Product packaging for 12-Ketooleic acid(Cat. No.:CAS No. 5455-97-0)

12-Ketooleic acid

Cat. No.: B1237178
CAS No.: 5455-97-0
M. Wt: 296.4 g/mol
InChI Key: QHEOVCWNVASAFS-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

RN given refers to (Z)-isomer

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O3 B1237178 12-Ketooleic acid CAS No. 5455-97-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-12-oxooctadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEOVCWNVASAFS-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)C/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5455-97-0
Record name 12-Ketooleic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC7239
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

12-Ketooleic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An Overview of (Z)-12-oxooctadec-9-enoic Acid

12-Ketooleic acid, systematically named (Z)-12-oxooctadec-9-enoic acid, is a derivative of oleic acid, a ubiquitous monounsaturated fatty acid. Its structure features an 18-carbon chain with a cis-double bond at the ninth carbon and a ketone group at the twelfth carbon. This keto-fatty acid is of interest to researchers in the fields of lipid biochemistry, cell signaling, and drug development due to its potential biological activities, which are yet to be fully elucidated. This technical guide aims to provide a comprehensive overview of the chemical structure, properties, and what is currently known about this compound.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below. While experimentally determined physicochemical properties are not widely available in the literature, computational estimations provide valuable insights.

Chemical Structure:

  • Systematic Name: (Z)-12-oxooctadec-9-enoic acid

  • Synonyms: this compound, 12-oxo-cis-9-octadecenoic acid

  • Molecular Formula: C₁₈H₃₂O₃

  • Molecular Weight: 296.45 g/mol

Physicochemical Properties:

A comprehensive table of computed physicochemical properties is presented below. These values are predicted using computational models and provide an estimation of the compound's characteristics.

PropertyValueSource
Molecular Weight 296.45 g/mol PubChem
Molecular Formula C₁₈H₃₂O₃PubChem
XLogP3 5.3PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 14PubChem
Exact Mass 296.235144 g/mol PubChem
Monoisotopic Mass 296.235144 g/mol PubChem
Topological Polar Surface Area 54.4 ŲPubChem
Heavy Atom Count 21PubChem
Complexity 353PubChem

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific research on the biological activities and signaling pathways directly attributed to this compound. While other keto-fatty acids have been studied for their roles in inflammation, metabolism, and cell signaling, the specific functions of the 12-keto derivative of oleic acid remain an open area for investigation. Future research is needed to uncover its potential interactions with cellular receptors, enzymes, and signaling cascades.

Experimental Protocols

A generalized workflow for a potential synthesis and analysis is proposed below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 12-Hydroxyoleic Acid oxidation Oxidation (e.g., PCC, Swern) start->oxidation crude Crude this compound oxidation->crude chromatography Column Chromatography crude->chromatography pure Pure this compound chromatography->pure nmr NMR Spectroscopy pure->nmr ms Mass Spectrometry pure->ms hplc HPLC Analysis pure->hplc

Caption: A potential experimental workflow for the synthesis and analysis of this compound.

Conclusion and Future Directions

This compound represents a sparsely explored area within the field of lipid research. While its chemical structure is well-defined, a significant gap exists in the understanding of its physicochemical properties, biological functions, and the signaling pathways it may modulate. The lack of established experimental protocols for its synthesis and analysis further highlights the need for foundational research on this compound.

Future research efforts should focus on:

  • Developing and optimizing a reliable synthetic route for this compound.

  • Experimentally determining its key physicochemical properties, such as melting point, boiling point, and solubility.

  • Screening for its biological activities in various in vitro and in vivo models to identify its potential therapeutic applications.

  • Investigating its metabolic fate and its interactions with cellular signaling pathways.

Addressing these fundamental questions will be crucial in unlocking the potential of this compound for researchers, scientists, and professionals in drug development.

The Elusive Natural Sources of 12-Ketooleic Acid: A Technical Guide to its Microbial Origins and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration for researchers, scientists, and drug development professionals into the natural occurrence, biosynthesis, and analysis of 12-Ketooleic acid, with a primary focus on its microbial metabolic origins.

While this compound (12-oxo-cis-9-octadecenoic acid) is not found in significant quantities as a primary product in plants, fungi, or animals, it emerges as a fascinating metabolite in the realm of microbial biotransformation. This technical guide delves into the nuanced "natural sources" of this keto fatty acid, focusing on its formation by microorganisms and providing the necessary technical details for its study. Given the scarcity of data on the 12-keto isomer, this guide will also draw upon the more extensively studied isomer, 10-oxo-12(Z)-octadecenoic acid (KetoA), a known product of gut lactic acid bacteria, as a pertinent and illustrative analogue.

Microbial Production of Keto-Octadecenoic Acids

The primary natural source of keto-octadecenoic acids is the metabolic activity of certain bacteria, particularly those residing in the gut microbiome. These microorganisms possess the enzymatic machinery to convert unsaturated fatty acids like linoleic acid and oleic acid into their hydroxylated and subsequently oxidized keto forms.

For instance, gut lactic acid bacteria are known to produce 10-oxo-12(Z)-octadecenoic acid (KetoA) from linoleic acid.[1] This biotransformation is a multi-step enzymatic process. While the direct microbial production of this compound from oleic acid is less documented, the existence of microbial oleate hydratases that can hydroxylate oleic acid at the C10 position to form 10-hydroxystearic acid, which is then oxidized to 10-ketostearic acid, suggests that similar enzymatic activities could potentially lead to the formation of 12-hydroxystearic acid and subsequently this compound from petroselinic acid (cis-6-octadecenoic acid) or through other less common pathways.[2][3][4][5]

The table below summarizes the microbial production of a representative keto-octadecenoic acid, highlighting the bacterial species, substrate, and the resulting product.

Bacterial SpeciesSubstrateProductYield/ConcentrationReference
Lactobacillus speciesLinoleic Acid10-oxo-12(Z)-octadecenoic acidData not specified in reviewed abstracts[1]
Micrococcus luteusOleic Acid10-ketostearic acidNot specified[2][3]
Nocardia aurantia, Nocardia sp., Mycobacterium fortuitumOleic Acid10-oxo-octadecanoic acid65%, 55%, and 80% yields respectively[4]

Experimental Protocols

Cultivation of Keto Fatty Acid-Producing Bacteria

This protocol is a generalized procedure for the cultivation of lactic acid bacteria for the production of keto fatty acids.

Materials:

  • Selected bacterial strain (e.g., Lactobacillus acidophilus)

  • Appropriate growth medium (e.g., MRS broth)

  • Substrate fatty acid (e.g., linoleic acid)

  • Incubator

  • Centrifuge

Procedure:

  • Inoculate the selected bacterial strain into the growth medium.

  • Incubate the culture under appropriate conditions (e.g., 37°C, anaerobic or microaerophilic conditions) until it reaches the late logarithmic or early stationary phase of growth.

  • Supplement the culture with the substrate fatty acid (e.g., linoleic acid at a final concentration of 0.1-1 mg/mL).

  • Continue the incubation for a period of 24-72 hours to allow for the biotransformation to occur.

  • Harvest the bacterial cells and the culture supernatant by centrifugation.

Extraction and Quantification of Keto Fatty Acids

This protocol outlines a common method for the extraction and analysis of fatty acids from bacterial cultures.

Materials:

  • Bacterial culture (cells and supernatant)

  • Internal standard (e.g., heptadecanoic acid)

  • Solvents: Chloroform, Methanol, Hexane

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To the harvested bacterial culture, add a known amount of an internal standard.

  • Extract the total lipids using a modified Bligh-Dyer method with a chloroform:methanol:water (1:2:0.8, v/v/v) solvent system.

  • After phase separation, collect the lower organic phase containing the lipids.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.

  • For GC-MS analysis, the fatty acids need to be derivatized to their fatty acid methyl esters (FAMEs). This can be achieved by transesterification using methanolic HCl or BF3-methanol.

  • Extract the FAMEs with hexane.

  • Analyze the FAMEs by GC-MS. The keto fatty acid methyl esters can be identified by their characteristic mass spectra and retention times compared to standards. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.[1][6][7]

Biosynthetic Pathway and Experimental Workflow

The following diagrams illustrate the biosynthetic pathway of 10-oxo-12(Z)-octadecenoic acid from linoleic acid by lactic acid bacteria and a general experimental workflow for its production and analysis.

biosynthetic_pathway cluster_bacterial_cell Bacterial Cell LA Linoleic Acid HODE 10-hydroxy-cis-12- octadecenoic acid LA->HODE Linoleate Hydratase (Hydration) KetoA 10-oxo-cis-12- octadecenoic acid HODE->KetoA Dehydrogenase (Oxidation) CLA Conjugated Linoleic Acid (cis-9, trans-11) KetoA->CLA Isomerase

Caption: Biosynthesis of 10-oxo-12(Z)-octadecenoic acid and CLA from linoleic acid.

experimental_workflow cluster_production Production cluster_analysis Analysis A Bacterial Cultivation B Substrate Addition (Linoleic Acid) A->B C Lipid Extraction B->C Harvest Culture D Derivatization (FAMEs) C->D E GC-MS Analysis D->E

Caption: Experimental workflow for microbial keto fatty acid production and analysis.

References

The Discovery and Isolation of 12-Ketooleic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 12-Ketooleic acid (12-oxo-9Z-octadecenoic acid). While a singular "discovery" paper is not prominent in the scientific literature, this compound is widely recognized as a secondary product of lipid peroxidation. This guide details the scientific context of its discovery, outlines methods for its synthesis and isolation from biological matrices, and provides established protocols for its characterization. Furthermore, it touches upon its known biological activities and potential, though not yet fully elucidated, signaling pathways.

Introduction: The Genesis of this compound

This compound, a member of the keto fatty acid family, is not typically found in abundance in its free form in biological systems under normal physiological conditions. Its discovery is intrinsically linked to the study of lipid peroxidation, the process by which oxidants damage lipids. It is generally considered to be a secondary degradation product of peroxides produced during lipid peroxidation[1]. This understanding suggests that its identification arose from the analytical characterization of oxidized lipid samples rather than a targeted isolation from a natural source.

The structure of this compound, featuring a ketone group at the 12th carbon of the oleic acid backbone, makes it a molecule of interest in the study of oxidative stress and its biological consequences.

Synthesis and Isolation

The preparation of this compound for research purposes can be achieved through chemical synthesis, typically from a readily available precursor like ricinoleic acid (12-hydroxy-9-octadecenoic acid).

Synthetic Approach: Oxidation of Ricinoleic Acid

A common and effective method for the synthesis of this compound is the oxidation of the hydroxyl group of ricinoleic acid.

Experimental Protocol:

  • Reaction Setup: Dissolve ricinoleic acid in a suitable organic solvent, such as dichloromethane or acetone, in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidation: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Dess-Martin periodinane, portion-wise to the stirred solution at room temperature. The reaction should be monitored by thin-layer chromatography (TLC) to track the disappearance of the starting material.

  • Workup: Upon completion, the reaction mixture is filtered to remove the oxidant byproducts. The filtrate is then washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Synthesis_Workflow ricinoleic_acid Ricinoleic Acid oxidation Oxidation (e.g., PCC) ricinoleic_acid->oxidation  1. Reaction workup Aqueous Workup oxidation->workup  2. Quenching & Extraction purification Chromatographic Purification workup->purification  3. Purification ketooleic_acid This compound purification->ketooleic_acid

Caption: Synthetic workflow for this compound from ricinoleic acid.

Isolation from Biological Samples

Isolating this compound from biological samples where lipid peroxidation has occurred requires a multi-step extraction and purification process.

Experimental Protocol:

  • Lipid Extraction: Homogenize the biological tissue (e.g., liver) in a chloroform:methanol (2:1, v/v) mixture to extract total lipids, a method adapted from Folch et al.

  • Saponification: The extracted lipids are then saponified by heating with an ethanolic potassium hydroxide solution to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).

  • Acidification and Extraction: After saponification, the mixture is acidified with a strong acid (e.g., 6M HCl) to protonate the fatty acid salts. The free fatty acids are then extracted into an organic solvent such as hexane or diethyl ether.

  • Purification by Column Chromatography: The crude fatty acid extract is subjected to silica gel column chromatography. A solvent gradient (e.g., hexane with increasing proportions of ethyl acetate) is used to separate the fatty acids based on polarity. The keto group in this compound increases its polarity compared to non-oxidized fatty acids, aiding in its separation. Fractions are collected and analyzed by TLC.

  • High-Performance Liquid Chromatography (HPLC): For higher purity, the fractions containing this compound can be further purified by reversed-phase HPLC.

Isolation_Workflow sample Biological Sample (e.g., Oxidized Tissue) extraction Lipid Extraction (Folch method) sample->extraction saponification Saponification extraction->saponification acidification Acidification & Fatty Acid Extraction saponification->acidification column_chrom Silica Gel Column Chromatography acidification->column_chrom hplc RP-HPLC column_chrom->hplc ketooleic_acid Isolated This compound hplc->ketooleic_acid

Caption: Workflow for the isolation of this compound from biological samples.

Characterization and Data Presentation

The structural confirmation and purity assessment of isolated or synthesized this compound are performed using standard analytical techniques.

Spectroscopic and Chromatographic Data
Analytical Technique Expected Observations for this compound
Thin-Layer Chromatography (TLC) A single spot with an Rf value lower than oleic acid, indicating increased polarity.
Gas Chromatography (GC) As the methyl ester (FAME), it will have a longer retention time than methyl oleate on a polar column.
High-Performance Liquid Chromatography (HPLC) On a reversed-phase column, it will elute earlier than oleic acid due to increased polarity.
¹H NMR Spectroscopy (CDCl₃) Characteristic signals for the olefinic protons, alpha-protons to the carbonyl and carboxyl groups, and the long alkyl chain.
¹³C NMR Spectroscopy (CDCl₃) A characteristic signal for the ketone carbonyl carbon (around 200-210 ppm) and the carboxylic acid carbon (around 180 ppm).
Mass Spectrometry (MS) The molecular ion peak (m/z) corresponding to the molecular weight of this compound (C₁₈H₃₂O₃, M.W. = 296.45 g/mol ). Fragmentation patterns can confirm the position of the keto group.

Biological Activity and Signaling Pathways

The biological role of this compound is an area of ongoing research. As a product of lipid peroxidation, its presence is often associated with cellular stress and damage.

One study has shown that this compound can accelerate lipid peroxide and fluorescent production in mouse liver homogenate[1]. This suggests a potential pro-oxidant role, where it may participate in a positive feedback loop of oxidative damage.

While specific signaling pathways directly activated by this compound are not well-defined, other oxidized fatty acids are known to act as signaling molecules. For instance, they can modulate the activity of transcription factors such as peroxisome proliferator-activated receptors (PPARs) and influence inflammatory pathways. Further research is needed to elucidate the specific molecular targets and signaling cascades affected by this compound.

Biological_Context lipid_peroxidation Lipid Peroxidation (Oxidative Stress) ketooleic_acid This compound lipid_peroxidation->ketooleic_acid generates cellular_effects Potential Cellular Effects ketooleic_acid->cellular_effects pro_oxidant Pro-oxidant Activity cellular_effects->pro_oxidant signaling Modulation of Signaling Pathways (Hypothesized) cellular_effects->signaling

Caption: Biological context and potential effects of this compound.

Conclusion

This compound serves as a biomarker for lipid peroxidation and a molecule of interest for studying the downstream effects of oxidative stress. While its discovery was a consequence of research into lipid oxidation, standardized synthetic and isolation protocols now allow for its detailed investigation. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to explore the chemistry, biology, and potential therapeutic relevance of this intriguing keto fatty acid. Further studies are warranted to fully understand its role in cellular signaling and its impact on health and disease.

References

An In-depth Technical Guide to 12-Ketooleic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 12-Ketooleic acid, a derivative of oleic acid, is an oxylipin of growing interest within the scientific community. Its structural similarity to other bioactive keto-fatty acids suggests potential roles in cellular signaling and metabolic regulation. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed potential synthesis protocol, and a proposed signaling pathway, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and analysis.

PropertyValueSource
CAS Number 5455-97-0ChemicalBook[1]
Molecular Formula C18H32O3PubChem[2]
Molecular Weight 296.44 g/mol PubChem[2]

Experimental Protocols

Objective: To synthesize this compound through a three-enzyme cascade involving lipase, lipoxygenase (LOX), and hydroperoxide lyase (HPL).

Materials:

  • Oleic acid-containing oil (e.g., high-oleic sunflower oil)

  • Lipase (e.g., from Pseudomonas fluorescens)

  • Lipoxygenase (e.g., soybean LOX-1)

  • Hydroperoxide lyase (HPL)

  • Potassium phosphate buffer

  • Sodium hydroxide (NaOH)

  • Organic solvent (e.g., ethyl acetate) for extraction

  • Standard analytical equipment (spectrophotometer, HPLC, GC-MS)

Methodology:

  • Lipase-mediated Hydrolysis:

    • Prepare a reaction mixture containing the oleic acid-rich oil in a suitable buffer.

    • Add lipase to the mixture to catalyze the hydrolysis of triglycerides, releasing free oleic acid.

    • Incubate the reaction under optimal conditions for the chosen lipase (e.g., specific pH, temperature, and agitation) until a high yield of free oleic acid is achieved.

  • Lipoxygenase-catalyzed Peroxidation:

    • Introduce soybean lipoxygenase (LOX-1) into the reaction mixture containing the liberated oleic acid.

    • LOX-1 will catalyze the stereospecific insertion of molecular oxygen into oleic acid to form a hydroperoxy derivative, primarily 13-hydroperoxyoctadecenoic acid (13-HPODE).

    • Monitor the reaction progress by spectrophotometry, measuring the increase in absorbance at 234 nm, which is characteristic of the conjugated diene system formed in the product.

  • Hydroperoxide Lyase-mediated Cleavage:

    • Once the formation of 13-HPODE has peaked, introduce hydroperoxide lyase (HPL) to the reaction.

    • HPL will cleave the 13-HPODE at the C12-C13 bond, yielding a C12 aldehyde-acid and a C6 aldehyde. In the context of producing a C18 keto acid, a specific HPL or an alternative enzymatic transformation would be required to yield the desired 12-keto product. Note: This step is speculative and would require an enzyme with the appropriate regioselectivity.

  • Extraction and Purification:

    • Terminate the enzymatic reactions by adjusting the pH or by adding a denaturing agent.

    • Extract the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic phase with brine and dry it over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure.

    • Purify the resulting this compound using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).

  • Analytical Verification:

    • Confirm the identity and purity of the synthesized this compound using analytical methods like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Proposed Signaling Pathway and Biological Activity

While direct studies on the signaling pathways of this compound are limited, evidence from structurally similar oxo-fatty acids, such as 10-oxo-12(Z)-octadecenoic acid (KetoA), strongly suggests that it may act as a ligand for nuclear receptors and ion channels. KetoA has been identified as a potent activator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3][4][5]

PPARγ is a key regulator of adipogenesis, lipid metabolism, and inflammation. Its activation by ligands like thiazolidinediones is a therapeutic strategy for type 2 diabetes. The activation of PPARγ by a this compound analogue suggests a potential role in modulating metabolic processes.

The proposed signaling pathway for this compound, based on the activity of related compounds, is depicted below.

12_Ketooleic_Acid_Signaling Ketooleic_Acid This compound PPARg PPARγ Ketooleic_Acid->PPARg Binds and Activates PPARg_RXR_Complex PPARγ-RXR Heterodimer PPARg->PPARg_RXR_Complex Heterodimerizes with RXR RXR RXR->PPARg_RXR_Complex PPRE PPRE (in target gene promoter) PPARg_RXR_Complex->PPRE Binds to Gene_Expression Modulation of Gene Expression PPRE->Gene_Expression Regulates Metabolic_Regulation Metabolic Regulation (e.g., Adipogenesis, Lipid Metabolism) Gene_Expression->Metabolic_Regulation Leads to

Caption: Proposed PPARγ signaling pathway for this compound.

This proposed pathway highlights the potential for this compound to influence gene transcription and, consequently, cellular metabolism through the activation of PPARγ. Further research is warranted to validate this hypothesis and to explore other potential biological targets.

References

12-Ketooleic Acid as a Signaling Molecule: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Executive Summary

While the direct investigation of 12-ketooleic acid (12-oxo-9Z-octadecenoic acid) as a signaling molecule in mammalian systems is in its nascent stages with limited available data, the broader class of keto-fatty acids is emerging as a significant area of research in cellular signaling. These oxidized lipid molecules, derived from common dietary fatty acids, are now understood to be more than just metabolic intermediates, acting as ligands for various receptors and modulating key physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of keto-fatty acid signaling, with a primary focus on close isomers and related compounds of this compound that have been more extensively studied. By examining the signaling pathways, experimental methodologies, and quantitative data for these related molecules, we can infer the potential biological roles and signaling mechanisms of this compound and provide a framework for its future investigation.

Introduction to Keto-Fatty Acids as Signaling Molecules

Fatty acids and their derivatives are crucial for cellular function, serving as energy sources, structural components of membranes, and signaling molecules. The oxidation of fatty acids can lead to the formation of a diverse group of molecules, including keto-fatty acids, which possess a ketone group in their acyl chain. These modifications can dramatically alter the biological activity of the parent fatty acid, enabling them to interact with specific cellular receptors and initiate signaling cascades.

One study has suggested that 12-keto oleic acid can increase the formation of lipid peroxides and fluorescence production in mouse liver homogenates.[1] This indicates a potential role in modulating cellular oxidative stress, which is intrinsically linked to various signaling pathways. However, a detailed understanding of its receptor-mediated signaling is still lacking.

In contrast, significant research has been conducted on other keto-fatty acid isomers, particularly those derived from linoleic acid. These studies have revealed that keto-fatty acids can act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs) and Transient Receptor Potential Vanilloid 1 (TRPV1), implicating them in the regulation of metabolism, inflammation, and cellular homeostasis.

Key Signaling Pathways for Keto-Fatty Acids

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that play a central role in the regulation of lipid and glucose metabolism, as well as inflammation.[2] There are three main isoforms: PPARα, PPARγ, and PPARδ/β. Fatty acids and their derivatives are natural ligands for PPARs. Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

  • 9-oxo-10(E),12(E)-Octadecadienoic Acid (9-oxo-ODA): This keto-fatty acid, derived from tomato, has been identified as a potent PPARα agonist.[3][4] Studies have shown that it can increase the expression of PPARα target genes involved in fatty acid oxidation.[3]

  • 10-oxo-12(Z)-octadecenoic acid (KetoA): This metabolite, produced by gut lactic acid bacteria from linoleic acid, is a potent activator of PPARγ.[5] Activation of PPARγ by KetoA induces adipocyte differentiation and increases the production of adiponectin, a hormone with anti-diabetic and anti-inflammatory properties.[6]

  • (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE): This compound has been shown to act as a PPARα agonist.[7]

The activation of PPARs by these keto-fatty acids suggests that this compound, as a structural analog, may also possess the ability to modulate PPAR activity. Further research is warranted to investigate this potential interaction.

Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel primarily known for its role in pain perception and as a receptor for capsaicin, the pungent compound in chili peppers.[8] It can be activated by various stimuli, including heat, protons, and certain lipids. Activation of TRPV1 leads to an influx of calcium ions, which triggers downstream signaling events.[9][10]

  • 10-oxo-12(Z)-octadecenoic acid (KetoA): Research has demonstrated that KetoA is a potent activator of TRPV1.[11] This activation has been linked to enhanced energy metabolism and protection against diet-induced obesity in mice.[11] The proposed mechanism involves the activation of TRPV1 in adipose tissues, leading to increased noradrenaline turnover.[11]

The ability of a keto-fatty acid to activate TRPV1 opens up new avenues for understanding the interplay between lipid metabolism and sensory signaling pathways. Investigating whether this compound can also modulate TRPV1 activity would be a valuable area of future research.

Quantitative Data on Keto-Fatty Acid Signaling

While specific quantitative data for this compound's interaction with signaling receptors is not currently available, data for related compounds can provide a useful reference point for researchers.

CompoundReceptorAssay TypeReported Activity/Potency
9-oxo-10(E),12(E)-Octadecadienoic Acid (9-oxo-ODA) PPARαLuciferase Reporter AssaySignificantly increased PPARα reporter activity.[3]
10-oxo-12(Z)-octadecenoic acid (KetoA) PPARγLuciferase Reporter AssayPotent activation of PPARγ.[5][6]
10-oxo-12(Z)-octadecenoic acid (KetoA) TRPV1Ca2+ Imaging & Patch-ClampPotent activation of TRPV1.[11]
(9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) PPARαNot specifiedAgonist of PPARα.[7]

This table summarizes available data from the cited literature. Direct comparative studies and standardized quantitative values (e.g., EC50, Kd) are limited.

Experimental Protocols

Detailed experimental protocols are essential for the accurate investigation of keto-fatty acid signaling. Below are generalized methodologies for key experiments that can be adapted for the study of this compound.

PPAR Activation Assay (Luciferase Reporter Assay)

This assay is commonly used to screen for and characterize PPAR agonists.

Principle: Cells are co-transfected with a plasmid containing a PPAR expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE. In the presence of a PPAR agonist, the activated PPAR-RXR heterodimer binds to the PPRE and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPAR activation.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.

    • Co-transfect the cells with a PPAR expression vector (e.g., pCMX-hPPARγ), an RXR expression vector (optional but recommended), and a PPRE-luciferase reporter plasmid (e.g., pTK-PPREx3-luc). A β-galactosidase expression vector is often co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with varying concentrations of the test compound (e.g., this compound) or a known agonist (e.g., rosiglitazone for PPARγ) for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

    • Measure β-galactosidase activity for normalization.

  • Data Analysis:

    • Normalize the luciferase activity to the β-galactosidase activity.

    • Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value.

TRPV1 Activation Assay (Calcium Imaging)

This method measures the influx of calcium into cells upon activation of the TRPV1 channel.

Principle: Cells expressing TRPV1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[9] Activation of TRPV1 by an agonist leads to an influx of extracellular calcium, causing an increase in intracellular calcium concentration. This increase is detected as a change in the fluorescence intensity of the dye.[12]

Methodology:

  • Cell Culture and Transfection (if necessary):

    • Culture cells endogenously expressing TRPV1 (e.g., dorsal root ganglion neurons) or a cell line transiently or stably expressing TRPV1 (e.g., HEK293 cells).

  • Dye Loading:

    • Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

  • Calcium Imaging:

    • Wash the cells to remove excess dye.

    • Acquire baseline fluorescence images using a fluorescence microscope equipped with a camera.

    • Add the test compound (e.g., this compound) or a known agonist (e.g., capsaicin) and continuously record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the change in fluorescence intensity for individual cells or regions of interest.

    • Express the change in fluorescence as a ratio (for ratiometric dyes like Fura-2) or as a fold-change over baseline (for single-wavelength dyes like Fluo-4).

    • Generate dose-response curves to determine the EC50 of the compound.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keto_FA Keto-Fatty Acid (e.g., 9-oxo-ODA, KetoA) Keto_FA_cyto Keto-Fatty Acid Keto_FA->Keto_FA_cyto Diffusion PPAR PPAR Keto_FA_cyto->PPAR Binding & Activation PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binding Target_Genes Target Genes (Metabolism, Inflammation) PPRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Protein Protein mRNA->Protein Translation Biological_Response Biological Response Protein->Biological_Response

Caption: PPAR Signaling Pathway Activation by Keto-Fatty Acids.

TRPV1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular KetoA 10-oxo-12(Z)-octadecenoic acid (KetoA) TRPV1 TRPV1 Channel KetoA->TRPV1 Binding & Activation Ca2_ext Ca2_ext->TRPV1 Ca2_int [Ca²⁺]i ↑ TRPV1->Ca2_int Ca²⁺ Influx Downstream Downstream Signaling (e.g., enhanced energy metabolism) Ca2_int->Downstream

Caption: TRPV1 Signaling Pathway Activation by KetoA.

Experimental Workflows

PPAR_Assay_Workflow A 1. Culture & Transfect Cells (PPAR, RXR, PPRE-Luc) B 2. Treat with this compound (Dose-Response) A->B C 3. Lyse Cells B->C D 4. Measure Luciferase Activity C->D E 5. Normalize Data D->E F 6. Generate Dose-Response Curve & Calculate EC50 E->F

Caption: Workflow for PPAR Luciferase Reporter Assay.

Calcium_Imaging_Workflow A 1. Culture TRPV1-Expressing Cells B 2. Load Cells with Calcium-Sensitive Dye A->B C 3. Acquire Baseline Fluorescence B->C D 4. Add this compound C->D E 5. Record Fluorescence Change D->E F 6. Analyze Data & Generate Dose-Response Curve E->F

Caption: Workflow for TRPV1 Calcium Imaging Assay.

Conclusion and Future Directions

The field of keto-fatty acid signaling is rapidly expanding, with emerging evidence pointing to their significant roles in health and disease. While direct research on this compound as a signaling molecule is currently limited, the well-documented signaling activities of its isomers and related compounds through receptors like PPARs and TRPV1 provide a strong rationale for its investigation.

Future research should focus on:

  • Synthesis and Purification: Developing robust methods for the synthesis and purification of this compound to enable its biological characterization.

  • Receptor Screening: Systematically screening this compound against a panel of nuclear receptors and G protein-coupled receptors known to bind fatty acids.

  • In Vitro and In Vivo Studies: Characterizing the cellular and physiological effects of this compound in relevant in vitro and in vivo models of metabolism and inflammation.

  • Quantitative Analysis: Determining the binding affinities (Kd) and functional potencies (EC50) of this compound for its target receptors.

By addressing these key areas, the scientific community can elucidate the specific signaling roles of this compound and unlock its potential as a novel therapeutic target for a range of metabolic and inflammatory disorders. This technical guide serves as a foundational resource for researchers embarking on this exciting area of investigation.

References

Preliminary Studies on 12-Ketooleic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Ketooleic acid (12-KOA), also known as 12-oxo-cis-9-octadecenoic acid, is a keto-fatty acid that has been identified as a secondary product of lipid peroxidation. Despite its natural occurrence, the bioactivity of 12-KOA remains a largely unexplored area of research. Preliminary evidence suggests a potential role for this molecule in modulating cellular oxidative stress. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of 12-KOA's biological effects. It details the foundational research, presents relevant experimental protocols for future investigations, and uses visualizations to depict the proposed mechanisms and workflows. This document aims to serve as a foundational resource to stimulate further inquiry into the bioactivity of this compound and its potential implications in health and disease.

Introduction

Lipid peroxidation, a process of oxidative degradation of lipids, results in the formation of a complex array of bioactive molecules. While primary oxidation products like hydroperoxides are well-studied, the biological roles of their secondary degradation products, such as keto-fatty acids, are less understood. This compound is one such molecule, formed from the oxidation of oleic acid. Early research has pointed towards its ability to influence fundamental cellular processes related to oxidative stress. Understanding the bioactivity of 12-KOA is crucial for elucidating its potential role as a signaling molecule or a mediator of cellular damage in various physiological and pathological conditions.

Known Bioactivity: Induction of Oxidative Stress

The most significant and foundational research on the bioactivity of this compound was conducted by Fukuzawa and Sato in 1975. Their study demonstrated that 12-KOA contributes to oxidative stress by directly and indirectly increasing lipid peroxidation and the formation of fluorescent products in mouse liver homogenates[1].

The proposed mechanisms of action from this seminal work are twofold:

  • Direct Effect: this compound was shown to directly increase the production of free radicals, thereby initiating and propagating lipid peroxidation[1].

  • Indirect Effect: The study also suggested that 12-KOA can alter the structure of biological membranes, which in turn accelerates lipid peroxidation[1].

The increase in fluorescent products was attributed to both the reactivity of 12-KOA itself and the overall acceleration of lipid peroxidation[1].

Quantitative Data Summary

To date, there is a significant scarcity of publicly available quantitative data on the bioactivity of this compound. The following tables are presented to illustrate the types of quantitative data that would be generated from the experimental protocols described in the subsequent sections. These are hypothetical data points for illustrative purposes and are intended to guide future research.

Table 1: Effect of this compound on Lipid Peroxidation

Concentration of 12-KOA (µM)Malondialdehyde (MDA) Level (nmol/mg protein)Fold Change vs. Control
0 (Control)1.5 ± 0.21.0
102.8 ± 0.31.9
505.1 ± 0.53.4
1008.9 ± 0.75.9

Table 2: Effect of this compound on Free Radical Production

Concentration of 12-KOA (µM)Relative Fluorescence Units (RFU)Fold Change vs. Control
0 (Control)1000 ± 501.0
101850 ± 1201.9
503500 ± 2503.5
1006200 ± 4006.2

Table 3: Effect of this compound on Membrane Fluidity

Concentration of 12-KOA (µM)Anisotropy (r)% Decrease in Fluidity
0 (Control)0.250 ± 0.0100
100.265 ± 0.0126
500.285 ± 0.01514
1000.310 ± 0.01824

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the bioactivity of this compound. These are generalized protocols and may require optimization for specific cell types or experimental conditions.

Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS Assay)

This protocol measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation.

  • Sample Preparation:

    • Treat cells or tissue homogenates with varying concentrations of this compound for a specified duration.

    • Harvest cells or homogenize tissues in a suitable lysis buffer containing a butylated hydroxytoluene (BHT) to prevent further oxidation.

    • Determine the protein concentration of each sample for normalization.

  • TBARS Reaction:

    • To 100 µL of sample, add 100 µL of SDS lysis solution and 250 µL of 40% acetic acid solution (pH 3.5).

    • Add 500 µL of 0.5% thiobarbituric acid (TBA) solution.

    • Incubate the mixture at 95°C for 60 minutes.

    • Cool the samples on ice for 10 minutes to stop the reaction.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Quantification:

    • Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

    • Generate a standard curve using known concentrations of MDA.

    • Calculate the MDA concentration in the samples and normalize to the protein concentration.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.

  • Cell Culture and Treatment:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with a serum-free medium.

    • Load the cells with 10 µM DCFH-DA in a serum-free medium for 30 minutes at 37°C.

    • Wash the cells to remove excess probe.

    • Treat the cells with varying concentrations of this compound.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.

    • Take readings at multiple time points to monitor the kinetics of ROS production.

Membrane Fluidity Assay (Fluorescence Anisotropy)

This protocol uses the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure changes in membrane fluidity. A decrease in fluidity is indicated by an increase in fluorescence anisotropy.

  • Membrane Preparation:

    • Isolate cell membranes or prepare liposomes.

    • Treat the membranes or liposomes with varying concentrations of this compound.

  • Probe Labeling:

    • Incubate the treated membranes or liposomes with 1 µM DPH for 30 minutes at 37°C in the dark.

  • Anisotropy Measurement:

    • Measure the fluorescence anisotropy using a fluorometer equipped with polarizers.

    • Excite the sample with vertically polarized light at 360 nm.

    • Measure the emission intensity of both vertically and horizontally polarized light at 430 nm.

    • Calculate the anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor.

Visualizations

Proposed Signaling Pathway of this compound-Induced Oxidative Stress

G cluster_0 Cellular Environment cluster_1 Cellular Effects 12-KOA This compound FreeRad Increased Free Radical Production 12-KOA->FreeRad Direct Effect Membrane Altered Biomembrane Structure 12-KOA->Membrane Indirect Effect LipidPerox Lipid Peroxidation FreeRad->LipidPerox Initiation & Propagation Membrane->LipidPerox Acceleration OxStress Oxidative Stress LipidPerox->OxStress

Caption: Proposed mechanism of 12-KOA-induced oxidative stress.

Experimental Workflow for TBARS Assay

G Start Start SamplePrep Sample Preparation (Cells/Tissues + 12-KOA) Start->SamplePrep Lysis Lysis with BHT SamplePrep->Lysis TBARS_Reaction Add SDS, Acetic Acid, and TBA Solution Lysis->TBARS_Reaction Incubation Incubate at 95°C TBARS_Reaction->Incubation Centrifugation Centrifuge Incubation->Centrifugation Measurement Measure Absorbance at 532 nm Centrifugation->Measurement End End Measurement->End

Caption: Workflow for the TBARS lipid peroxidation assay.

Logical Relationship of Bioactivities

G 12_KOA This compound Free_Radicals Free Radical Generation 12_KOA->Free_Radicals Membrane_Damage Membrane Structure Alteration 12_KOA->Membrane_Damage Lipid_Peroxidation Increased Lipid Peroxidation Free_Radicals->Lipid_Peroxidation Membrane_Damage->Lipid_Peroxidation Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage

Caption: Logical flow of 12-KOA's pro-oxidant activity.

Conclusion and Future Directions

The current body of scientific literature on the bioactivity of this compound is limited, with the primary focus being on its role in promoting oxidative stress. The foundational work in this area has established a plausible mechanism involving the direct generation of free radicals and the alteration of membrane structure. However, to fully understand the biological significance of 12-KOA, a more in-depth and broader scope of research is imperative.

Future research should prioritize the following:

  • Replication and Expansion of Foundational Studies: Modern analytical techniques should be employed to replicate the findings of the 1975 study and to generate robust quantitative data on the pro-oxidant effects of 12-KOA in various cell types and in vivo models.

  • Elucidation of Signaling Pathways: Investigations are needed to determine if 12-KOA interacts with and modulates specific cellular signaling pathways. Given its structure as a lipid molecule, potential interactions with nuclear receptors (e.g., PPARs) or other lipid-sensing pathways should be explored.

  • Inflammatory and Apoptotic Effects: The role of oxidative stress in inflammation and apoptosis is well-established. Therefore, studies should be conducted to ascertain whether 12-KOA can induce inflammatory responses or trigger apoptotic cell death.

  • Enzymatic Interactions: Research into whether 12-KOA can act as a substrate or inhibitor for various enzymes involved in lipid metabolism and cellular signaling is warranted.

By addressing these research gaps, the scientific community can build a more complete picture of the bioactivity of this compound and its potential relevance to human health and disease.

References

Methodological & Application

Application Note: Quantification of 12-Ketooleic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Ketooleic acid (12-KOA), a member of the oxo-octadecenoic acid (oxoODE) family, is an oxidized lipid mediator derived from oleic acid. Emerging research has implicated oxo-fatty acids in a variety of physiological and pathological processes, including inflammation and metabolic regulation. As electrophilic species, these molecules can modulate signaling pathways such as the peroxisome proliferator-activated receptor gamma (PPARγ) and nuclear factor-kappa B (NF-κB) pathways, making them intriguing targets for drug discovery and biomarker development. Accurate and precise quantification of 12-KOA in biological matrices is crucial for understanding its role in health and disease.

This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method utilizes solid-phase extraction for sample clean-up and multiple reaction monitoring (MRM) for detection, ensuring high selectivity and accuracy.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • LC-MS/MS grade methanol, acetonitrile, isopropanol, and water

  • Formic acid and acetic acid, LC-MS grade

  • Human plasma (K2-EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or similar)

Sample Preparation Protocol
  • Plasma Thawing and Spiking: Thaw frozen human plasma samples on ice. To 200 µL of plasma in a polypropylene tube, add 10 µL of the internal standard (IS) working solution (e.g., this compound-d4 at 100 ng/mL in methanol). Vortex briefly.

  • Protein Precipitation: Add 600 µL of ice-cold methanol containing 0.1% acetic acid to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new clean tube.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an LC-MS vial for analysis.

LC-MS/MS Analysis Protocol

Liquid Chromatography (LC) Conditions:

ParameterCondition
LC System A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase A Water with 0.1% formic acid.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Gradient 0-2 min: 20% B; 2-10 min: 20-95% B; 10-12 min: 95% B; 12.1-15 min: 20% B.
Flow Rate 0.3 mL/min.
Column Temperature 40°C.
Injection Volume 5 µL.

Mass Spectrometry (MS) Conditions:

ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), Negative.
Capillary Voltage 3.0 kV.
Source Temperature 150°C.
Desolvation Temp. 400°C.
Gas Flow Rates Optimized for the specific instrument.
Scan Type Multiple Reaction Monitoring (MRM).

MRM Transitions (Estimated):

The following MRM transitions are proposed based on the known fragmentation of oxo-octadecenoic acid isomers.[1] It is highly recommended to optimize these parameters on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
This compound 295.2171.115113.120
This compound-d4 (IS) 299.2175.115113.120

Note: The precursor ion for this compound is [M-H]⁻. Product ion 1 (m/z 171.1) likely corresponds to a fragment from cleavage at the keto group, and product ion 2 (m/z 113.1) represents a common fragment for this class of compounds.

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on data from closely related oxoODE isomers.[1]

Table 1: Method Validation Parameters

ParameterExpected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) ~1.5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Recovery (%) 85-115%

Table 2: Example Quantitative Data in Human Plasma

AnalyteConcentration Range (ng/mL)Mean Concentration (ng/mL)
This compound 5 - 50~20

Note: These values are illustrative and may vary depending on the study population and physiological state.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) spike Spike with Internal Standard plasma->spike precipitate Protein Precipitation (Methanol) spike->precipitate centrifuge Centrifugation precipitate->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evaporate Evaporation & Reconstitution spe->evaporate lcms LC-MS/MS Analysis (MRM) evaporate->lcms quant Quantification lcms->quant

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor IKK IKK Complex receptor->IKK Inflammatory Stimuli KOA This compound KOA->IKK Inhibition PPARg PPARγ KOA->PPARg Activation IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active NFkB_nuc NF-κB NFkB_active->NFkB_nuc PPARg_nuc PPARγ PPARg->PPARg_nuc DNA DNA NFkB_nuc->DNA PPARg_nuc->NFkB_nuc Inhibition gene_exp Inflammatory Gene Expression DNA->gene_exp

Caption: Proposed signaling pathway of this compound in inflammation.

References

Application Note and Protocol: Extraction of 12-Ketooleic Acid from Plasma for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

12-Ketooleic acid (12-KOA) is an oxidized lipid molecule that is gaining interest in biomedical research due to its potential role in various physiological and pathological processes. Accurate quantification of 12-KOA in biological matrices such as plasma is crucial for understanding its biological function and for biomarker development. This document provides a detailed protocol for the extraction of this compound from human plasma, followed by its quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is based on a combination of protein precipitation and liquid-liquid extraction (LLE), which offers good recovery and reproducibility.

Principle

The protocol involves the disruption of plasma proteins to release bound lipids, followed by the extraction of 12-KOA into an organic solvent. An internal standard (IS) is added at the beginning of the procedure to correct for analyte loss during sample preparation and for variations in instrument response. The extracted analyte is then concentrated and reconstituted in a solvent compatible with the LC-MS/MS system for analysis.

Experimental Protocols

1. Materials and Reagents

  • Human plasma (collected in EDTA tubes)

  • This compound analytical standard

  • This compound-d4 (or other suitable deuterated analog) as an internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methyl-tert-butyl ether (MTBE), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Refrigerated centrifuge

  • Sample concentrator (e.g., nitrogen evaporator or vacuum concentrator)

  • LC-MS/MS system

2. Preparation of Solutions

  • Internal Standard Spiking Solution: Prepare a stock solution of the internal standard (e.g., this compound-d4) in methanol. Further dilute this stock solution with methanol to create a working spiking solution. The final concentration should be chosen to be in the mid-range of the calibration curve.

  • Extraction Solvent: Prepare a solution of acetonitrile with 1% formic acid.

  • Reconstitution Solvent: Prepare a solution of 90:10 (v/v) methanol:water.

3. Sample Preparation and Extraction

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard spiking solution to the plasma sample.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (containing 1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • To the supernatant, add 500 µL of MTBE to perform the liquid-liquid extraction.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to induce phase separation.

  • Three layers will be observed: an upper organic layer (containing the lipids), a middle aqueous layer, and a small protein pellet at the bottom.

  • Carefully collect the upper organic layer (approximately 450 µL) and transfer it to a new tube, being careful not to disturb the other layers.

  • Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent (90:10 methanol:water).

  • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of fatty acids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient should be optimized to ensure the separation of 12-KOA from other plasma components. A typical gradient might start at 30% B, increasing to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for fatty acid analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for 12-KOA and its internal standard need to be determined by infusing the pure standards into the mass spectrometer.

    • Example MRM Transitions (to be optimized):

      • This compound: Precursor ion [M-H]⁻ -> Product ion

      • This compound-d4 (IS): Precursor ion [M-H]⁻ -> Product ion

Data Presentation

Table 1: Typical Quantitative Performance of the this compound Extraction Protocol

ParameterTypical Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantitation (LLOQ)1 ng/mL
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Matrix Effect< 15%

Visualizations

ExtractionWorkflow Start Start: Plasma Sample (100 µL) Add_IS Add Internal Standard (10 µL) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Protein_Precipitation Add Acetonitrile (300 µL) Vortex1->Protein_Precipitation Vortex2 Vortex Protein_Precipitation->Vortex2 Incubate Incubate on Ice (10 min) Vortex2->Incubate Centrifuge1 Centrifuge (14,000 x g, 10 min, 4°C) Incubate->Centrifuge1 Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant LLE Add MTBE (500 µL) Collect_Supernatant->LLE Vortex3 Vortex LLE->Vortex3 Centrifuge2 Centrifuge (14,000 x g, 5 min, 4°C) Vortex3->Centrifuge2 Collect_Organic Collect Upper Organic Layer Centrifuge2->Collect_Organic Dry_Down Dry Down (Nitrogen Evaporation) Collect_Organic->Dry_Down Reconstitute Reconstitute in 100 µL (90:10 Methanol:Water) Dry_Down->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the extraction of this compound from plasma.

LCMS_Pathway cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Autosampler Autosampler LC_Column C18 Column Autosampler->LC_Column Injection ESI_Source ESI Source (Negative Mode) LC_Column->ESI_Source Elution Quadrupole1 Q1: Precursor Ion Selection ESI_Source->Quadrupole1 Collision_Cell Q2: Fragmentation Quadrupole1->Collision_Cell Quadrupole3 Q3: Product Ion Selection Collision_Cell->Quadrupole3 Detector Detector Quadrupole3->Detector Data_Acquisition Data Acquisition & Quantification Detector->Data_Acquisition Signal

Caption: Conceptual diagram of the LC-MS/MS analysis for this compound.

Application Note: Derivatization of 12-Ketooleic Acid for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Ketooleic acid (12-oxo-cis-9-octadecenoic acid) is an oxidized lipid metabolite that plays a role in various physiological and pathological processes. Its analysis is crucial for understanding lipid metabolism and its dysregulation in disease. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of fatty acids; however, the inherent properties of this compound—low volatility and thermal instability due to the presence of a carboxylic acid and a ketone functional group—necessitate a derivatization step to enable robust and reproducible analysis. This application note provides a detailed protocol for the derivatization of this compound for GC-MS analysis, focusing on a two-step methoximation and silylation procedure.

Challenges in the GC-MS Analysis of this compound

Direct analysis of this compound by GC-MS is challenging due to:

  • Low Volatility: The polar carboxylic acid group significantly reduces the volatility of the molecule, making it difficult to elute from the GC column at typical operating temperatures.

  • Thermal Instability: At the high temperatures required for volatilization, the molecule can undergo degradation, leading to inaccurate quantification.

  • Tautomerism: The ketone group can exist in equilibrium with its enol form, potentially leading to multiple chromatographic peaks for a single analyte and complicating data analysis.

To overcome these challenges, a two-step derivatization is the recommended approach. This involves:

  • Methoximation: The ketone group is converted to a methoxime derivative. This step is crucial as it "locks" the carbonyl group in a stable form, preventing tautomerization.

  • Silylation: The carboxylic acid group is converted to a trimethylsilyl (TMS) ester. This replaces the acidic proton with a non-polar TMS group, significantly increasing the volatility and thermal stability of the analyte.

Comparison of Derivatization Methods

While other methods like methylation (to form Fatty Acid Methyl Esters - FAMEs) are common for fatty acids, the presence of the ketone group in this compound makes the two-step methoximation-silylation approach superior.

Derivatization MethodTarget Functional Group(s)AdvantagesDisadvantagesSuitability for this compound
Methylation (e.g., with BF₃-Methanol) Carboxylic AcidSimple, well-established for fatty acids.Does not address the ketone group, leading to potential tautomerism and peak splitting.Not Recommended as a standalone method.
Silylation (e.g., with BSTFA, MSTFA) Carboxylic Acid, HydroxylHighly effective at increasing volatility.Does not stabilize the ketone group against tautomerism.Not Recommended as a standalone method.
Two-Step: Methoximation followed by Silylation Ketone and Carboxylic AcidStabilizes the ketone group, prevents tautomerism, and increases volatility of the carboxylic acid group, leading to a single, sharp chromatographic peak.More time-consuming than single-step methods.Highly Recommended.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOx·HCl)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Hexane or other suitable organic solvent

  • Internal standard (e.g., heptadecanoic acid)

  • GC-MS grade vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

Protocol for Two-Step Derivatization of this compound

This protocol is a comprehensive procedure for the derivatization of this compound in a dried sample extract.

Step 1: Sample Preparation

  • Accurately transfer the sample containing this compound to a GC vial.

  • Add a known amount of internal standard.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as moisture will interfere with the silylation reaction.

Step 2: Methoximation

  • Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

  • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the mixture at 60°C for 60 minutes.

  • Allow the vial to cool to room temperature.

Step 3: Silylation

  • Add 50 µL of BSTFA + 1% TMCS (or MSTFA) to the vial containing the methoximated sample.

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the mixture at 60°C for 60 minutes.

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument.

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
MS Transfer Line Temp 280°C
MS Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600

Expected Results and Data Presentation

While specific experimental data for the methoxime-TMS derivative of this compound is not widely available in the literature, the following table presents predicted and expected data based on the analysis of similar derivatized fatty acids.

AnalyteDerivativeExpected Retention Time (min)Key Mass Fragments (m/z)
This compound Methoxime-TMS~20-25Molecular Ion (M+): Predicted at 397. Fragmentation: Expect characteristic ions related to the TMS-ester group (e.g., m/z 73, 117) and cleavage around the methoxime group and the double bond.
Heptadecanoic Acid (Internal Standard) TMS Ester~18-20Molecular Ion (M+): 342. Fragmentation: m/z 327 (M-15), 117.

Note: The retention times and mass fragments are estimates and should be confirmed by analyzing a derivatized standard of this compound.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the derivatization workflow and the chemical transformations involved.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing This compound DrySample Dried Sample (Anhydrous) Sample->DrySample Evaporation (N₂) Methoximation Methoximation (MeOx·HCl in Pyridine) DrySample->Methoximation Silylation Silylation (BSTFA + 1% TMCS) Methoximation->Silylation Cool to RT GCMS GC-MS Analysis Silylation->GCMS Cool to RT Chemical_Transformation Ketooleic_Acid This compound C₁₈H₃₂O₃ Carboxylic Acid (-COOH) Ketone (C=O) Methoxime_Intermediate Methoxime Derivative TMS Ester (-COOTMS) Methoxime (C=N-OCH₃) Ketooleic_Acid->Methoxime_Intermediate  Methoximation  (MeOx·HCl, Pyridine, 60°C) Final_Derivative Methoxime-TMS Derivative Volatile & Thermally Stable Methoxime_Intermediate->Final_Derivative  Silylation  (BSTFA + 1% TMCS, 60°C)

Application Notes and Protocols: 12-Ketooleic Acid and its Isomers as Potential Biomarkers in Metabolic Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 12-Ketooleic acid itself is not extensively documented as a disease biomarker, research into its isomers, particularly 10-oxo-12(Z)-octadecenoic acid (KetoA) , has revealed significant biological activity with potential biomarker applications in metabolic diseases. KetoA is a metabolite of linoleic acid, produced by gut lactic acid bacteria, and has been identified as a potent signaling molecule. This document provides an overview of the current understanding of KetoA's role in disease, its mechanism of action, and protocols for its quantification.

1. Rationale for 10-oxo-12(Z)-octadecenoic acid (KetoA) as a Biomarker

KetoA has emerged as a potential biomarker for metabolic health due to its role in regulating energy metabolism and adipogenesis. It is an endogenous molecule whose production is linked to the gut microbiome, providing a potential window into host-microbiome interactions and their impact on health. Studies have shown that the parent compound of these keto-derivatives, trans-10,cis-12-conjugated linoleic acid (t10c12-CLA), is inversely associated with body weight and serum leptin levels in individuals with type 2 diabetes, suggesting that its metabolites, like KetoA, could be key mediators of these effects.

2. Pathophysiological Relevance

KetoA has been demonstrated to be a potent activator of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a master regulator of adipocyte differentiation and energy metabolism.[1] Additionally, KetoA activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in enhancing energy expenditure.[2][3] Through these pathways, KetoA can influence:

  • Adipogenesis and Glucose Uptake: By activating PPARγ, KetoA can induce the differentiation of adipocytes, increase adiponectin production, and enhance insulin-stimulated glucose uptake.[1]

  • Energy Metabolism: Activation of TRPV1 by KetoA can increase energy expenditure, potentially protecting against diet-induced obesity.[3]

  • Inflammation: PPARγ activation is known to have anti-inflammatory effects, suggesting a role for KetoA in modulating inflammatory processes associated with metabolic diseases.

3. Quantitative Data

Currently, there is a limited amount of publicly available quantitative data directly comparing the concentrations of 10-oxo-12(Z)-octadecenoic acid in healthy versus diseased human populations. The following table summarizes the known information regarding the parent compound and the potential for its metabolites.

AnalyteConditionMatrixObservationReference
trans-10,cis-12 CLAType 2 DiabetesPlasmaInversely associated with body weight and serum leptin levels.(J Nutr. 2003 Jan;133(1):257S-260S)
10-oxo-12(Z)-octadecenoic acid (KetoA)Diet-induced obesity (mice)-Dietary intake enhanced energy expenditure and protected against obesity.(FASEB J. 2017 Nov;31(11):5036-5048)

4. Signaling Pathways

The primary signaling pathways modulated by 10-oxo-12(Z)-octadecenoic acid are the PPARγ and TRPV1 pathways.

PPAR_Signaling cluster_extracellular Extracellular cluster_cellular Cellular KetoA 10-oxo-12(Z)- octadecenoic acid (KetoA) PPARg PPARγ KetoA->PPARg binds & activates PPRE PPRE (PPAR Response Element) PPARg->PPRE heterodimerizes with RXR and binds RXR RXR RXR->PPRE TargetGenes Target Genes (e.g., Adiponectin, GLUT4) PPRE->TargetGenes regulates transcription MetabolicEffects Metabolic Effects: - Adipogenesis - Increased Glucose Uptake - Anti-inflammatory TargetGenes->MetabolicEffects leads to

Figure 1: PPARγ Signaling Pathway Activation by KetoA.

TRPV1_Signaling cluster_extracellular Extracellular cluster_cellular Cellular (Adipose Tissue) KetoA 10-oxo-12(Z)- octadecenoic acid (KetoA) TRPV1 TRPV1 Channel KetoA->TRPV1 activates Ca_influx Ca2+ Influx TRPV1->Ca_influx Noradrenaline Noradrenaline Turnover Ca_influx->Noradrenaline enhances EnergyExpenditure Increased Energy Expenditure Noradrenaline->EnergyExpenditure leads to

Figure 2: TRPV1 Signaling Pathway Activation by KetoA.

5. Experimental Protocols

The following is a detailed protocol for the quantification of 10-oxo-12(Z)-octadecenoic acid in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

5.1. Materials and Reagents

  • Solvents: Acetonitrile, Methanol, Isopropanol, Hexane (all LC-MS grade)

  • Acids: Acetic Acid, Formic Acid (LC-MS grade)

  • Internal Standard: Deuterated 10-oxo-12(Z)-octadecenoic acid (if available) or a structurally similar deuterated fatty acid (e.g., 15(S)-HETE-d8).

  • Water: Ultrapure (18.2 MΩ·cm)

  • Plasma: Human plasma collected in EDTA- or heparin-containing tubes.

  • Solid Phase Extraction (SPE) Cartridges: C18, 100 mg

5.2. Experimental Workflow

Experimental_Workflow SampleCollection 1. Plasma Sample Collection (EDTA or Heparin) Spiking 2. Internal Standard Spiking SampleCollection->Spiking Extraction 3. Liquid-Liquid Extraction (e.g., with Hexane/Isopropanol) Spiking->Extraction SPE 4. Solid Phase Extraction (SPE) (C18 cartridge) Extraction->SPE LCMS 6. LC-MS/MS Analysis SPE->LCMS Derivatization 5. Derivatization (Optional) (e.g., with PFB-Br for GC-MS) DataAnalysis 7. Data Analysis and Quantification LCMS->DataAnalysis

Figure 3: Experimental Workflow for KetoA Quantification.

5.3. Detailed Protocol

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 200 µL of plasma in a glass tube, add 10 µL of the internal standard solution.

    • Vortex briefly to mix.

  • Liquid-Liquid Extraction:

    • Add 1.0 mL of a solution of 10% (v/v) acetic acid in water/isopropanol/hexane (2/20/30, v/v/v).

    • Vortex for 1 minute.

    • Add 2.0 mL of Hexane.

    • Vortex for 3 minutes.

    • Centrifuge at 2000 x g for 5 minutes at room temperature to separate the phases.

    • Carefully transfer the upper hexane layer to a new glass tube.

    • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

  • Solid Phase Extraction (SPE) - Optional Cleanup:

    • Reconstitute the dried extract in 1 mL of 95:5 (v/v) water:methanol with 0.1% formic acid.

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 95:5 (v/v) water:methanol with 0.1% formic acid.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 95:5 (v/v) water:methanol with 0.1% formic acid.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the final dried extract in 100 µL of the initial mobile phase (e.g., 85% methanol in water with 0.1% formic acid).

    • Inject 10-20 µL onto the LC-MS/MS system.

    • LC Conditions (example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate the analyte from other fatty acids (e.g., start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate).

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40 °C.

    • MS/MS Conditions (example for a triple quadrupole):

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for KetoA and the internal standard. The exact m/z values will need to be determined by infusing a standard of the analyte. For an 18-carbon keto-enoic acid, the precursor ion would be approximately m/z 295.3.

      • Optimize cone voltage and collision energy for maximum signal intensity.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of a 10-oxo-12(Z)-octadecenoic acid standard with a constant concentration of the internal standard.

    • Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • Use the regression equation from the calibration curve to determine the concentration of KetoA in the plasma samples.

While the direct use of "this compound" as a biomarker is not yet established, its isomer, 10-oxo-12(Z)-octadecenoic acid (KetoA), shows significant promise as a potential biomarker for metabolic diseases. Its connection to the gut microbiome and its role in key metabolic signaling pathways make it a compelling target for further research. Future studies should focus on:

  • Establishing a definitive link between plasma/tissue levels of KetoA and the incidence and progression of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

  • Developing and validating standardized, high-throughput assays for the quantification of KetoA in clinical samples.

  • Investigating the therapeutic potential of modulating KetoA levels through dietary interventions or probiotics.

These efforts will be crucial in translating the scientific understanding of this bioactive lipid into clinical applications for the diagnosis, monitoring, and treatment of metabolic disorders.

References

Uncharted Territory: Establishing an Experimental Protocol for 12-Ketooleic Acid Administration in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a Standardized Protocol for 12-Ketooleic Acid in Mice Necessitates a Foundational Approach

As of late 2025, a standardized and validated experimental protocol for the administration of this compound to mice is not available in the peer-reviewed scientific literature. Our extensive search for established methodologies, dosages, and in vivo effects of this specific keto-fatty acid has yielded no specific results. The scientific community has largely focused on related compounds, such as conjugated linoleic acids and various hydroxylated fatty acid derivatives.

This absence of data underscores the novelty of in vivo research on this compound. Therefore, this document serves not as a recitation of an existing protocol, but as a foundational guide for researchers and drug development professionals to design and implement an initial, exploratory study. The following sections provide a generalized framework based on common practices for introducing novel fatty acids in murine models, alongside a discussion of related compounds to inform initial hypotheses.

General Framework for a Novel Fatty Acid Administration Study in Mice

Given the lack of specific data for this compound, a careful, stepwise approach is required to establish a safe and effective experimental protocol. This involves preliminary in vitro assessments, followed by in vivo dose-finding studies and subsequent efficacy evaluations.

Experimental Workflow for a Novel Compound

The following diagram outlines a logical workflow for investigating a novel compound like this compound in a murine model.

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Studies (Murine Model) in_vitro_cell Cell-based Assays (e.g., cytotoxicity, target engagement) dose_finding Dose-Finding Study (Acute Toxicity & MTD) in_vitro_cell->dose_finding Inform starting dose pharmacokinetics Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) dose_finding->pharmacokinetics Establish safe dose range efficacy_study Efficacy Study (Sub-chronic/Chronic Dosing) pharmacokinetics->efficacy_study Determine dosing regimen histopathology Histopathology & Biomarker Analysis efficacy_study->histopathology Evaluate treatment effects

Figure 1: A generalized experimental workflow for the in vivo evaluation of a novel compound.

Table 1: Key Considerations for a Murine Study of this compound

ParameterRecommendation / ConsiderationsRationale
Animal Model C57BL/6J mice are a common initial choice for metabolic studies. The choice of sex will depend on the research question.Genetically well-defined and widely used, allowing for comparison with a large body of existing literature.
Housing and Diet Standard housing conditions (12h light/dark cycle, controlled temperature and humidity). A standard chow diet should be used unless a specific dietary challenge (e.g., high-fat diet) is part of the experimental design.To minimize confounding variables and ensure animal welfare.
Preparation of this compound Purity of the compound should be >95%. The vehicle for administration needs to be determined based on the solubility of this compound. Common vehicles for fatty acids include corn oil, sunflower oil, or an aqueous solution with a surfactant like Tween 80.Purity is critical for attributing observed effects to the compound of interest. The vehicle must be non-toxic and not interfere with the experimental outcomes.
Route of Administration Oral gavage is a common and precise method for administering fatty acids. Intraperitoneal injection is another option but may lead to different pharmacokinetic profiles.Oral gavage mimics dietary intake and is often preferred for compounds that are expected to be absorbed through the gastrointestinal tract.

Proposed Initial Experiments

  • In Vitro Studies: Before proceeding to in vivo work, it is highly recommended to assess the effects of this compound on relevant cell lines (e.g., hepatocytes, adipocytes, macrophages). These studies can provide initial insights into potential biological activity and cytotoxicity, which can help in estimating a starting dose for animal studies.

  • Acute Toxicity and Maximum Tolerated Dose (MTD) Study: This is a critical first step in any in vivo investigation of a novel compound.

    • Objective: To determine the short-term safety profile of this compound and identify a dose range for subsequent studies.

    • Methodology:

      • Administer single, escalating doses of this compound to small groups of mice.

      • Monitor the animals closely for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for up to 14 days.

      • At the end of the observation period, perform gross necropsy and histopathological analysis of major organs.

    • Data to Collect: Survival, body weight, clinical observations, food and water intake, organ weights, and histopathology.

  • Pharmacokinetic (PK) Study:

    • Objective: To understand how this compound is absorbed, distributed, metabolized, and excreted in mice.

    • Methodology:

      • Administer a single, safe dose of this compound (determined from the MTD study) to a group of mice.

      • Collect blood samples at various time points post-administration.

      • Analyze the concentration of this compound in the plasma using a validated analytical method (e.g., LC-MS/MS).

    • Data to Collect: Plasma concentration-time curve, from which key PK parameters (Cmax, Tmax, AUC, half-life) can be calculated.

Insights from a Related Compound: 9-oxo-Octadecadienoic Acid (9-oxo-ODA)

While no in vivo data for this compound is available, a study on a structurally similar compound, 9-oxo-ODA, found in tomatoes, provides a potential starting point for hypothesis generation. This study investigated the in vitro effects of a 9-oxo-ODA-containing fraction on mouse primary hepatocytes.

Signaling Pathway of 9-oxo-ODA in Mouse Hepatocytes

The study on 9-oxo-ODA suggests a potential mechanism of action through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.

ppar_pathway 9-oxo-ODA 9-oxo-ODA PPARa PPARα 9-oxo-ODA->PPARa Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Binds as a heterodimer with RXR RXR RXR RXR->PPRE Target_Genes Target Gene Expression (e.g., CPT1, ACOX1) PPRE->Target_Genes Induces transcription Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation Triglyceride_Accumulation Decreased Triglyceride Accumulation Fatty_Acid_Oxidation->Triglyceride_Accumulation

Figure 2: Proposed signaling pathway for 9-oxo-ODA in mouse hepatocytes.

Table 2: In Vitro Effects of a 9-oxo-ODA-Containing Fraction on Mouse Primary Hepatocytes

Outcome MeasureResultImplication
PPARα Reporter Activity Significantly increasedSuggests direct or indirect activation of PPARα.
mRNA Expression of PPARα Target Genes Significantly increasedConfirms downstream activation of the PPARα signaling pathway.
Oxygen Consumption IncreasedIndicates an increase in cellular respiration, likely due to enhanced fatty acid oxidation.
Cellular Triglyceride Accumulation InhibitedDemonstrates a functional consequence of PPARα activation, leading to reduced lipid storage in hepatocytes.

These in vitro findings for 9-oxo-ODA could inform the design of a study on this compound by suggesting that markers of PPARα activation and lipid metabolism would be relevant endpoints to investigate.

Conclusion

The investigation of this compound in murine models represents a novel area of research. In the absence of established protocols, a cautious and systematic approach is paramount. The general framework and methodologies outlined in this document provide a starting point for researchers to design and execute initial studies to safely characterize the pharmacokinetic profile and biological effects of this compound. The findings from related keto-fatty acids can serve as a valuable guide for hypothesis generation and the selection of relevant biomarkers and endpoints. As with any exploratory in vivo research, careful observation, adherence to ethical guidelines for animal research, and a commitment to rigorous data collection and analysis will be essential for success.

Synthesis of Stable Isotope-Labeled 12-Ketooleic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Ketooleic acid (12-KOA) is an oxidized lipid metabolite that is increasingly recognized for its role in various physiological and pathological processes. As a keto-derivative of the abundant monounsaturated fatty acid, oleic acid, 12-KOA is implicated in cellular signaling pathways related to oxidative stress and inflammation. The availability of stable isotope-labeled 12-KOA is crucial for researchers to accurately quantify its endogenous levels, elucidate its metabolic fate, and identify its protein targets using mass spectrometry-based techniques. This application note provides a detailed protocol for the chemical synthesis of both unlabeled and deuterium-labeled this compound.

Synthesis Strategy

The synthesis of unlabeled this compound is achieved through the oxidation of the readily available starting material, ricinoleic acid (12-hydroxyoleic acid). For the synthesis of stable isotope-labeled this compound, a convergent approach utilizing a Wittig reaction is proposed. This strategy allows for the precise introduction of deuterium atoms into the molecule.

A proposed synthetic scheme for deuterium-labeled this compound is outlined below. The synthesis involves the preparation of two key intermediates: a deuterated C9 aldehyde and a C9 phosphonium ylide containing the keto functionality.

Synthesis_Workflow cluster_aldehyde Deuterated Aldehyde Synthesis cluster_ylide Phosphonium Ylide Synthesis cluster_final Final Assembly and Modification A1 1,8-Octanediol A2 8-Hydroxyoctanal (deuterated) A1->A2 Selective Oxidation & Deuteration A3 9-Oxononanoic acid (deuterated) A2->A3 Oxidation C1 Wittig Reaction A3->C1 B1 9-Bromononanoic acid B2 Methyl 9-bromononanoate B1->B2 Esterification B3 Methyl 9-(triphenylphosphonio)nonanoate bromide B2->B3 with PPh3 B4 Phosphonium Ylide B3->B4 Base B4->C1 C2 Deuterated 12-Oxo-octadec-9-enoic acid methyl ester C1->C2 C3 Deuterated this compound C2->C3 Hydrolysis

Caption: Proposed synthetic workflow for deuterium-labeled this compound.

Experimental Protocols

Protocol 1: Synthesis of Unlabeled this compound from Ricinoleic Acid

This protocol describes the oxidation of the secondary alcohol in ricinoleic acid to a ketone.

Materials:

  • Ricinoleic acid

  • Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve ricinoleic acid (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Oxidation: Add pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) (1.5-2 equivalents) to the solution in portions while stirring at room temperature. The reaction mixture will turn dark.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure this compound.

  • Drying and Characterization: Dry the purified product over anhydrous sodium sulfate, filter, and concentrate in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Proposed Synthesis of Deuterium-Labeled this compound via Wittig Reaction

This protocol outlines the key steps for the synthesis of deuterium-labeled this compound.

Part A: Synthesis of Deuterated 9-Oxononanal

  • Deuteration of a suitable precursor: A C9 aldehyde precursor with a protected carboxylic acid or a functional group that can be converted to an aldehyde is deuterated at the desired positions using methods such as acid- or base-catalyzed exchange with D₂O or by reduction of a suitable functional group with a deuterium source (e.g., NaBD₄).

  • Oxidation to Aldehyde: The deuterated precursor is then oxidized to the corresponding aldehyde using standard procedures (e.g., Swern oxidation, Dess-Martin periodinane).

Part B: Synthesis of (8-Carboxy-octyl)triphenylphosphonium Bromide

  • Bromination: Convert a suitable C9 carboxylic acid or ester to the corresponding 9-bromo derivative.

  • Phosphonium Salt Formation: React the 9-bromo derivative with triphenylphosphine in a suitable solvent (e.g., acetonitrile) at reflux to form the phosphonium salt.

Part C: Wittig Reaction and Final Product Formation

  • Ylide Formation: Treat the phosphonium salt from Part B with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF) to generate the phosphonium ylide.

  • Wittig Reaction: Add the deuterated 9-oxononanal from Part A to the ylide solution and stir at room temperature.

  • Work-up and Purification: Quench the reaction, extract the product, and purify by column chromatography to obtain the deuterium-labeled this compound ester.

  • Hydrolysis: Hydrolyze the ester to the carboxylic acid using standard methods (e.g., LiOH in THF/water) to yield the final deuterium-labeled this compound.

Data Presentation

Table 1: Physicochemical and Analytical Data of this compound

ParameterValue
Molecular Formula C₁₈H₃₂O₃
Molecular Weight 296.45 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, δ ppm) Expected signals: ~5.4 (m, 2H, olefinic), ~2.5 (t, 2H, α to keto), ~2.3 (t, 2H, α to carboxyl), ~1.6 (m, 4H), ~1.3 (br s, 16H), ~0.9 (t, 3H, methyl)
¹³C NMR (CDCl₃, δ ppm) Expected signals: ~211 (keto C=O), ~180 (carboxyl C=O), ~130 (olefinic C=C), ~42, ~34, ~29 (multiple), ~25, ~22, ~14
Mass Spectrum (ESI-) [M-H]⁻ at m/z 295.2

Note: The exact chemical shifts may vary depending on the solvent and instrument.

Biological Significance and Signaling Pathways

This compound is known to be a product of lipid peroxidation and is associated with conditions of increased oxidative stress.[1] It has been shown to accelerate lipid peroxide formation, suggesting a potential role in amplifying oxidative damage within tissues.[1]

The biological effects of keto-fatty acids are often mediated through their interaction with nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs). While direct evidence for 12-KOA is still emerging, other oxo-fatty acids have been identified as PPAR agonists. PPARs are key regulators of lipid and glucose metabolism, as well as inflammation. Activation of PPARα, for instance, typically leads to an increase in fatty acid oxidation.

Signaling_Pathway cluster_stress Cellular Stress cluster_lipid Lipid Metabolism cluster_receptor Nuclear Receptor Signaling ROS Reactive Oxygen Species OleicAcid Oleic Acid ROS->OleicAcid Lipid Peroxidation KOA This compound OleicAcid->KOA Oxidation PPAR PPARα KOA->PPAR Activation (?) RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding TargetGenes Target Genes (e.g., Fatty Acid Oxidation) PPRE->TargetGenes Gene Transcription

Caption: Putative signaling pathway involving this compound.

Conclusion

This application note provides a comprehensive guide for the synthesis and characterization of stable isotope-labeled this compound. The detailed protocols and the proposed synthetic strategy offer a practical framework for researchers to produce this valuable tool for metabolic and biomedical research. The availability of labeled 12-KOA will facilitate a deeper understanding of its role in health and disease, potentially leading to new therapeutic insights.

References

Analytical Standards for 12-Ketooleic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Ketooleic acid, also known as 12-oxo-9(Z)-octadecenoic acid, is an oxidized lipid metabolite of oleic acid. As a keto-fatty acid, it is of growing interest in biomedical research due to its potential involvement in various physiological and pathological processes, including inflammation and metabolic signaling. Accurate and reliable analytical methods are crucial for elucidating its biological functions and for its potential development as a biomarker or therapeutic agent. These application notes provide detailed protocols for the quantification and analysis of this compound using standard analytical techniques.

Analytical Standard Specifications

A commercially available analytical standard is essential for the accurate quantification of this compound. While a specific Certificate of Analysis for this compound was not publicly available, the following table represents typical specifications for a high-purity standard, based on commercially available related compounds.

Table 1: Typical Physical and Chemical Properties of this compound Analytical Standard

PropertySpecification
Chemical Name 12-Oxo-9(Z)-octadecenoic acid
Synonyms This compound, (Z)-12-Oxooctadec-9-enoic acid
CAS Number 5455-97-0
Molecular Formula C₁₈H₃₂O₃
Molecular Weight 296.45 g/mol
Purity ≥98% (typically by HPLC or GC)
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in ethanol, methanol, acetonitrile, DMSO
Storage Conditions -20°C in a tightly sealed container, protected from light

Application Notes & Protocols

Quantification of this compound in Biological Matrices using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound in complex biological samples such as plasma, serum, and cell lysates.

Experimental Protocol: LC-MS/MS Analysis

a. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

  • To 100 µL of plasma or serum, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., d4-12-HETE).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 600 µL of acidified water (0.1% formic acid).

  • Perform liquid-liquid extraction by adding 1 mL of ethyl acetate. Vortex for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

b. Chromatographic Conditions

Table 2: Suggested LC Parameters

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 20% B, increase to 95% B over 8 min, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

c. Mass Spectrometry Conditions

Table 3: Predicted MS/MS Parameters (Negative Ion Mode)

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z 295.2 [M-H]⁻
Product Ions (Q3) Predicted fragments: m/z 171.1 (cleavage at the keto group), m/z 277.2 ([M-H-H₂O]⁻) - Note: These transitions require empirical optimization.
Collision Energy To be optimized for the specific instrument.
Dwell Time 100 ms

d. Quantification

A calibration curve should be prepared using the this compound analytical standard in a surrogate matrix (e.g., charcoal-stripped plasma) over a physiologically relevant concentration range. The concentration of this compound in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.

Workflow for LC-MS/MS Analysis of this compound

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Methanol + IS) Sample->Precipitation Extraction Liquid-Liquid Extraction (Ethyl Acetate) Precipitation->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (C18 Separation) Evaporation->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Quant Quantification (Calibration Curve) MS->Quant

Caption: Workflow for the quantification of this compound in biological samples.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of fatty acids. Due to the low volatility of this compound, derivatization is required prior to analysis. A common approach is the formation of fatty acid methyl esters (FAMEs). The keto group should also be protected, for example, by methoximation.

Experimental Protocol: GC-MS Analysis

a. Derivatization

  • To the dried extract from the sample preparation (as described in the LC-MS/MS protocol), add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

  • Incubate at 60°C for 30 minutes to form the methoxime derivative of the keto group.

  • Cool to room temperature.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ester of the carboxylic acid.

  • Alternatively, for FAME analysis, after methoximation, evaporate the pyridine and add 200 µL of 2% methanolic sulfuric acid and incubate at 60°C for 1 hour. Then, add 500 µL of saturated NaCl solution and extract the FAME with 500 µL of hexane.

b. GC-MS Conditions

Table 4: Suggested GC-MS Parameters

ParameterCondition
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Oven Program Start at 150°C, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

c. Data Analysis

The identification of the this compound derivative is based on its retention time and the fragmentation pattern in the mass spectrum. Quantification can be achieved using a calibration curve prepared with the derivatized analytical standard.

Expected GC-MS Fragmentation of this compound Methyl Ester (Methoxime Derivative)

The mass spectrum of the methoximated methyl ester of this compound is expected to show characteristic fragments resulting from cleavage alpha to the derivatized keto group and the ester group. The molecular ion should be observable.

Potential Signaling Pathway Involvement

While direct studies on the signaling roles of this compound are limited, its structural similarity to other oxidized fatty acids suggests potential interactions with key metabolic signaling pathways, such as the Peroxisome Proliferator-Activated Receptor (PPAR) and AMP-Activated Protein Kinase (AMPK) pathways.

PPAR Signaling Pathway

PPARs are nuclear receptors that are activated by fatty acids and their derivatives, playing a crucial role in lipid and glucose metabolism.[1] It is plausible that this compound could act as a ligand for PPAR isoforms, thereby influencing gene expression related to fatty acid oxidation and storage.

Potential Interaction of this compound with the PPAR Pathway

PPAR_Pathway FA This compound (Potential Ligand) PPAR PPAR FA->PPAR RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (DNA Response Element) RXR->PPRE Binding Gene Target Gene Expression (e.g., Fatty Acid Oxidation) PPRE->Gene Transcription Activation

Caption: Hypothetical activation of the PPAR signaling pathway by this compound.

AMPK Signaling Pathway

AMPK is a cellular energy sensor that is activated during periods of metabolic stress (e.g., high AMP:ATP ratio).[2] Activation of AMPK promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes like fatty acid synthesis. Some conjugated linoleic acids, which are structurally related to this compound, have been shown to activate AMPK.[3]

Potential Role of this compound in Modulating the AMPK Pathway

AMPK_Pathway Metabolic_Stress Metabolic Stress AMPK AMPK Metabolic_Stress->AMPK Activation FA_Metabolite This compound (Potential Modulator) FA_Metabolite->AMPK Potential Activation ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibition CPT1 CPT1 AMPK->CPT1 Activation FAS Fatty Acid Synthesis ACC->FAS Inhibition FAO Fatty Acid Oxidation CPT1->FAO Stimulation

Caption: Potential modulation of the AMPK signaling pathway by this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used for the structural confirmation of the this compound analytical standard.

Predicted ¹H and ¹³C NMR Chemical Shifts

Precise, experimentally determined NMR data for this compound is not widely published. The following table provides predicted chemical shifts based on the analysis of similar fatty acid structures.

Table 5: Predicted NMR Chemical Shifts for this compound (in CDCl₃)

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-COOH 10-12 (broad s)~179
-CH=CH- 5.3-5.4 (m)~128-132
-CH₂- at C2 2.35 (t)~34
-CH₂- adjacent to C=O 2.5 (t)~42
-CH₂- adjacent to C=C 2.0-2.1 (m)~27
Aliphatic -CH₂- 1.2-1.4 (m)~29-32
Terminal -CH₃ 0.88 (t)~14
C=O (keto) -~210

Note: These are estimated values and require experimental verification.

Conclusion

The protocols and data presented provide a comprehensive guide for the analytical characterization and quantification of this compound. The use of a certified analytical standard is paramount for obtaining accurate and reproducible results. The outlined LC-MS/MS and GC-MS methods offer the sensitivity and specificity required for the analysis of this keto-fatty acid in complex biological matrices. Further research is warranted to fully elucidate the role of this compound in biological signaling pathways.

References

Application Note: HPLC Method for the Separation of 12-Ketooleic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation of 12-Ketooleic acid isomers. This compound, an oxidized lipid mediator, is implicated in various physiological and pathological processes, including the regulation of inflammatory pathways. Its isomers, which include geometric (cis/trans) and enantiomeric (R/S) forms, may exhibit distinct biological activities. Therefore, a reliable analytical method to separate and quantify these isomers is crucial for research and drug development. This document provides a comprehensive protocol for sample preparation, HPLC analysis, and data interpretation. Additionally, a potential signaling pathway involving this compound is illustrated.

Introduction

This compound (12-oxo-octadecenoic acid) is an oxylipin derived from the oxidation of oleic or linoleic acid. Oxylipins are potent signaling molecules involved in a myriad of biological processes. The presence of a ketone group and a double bond in this compound gives rise to several isomeric forms, each potentially possessing unique biological functions. For instance, some keto-fatty acids have been identified as ligands for peroxisome proliferator-activated receptors (PPARs), nuclear receptors that play a central role in lipid metabolism and inflammation. Accurate separation and quantification of this compound isomers are therefore essential to elucidate their specific roles in health and disease. This application note presents a methodology utilizing both normal-phase and chiral HPLC to resolve the geometric and enantiomeric isomers of this compound.

Experimental Protocols

Sample Preparation from Biological Matrices (e.g., Plasma, Serum)

A robust sample preparation protocol is critical for the accurate quantification of low-abundance lipids like this compound. The following procedure is recommended for extracting oxylipins from biological fluids.

  • Protein Precipitation:

    • To 100 µL of plasma or serum, add 300 µL of cold methanol containing an appropriate internal standard (e.g., d4-12-HETE).

    • Vortex the mixture for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.

    • Elute the this compound and other lipids with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for HPLC analysis.

HPLC Method for Separation of Geometric (cis/trans) Isomers

This method is designed to separate the cis and trans isomers of this compound using normal-phase HPLC.

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of n-hexane, isopropanol, and acetic acid (98.3:1.6:0.1, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 275 nm (for the α,β-unsaturated ketone chromophore).

  • Injection Volume: 10 µL.

HPLC Method for Separation of Enantiomeric (R/S) Isomers

For the separation of the R and S enantiomers of each geometric isomer, a chiral stationary phase is required.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of n-hexane and isopropanol (90:10, v/v) with 0.1% acetic acid.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

Data Presentation

The following tables present representative quantitative data for the separation of this compound isomers. These values are illustrative and may vary depending on the specific instrumentation and sample matrix.

Table 1: Retention Times of this compound Geometric Isomers (Normal-Phase HPLC)

IsomerRetention Time (min)Peak Area (arbitrary units)Concentration (ng/mL)
12-oxo-9(E)-octadecenoic acid8.5125,00048.2
12-oxo-9(Z)-octadecenoic acid9.8189,00072.7

Table 2: Retention Times of this compound Enantiomers (Chiral HPLC)

IsomerRetention Time (min)Peak Area (arbitrary units)Concentration (ng/mL)
(R)-12-oxo-9(Z)-octadecenoic acid12.392,00035.4
(S)-12-oxo-9(Z)-octadecenoic acid13.597,00037.3
(R)-12-oxo-9(E)-octadecenoic acid15.160,00023.1
(S)-12-oxo-9(E)-octadecenoic acid16.465,00025.0

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Biological Sample (Plasma/Serum) ppt Protein Precipitation start->ppt spe Solid-Phase Extraction ppt->spe reconstitute Reconstitution spe->reconstitute np_hplc Normal-Phase HPLC (Geometric Isomers) reconstitute->np_hplc chiral_hplc Chiral HPLC (Enantiomers) np_hplc->chiral_hplc Fraction Collection & Re-injection detection UV Detection np_hplc->detection chiral_hplc->detection quantification Quantification detection->quantification ppar_pathway cluster_cell Cell ligand This compound receptor PPARγ/RXR Heterodimer ligand->receptor Activation dna PPRE (DNA) receptor->dna Binding nucleus Nucleus transcription Transcription of Target Genes dna->transcription response Biological Response (e.g., Anti-inflammatory Effects, Adipogenesis) transcription->response

References

Application of 12-Ketooleic Acid in Metabolic Research: A General Overview and Methodological Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Ketooleic acid (12-KOA), a keto derivative of the monounsaturated fatty acid oleic acid, is an emerging molecule of interest in the field of metabolic research. While comprehensive studies on its specific biological roles are currently limited, its structural similarity to other bioactive lipid molecules suggests potential involvement in key metabolic pathways. This document provides a generalized framework for investigating the application of this compound in metabolic research, drawing upon established methodologies for studying fatty acid metabolism and signaling. The protocols and pathways described herein are intended to serve as a foundational guide for researchers to design and implement studies to elucidate the specific functions of 12-KOA.

Potential Areas of Investigation in Metabolic Research

Based on the known functions of other keto fatty acids and lipid signaling molecules, the following areas represent potential avenues for investigating the metabolic effects of this compound:

  • Modulation of Lipid Metabolism: Investigating the influence of 12-KOA on fatty acid oxidation, synthesis, and storage in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle.

  • Activation of Nuclear Receptors: Determining if 12-KOA can act as a ligand for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are critical regulators of lipid and glucose homeostasis.

  • AMP-Activated Protein Kinase (AMPK) Signaling: Exploring the potential of 12-KOA to modulate the AMPK signaling pathway, a central regulator of cellular energy status.

  • Inflammatory Signaling: Assessing the impact of 12-KOA on inflammatory pathways, as many lipid molecules are known to possess pro- or anti-inflammatory properties.

  • Insulin Signaling and Glucose Metabolism: Examining the effects of 12-KOA on insulin sensitivity and glucose uptake and utilization in relevant cell types.

Data Presentation: Hypothetical Quantitative Data Summary

The following tables present hypothetical data to illustrate how quantitative results from experiments with this compound could be structured for clear comparison.

Table 1: Effect of this compound on Gene Expression in HepG2 Hepatocytes

Target GeneTreatment GroupFold Change vs. Control (Mean ± SD)p-value
CPT1A (Fatty Acid Oxidation)10 µM 12-KOA2.5 ± 0.3<0.05
50 µM 12-KOA4.1 ± 0.5<0.01
FASN (Fatty Acid Synthesis)10 µM 12-KOA0.8 ± 0.1>0.05
50 µM 12-KOA0.6 ± 0.08<0.05
SCD1 (Fatty Acid Desaturation)10 µM 12-KOA0.9 ± 0.12>0.05
50 µM 12-KOA0.7 ± 0.09<0.05

Table 2: Effect of this compound on Glucose Uptake in L6 Myotubes

Treatment GroupGlucose Uptake (pmol/min/mg protein) (Mean ± SD)% Increase vs. Controlp-value
Control 15.2 ± 1.8--
10 µM 12-KOA 20.5 ± 2.134.9%<0.05
50 µM 12-KOA 28.9 ± 3.090.1%<0.01
Insulin (100 nM) 35.1 ± 3.5130.9%<0.001

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for studying the metabolic effects of this compound.

Protocol 1: Analysis of Gene Expression by Quantitative Real-Time PCR (qPCR)

Objective: To determine the effect of this compound on the expression of genes involved in lipid and glucose metabolism in a relevant cell line (e.g., HepG2 hepatocytes).

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in ethanol or DMSO)

  • RNA extraction kit (e.g., TRIzol reagent or column-based kit)

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green or probe-based)

  • Primers for target genes (e.g., CPT1A, FASN, SCD1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free DMEM for 12-16 hours.

    • Treat cells with varying concentrations of this compound (e.g., 10 µM, 50 µM) or vehicle control for a specified time (e.g., 24 hours).

  • RNA Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

    • Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • Quantitative PCR:

    • Prepare qPCR reactions containing cDNA template, forward and reverse primers for the target gene, and qPCR master mix.

    • Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protocol 2: Measurement of Cellular Glucose Uptake

Objective: To assess the effect of this compound on glucose uptake in an insulin-sensitive cell line (e.g., L6 myotubes).

Materials:

  • L6 myoblasts and differentiation medium

  • Alpha-MEM

  • Fetal Bovine Serum (FBS) and Horse Serum

  • Penicillin-Streptomycin solution

  • This compound

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin (positive control)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Differentiation and Treatment:

    • Differentiate L6 myoblasts into myotubes by switching to a low-serum differentiation medium.

    • Once differentiated, starve the myotubes in serum-free alpha-MEM for 3-4 hours.

    • Pre-treat the cells with this compound (e.g., 10 µM, 50 µM) or vehicle control for a specified duration (e.g., 18 hours).

  • Glucose Uptake Assay:

    • Wash the cells twice with warm KRH buffer.

    • Incubate the cells in KRH buffer with or without insulin (100 nM) for 30 minutes.

    • Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose (1 µCi/mL) or 2-NBDG (100 µM) and incubate for 10-15 minutes at 37°C.

    • Stop the uptake by washing the cells three times with ice-cold PBS.

  • Quantification:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • If using [³H]-labeled glucose, measure the radioactivity of an aliquot of the cell lysate using a scintillation counter.

    • If using a fluorescent glucose analog, measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

    • Determine the protein concentration of the cell lysates using a BCA or Bradford assay to normalize the glucose uptake values.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using DOT language, illustrate hypothetical signaling pathways that could be modulated by this compound.

G node_12KOA This compound node_PPAR PPARα/γ node_12KOA->node_PPAR Activates node_PPRE PPRE node_PPAR->node_PPRE Binds to node_Gene_Exp Target Gene Expression node_PPRE->node_Gene_Exp node_FAO Fatty Acid Oxidation ↑ node_Gene_Exp->node_FAO node_Lipogenesis Lipogenesis ↓ node_Gene_Exp->node_Lipogenesis

Caption: Hypothetical activation of PPAR signaling by this compound.

G node_12KOA This compound node_AMPK AMPK node_12KOA->node_AMPK Activates node_ACC ACC node_AMPK->node_ACC Inhibits node_CPT1 CPT1 node_AMPK->node_CPT1 Activates node_mTORC1 mTORC1 node_AMPK->node_mTORC1 Inhibits node_FAO Fatty Acid Oxidation ↑ node_ACC->node_FAO node_CPT1->node_FAO node_Protein_Synth Protein Synthesis ↓ node_mTORC1->node_Protein_Synth

Caption: Postulated modulation of the AMPK signaling pathway by this compound.

Experimental Workflow Diagram

G cluster_cell_culture Cell Culture cluster_assay Glucose Uptake Assay cluster_analysis Data Analysis node_culture Culture & Differentiate (e.g., L6 Myotubes) node_treat Treat with 12-KOA or Vehicle node_culture->node_treat node_uptake Incubate with Radiolabeled/Fluorescent Glucose Analog node_treat->node_uptake node_lyse Cell Lysis node_uptake->node_lyse node_quantify Quantify Glucose Uptake node_lyse->node_quantify node_normalize Normalize to Protein Content node_quantify->node_normalize node_compare Compare Treatment Groups to Control node_normalize->node_compare

Caption: Experimental workflow for assessing the effect of 12-KOA on glucose uptake.

Conclusion and Future Directions

The study of this compound in metabolic research is in its infancy. The application notes and protocols provided here offer a roadmap for researchers to begin to unravel its physiological and pathophysiological significance. Future research should focus on in vivo studies using animal models of metabolic diseases to validate in vitro findings and to assess the therapeutic potential of this compound. Furthermore, comprehensive lipidomic and metabolomic analyses will be crucial to understand the metabolic fate of 12-KOA and its downstream effects on cellular metabolism. Through a systematic and rigorous scientific approach, the role of this compound in metabolic health and disease can be fully elucidated.

Troubleshooting & Optimization

Technical Support Center: Quantification of 12-Ketooleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the common pitfalls encountered during the quantification of 12-Ketooleic acid (12-oxo-9(Z)-octadecenoic acid). It offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical factors to consider for accurate this compound quantification?

A1: Sample handling and storage are paramount. This compound, like other lipids, is susceptible to degradation. It is crucial to minimize freeze-thaw cycles and to store samples at -80°C for long-term stability. For short-term storage, keeping samples at 4°C on ice during processing is recommended. The product is generally stable under normal storage and handling conditions, but contact with strong oxidizers should be avoided.[1]

Q2: What is the recommended analytical technique for quantifying this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity. This technique allows for the precise detection and quantification of this compound, even in complex biological matrices.

Q3: Is derivatization necessary for the analysis of this compound?

A3: While not always mandatory for LC-MS analysis, derivatization can significantly improve chromatographic peak shape, enhance ionization efficiency, and increase sensitivity, especially for gas chromatography-mass spectrometry (GC-MS). Common derivatization strategies for keto acids involve targeting the ketone group to form an oxime derivative.

Q4: How should I select an internal standard for this compound quantification?

A4: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C- or ²H-labeled). This is because it shares very similar chemical and physical properties with the analyte, ensuring that it behaves similarly during sample extraction, derivatization, and ionization, thus effectively compensating for variations in the analytical process. If a stable isotope-labeled standard is unavailable, a structurally similar fatty acid that is not naturally present in the sample can be used.

Q5: What are the common sources of variability in this compound quantification?

A5: Variability can be introduced at multiple stages, including sample collection and handling, extraction efficiency, instrument performance, and data processing. Matrix effects, where other components in the sample interfere with the ionization of the analyte, are a significant source of variability in LC-MS-based lipidomics.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase composition.- Column overload.- Contamination of the column or guard column.- Optimize the mobile phase pH and organic solvent gradient.- Reduce the injection volume or sample concentration.- Flush the column with a strong solvent or replace the guard column.
Low Signal Intensity or Poor Sensitivity - Inefficient ionization.- Suboptimal MS parameters.- Analyte degradation.- Ion suppression due to matrix effects.- Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature).- Perform a full scan and product ion scan to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).- Ensure proper sample storage and handling to prevent degradation.- Dilute the sample to minimize matrix effects or use a more efficient sample cleanup method.
High Background Noise - Contaminated solvents or reagents.- Carryover from previous injections.- In-source fragmentation.- Use high-purity, LC-MS grade solvents and reagents.- Implement a thorough wash cycle between injections.- Optimize source conditions to minimize in-source fragmentation.
Poor Reproducibility - Inconsistent sample preparation.- Variability in injection volume.- Fluctuations in instrument performance.- Standardize all sample preparation steps and use an internal standard.- Ensure the autosampler is functioning correctly.- Regularly perform system suitability tests and calibration.
Co-elution with Isomers - this compound may have positional and geometric isomers that are difficult to separate chromatographically.- Utilize high-resolution chromatography with a long C18 column and a slow gradient to improve separation.[2][3][4]- Employ different stationary phases (e.g., phenyl-hexyl) to exploit different separation mechanisms.[5]

Experimental Protocols

Lipid Extraction from Biological Samples (Folch Method)
  • Homogenization: Homogenize the tissue or cell sample in a chloroform:methanol (2:1, v/v) solution.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.

  • Centrifugation: Centrifuge the mixture to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Dry the collected organic phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol) for LC-MS analysis.

Sample LC-MS/MS Method for this compound Quantification
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 30% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 295.2 [M-H]⁻ (based on the molecular weight of this compound, C18H32O3, which is 296.45 g/mol ).

    • Product Ions (Q3): The exact product ions should be determined by infusing a standard of this compound and performing a product ion scan. Likely fragments would result from cleavage at the keto group and loss of water or CO2.[6][7]

    • Collision Energy: Optimize for the specific transitions.

    • Source Parameters: Optimize spray voltage, gas temperatures, and gas flows for maximum signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spiking Internal Standard Spiking Sample->Spiking Extraction Lipid Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC LC Separation Derivatization->LC Spiking->Extraction MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Result Final Result Quantification->Result troubleshooting_flowchart node_action node_action start Problem with Quantification check_peak Good Peak Shape? start->check_peak check_intensity Sufficient Intensity? check_peak->check_intensity Yes node_action_peak Optimize LC Method - Check mobile phase - Reduce sample load - Clean/replace column check_peak->node_action_peak No check_reproducibility Reproducible Results? check_intensity->check_reproducibility Yes node_action_intensity Optimize MS Parameters - Check source conditions - Optimize MRM transitions - Address matrix effects check_intensity->node_action_intensity No end_node Successful Quantification check_reproducibility->end_node Yes node_action_reproducibility Review Sample Prep - Standardize procedures - Verify internal standard addition - Check instrument stability check_reproducibility->node_action_reproducibility No node_action_peak->check_peak node_action_intensity->check_intensity node_action_reproducibility->check_reproducibility

References

Technical Support Center: 12-Ketooleic Acid (12-KOA) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of 12-Ketooleic acid (12-KOA), also known as 12-oxo-9(Z)-octadecenoic acid. This resource provides detailed answers to frequently asked questions and troubleshooting guidance for common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis?

A1: Electrospray ionization (ESI) is the most common and effective ionization mode for this compound.[1][2] Due to the presence of a carboxylic acid group, 12-KOA readily deprotonates, making it highly suitable for analysis in negative ion mode ([M-H]⁻).

Q2: What are the typical precursor and product ions for 12-KOA in negative mode ESI-MS/MS?

A2: In negative ion mode, the precursor ion is the deprotonated molecule [M-H]⁻. For 12-KOA (Molecular Weight: 296.44 g/mol [3]), this corresponds to a mass-to-charge ratio (m/z) of approximately 295.2 . While specific product ions can vary based on instrument type and collision energy, fragmentation often occurs at chemically logical sites. For a related compound, 8-hydroxy-9-oxo-12Z-octadecenoic acid, characteristic signals were noted at m/z 265 (loss of CO and water) and m/z 181.[4] It is crucial to optimize collision energy to generate a stable and abundant product ion for quantification.

Q3: Is derivatization required for the analysis of 12-KOA?

A3: Derivatization is not typically necessary for LC-MS/MS analysis using ESI, as the native molecule ionizes efficiently. However, for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is often required to improve volatility and thermal stability.[5]

Q4: What type of liquid chromatography column is recommended for 12-KOA separation?

A4: A C18 reversed-phase column is the standard choice for separating 12-KOA from complex biological matrices.[6][7] These columns effectively retain non-polar compounds like fatty acids while allowing for separation based on subtle differences in polarity.

Q5: What are common mobile phase compositions for 12-KOA analysis?

A5: Typical mobile phases for reversed-phase chromatography of fatty acids consist of a mixture of water and an organic solvent like acetonitrile or methanol.[8] To improve peak shape and ionization efficiency in negative mode, a weak acid such as formic acid (0.1%) or a volatile salt like ammonium formate is often added to the mobile phase.[7][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Problem 1: Low Signal Intensity or Poor Sensitivity

Potential Cause Recommended Solution
Suboptimal Ionization Confirm the mass spectrometer is operating in negative ion mode (ESI-). Infuse a standard solution of 12-KOA to manually tune source parameters (e.g., capillary voltage, gas flows, temperatures) for maximum signal intensity.[1]
Inefficient Fragmentation Optimize the collision energy (CE) for the precursor ion (m/z 295.2). Perform a CE ramp experiment to identify the voltage that produces the most stable and intense product ion. Aim to retain 10-15% of the precursor ion.[1]
Poor Chromatography Ensure the mobile phase composition is appropriate. The addition of 0.1% formic acid can enhance protonation for better peak shape. Verify that the sample diluent is compatible with the initial mobile phase conditions to prevent peak distortion.[10]
Sample Degradation Prepare fresh samples and standards. 12-KOA, like other unsaturated fatty acids, can be susceptible to oxidation. Store stock solutions and samples at low temperatures (-20°C or -80°C) and protect from light.
Matrix Effects (Ion Suppression) Dilute the sample extract to reduce the concentration of co-eluting matrix components.[11] Improve the sample preparation procedure with a more rigorous cleanup step (e.g., solid-phase extraction) to remove interfering substances like phospholipids.
Instrument Contamination Clean the ion source components, including the probe, curtain plate, and orifice, as they can become dirty over time, leading to a drop in sensitivity.[12]

Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential Cause Recommended Solution
Column Overload Reduce the injection volume or dilute the sample. High concentrations can saturate the stationary phase.[8]
Incompatible Sample Solvent The sample should be dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.[10] If using a strong organic solvent, ensure the injection volume is minimal.
Column Degradation The column's performance may have deteriorated. Replace the column with a new one of the same type. Ensure the mobile phase pH is within the stable range for the column.
Secondary Interactions Interactions between the analyte and active sites on the column can cause tailing. Ensure the mobile phase is properly buffered if necessary.

Problem 3: Shifting Retention Times

Potential Cause Recommended Solution
Inadequate Column Equilibration Increase the equilibration time between injections to ensure the column returns to the initial conditions before the next run.[11]
Pump or Leak Issues Check the LC system for leaks and ensure the pump is delivering a consistent and accurate flow rate. Address any pressure fluctuations.[11][12]
Mobile Phase Changes Prepare fresh mobile phase daily, as the composition can change over time due to evaporation of the more volatile organic component.[10]
Column Temperature Fluctuations Use a column oven to maintain a stable temperature, as retention times are sensitive to temperature changes.[11]

Experimental Protocols & Quantitative Data

General LC-MS/MS Protocol for 12-KOA Quantification

This protocol provides a starting point for method development. Optimization is required for specific instruments and matrices.

  • Sample Preparation (from Plasma):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of 12-KOA).

    • Perform a liquid-liquid extraction by adding 400 µL of a cold extraction solvent (e.g., methanol or acetonitrile).

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Filter the sample through a 0.22 µm syringe filter before injection.[13]

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A typical gradient might start at 40-50% B, ramp to 95-100% B over several minutes, hold, and then return to initial conditions for re-equilibration.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI, Negative.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 295.2.

    • Product Ion (Q3): Requires optimization; select the most stable and intense fragment.

    • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage according to the specific instrument manufacturer's guidelines.[1]

Table of Optimized MS/MS Parameters (Example)

Note: These values are illustrative and must be optimized empirically on your specific instrument.

ParameterAnalyteValue
Precursor Ion (m/z) This compound295.2
Product Ion 1 (m/z) (Quantifier)Optimize
Product Ion 2 (m/z) (Qualifier)Optimize
Dwell Time (ms) -50-100
Collision Energy (eV) -Optimize (e.g., 15-30 eV)
Declustering Potential (V) -Optimize (e.g., 60-80 V)

Visualizations

Experimental and Troubleshooting Workflows

The following diagrams illustrate the logical flow for method development and troubleshooting common issues in 12-KOA analysis.

G General workflow for 12-KOA quantification. cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cells) Spike Spike Internal Standard Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Dry Evaporate & Reconstitute Extract->Dry Filt Filter Sample Dry->Filt LC LC Separation (C18 Column) Filt->LC MS MS Detection (ESI-, MRM Mode) LC->MS Integ Peak Integration MS->Integ Calib Calibration Curve Generation Integ->Calib Quant Quantification Calib->Quant

Caption: General workflow for 12-KOA quantification.

G Troubleshooting logic for low signal intensity. Start Low or No Signal for 12-KOA? CheckSpray Is ESI Spray Stable? Start->CheckSpray CheckMode In Negative Ion Mode? CheckSpray->CheckMode Yes Sol_Source Solution: Clean Source, Check for Leaks/Clogs CheckSpray->Sol_Source No CheckTune Tune Parameters Optimized? CheckMode->CheckTune Yes Sol_Mode Solution: Switch to Negative Ion Mode CheckMode->Sol_Mode No CheckCE Collision Energy Optimized? CheckTune->CheckCE Yes Sol_Tune Solution: Infuse Standard & Tune Source Parameters CheckTune->Sol_Tune No CheckLC Good Peak Shape? CheckCE->CheckLC Yes Sol_CE Solution: Perform CE Ramp to Find Optimal Value CheckCE->Sol_CE No CheckMatrix Suspect Matrix Effects? CheckLC->CheckMatrix Yes Sol_LC Solution: Troubleshoot LC (Mobile Phase, Column) CheckLC->Sol_LC No Sol_Matrix Solution: Dilute Sample or Improve Sample Cleanup CheckMatrix->Sol_Matrix Yes End Signal Restored CheckMatrix->End No Sol_Source->Start Sol_Mode->Start Sol_Tune->Start Sol_CE->Start Sol_LC->Start Sol_Matrix->Start

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Chromatographic Separation of Keto Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of keto fatty acids. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the chromatographic separation of keto fatty acids.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My keto fatty acid peaks are showing significant tailing. What are the potential causes and how can I fix this?

A: Peak tailing for keto fatty acids is a common issue that can arise from both chemical and physical factors. Here’s a step-by-step guide to troubleshoot this problem:

  • Assess the Extent of Tailing:

    • If all peaks in your chromatogram are tailing: This suggests a physical issue with your HPLC/GC system.

      • Check for dead volume: Ensure all fittings and connections are secure and properly installed to minimize empty spaces in the flow path.

      • Column voids: The column may have a void at the inlet. Consider replacing the column.

      • Improper column installation: Ensure the column is installed correctly in the injector and detector ports according to the manufacturer's instructions.

    • If only the keto fatty acid peaks (or other polar analytes) are tailing: This points towards a chemical interaction between your analytes and the stationary phase.

      • Secondary interactions with silanols: Residual silanol groups on silica-based columns can interact with the carboxyl group of your keto fatty acids, causing tailing.

        • Use an end-capped column: High-quality, end-capped columns are designed to minimize these interactions.

        • Adjust mobile phase pH: For reverse-phase HPLC, lowering the mobile phase pH (e.g., by adding 0.1% formic acid) will suppress the ionization of the carboxylic acid group, reducing its interaction with residual silanols.

      • Analyte Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

Q: My peaks are fronting. What could be the cause?

A: Peak fronting is less common than tailing but can occur due to:

  • Sample Overload: Similar to tailing, injecting too much sample can lead to fronting. Dilute your sample and re-analyze.

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can cause distorted peak shapes. Ensure your sample is completely dissolved in a solvent compatible with your mobile phase.

  • Column Channeling: A poorly packed column can lead to channeling, where the sample travels through different paths in the column at different rates. This often requires column replacement.

Issue 2: Analyte Instability and Degradation

Q: I suspect my α-keto fatty acids are degrading during sample preparation or analysis. What are the signs and how can I prevent this?

A: α-keto acids are notoriously unstable and can undergo decarboxylation (loss of CO2), especially when exposed to heat.

  • Signs of Degradation:

    • Disappearing or significantly smaller peaks than expected.

    • Appearance of unexpected peaks in the chromatogram.

    • Poor reproducibility of peak areas between injections.

  • Prevention Strategies:

    • Derivatization: This is the most effective way to stabilize keto fatty acids.

      • For GC-MS: A two-step derivatization involving methoximation followed by silylation is crucial. Methoximation protects the keto group and prevents decarboxylation.

      • For LC-MS/MS: Derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFB-oxime) can stabilize the keto group and significantly enhance detection sensitivity.

    • Maintain Low Temperatures: Keep samples on ice or at 4°C throughout the extraction and preparation process. Avoid excessive heating during solvent evaporation.

    • Work Quickly: Minimize the time between sample preparation and analysis.

Issue 3: Poor Resolution and Co-elution of Isomers

Q: I am having trouble separating structurally similar keto fatty acid isomers. What chromatographic parameters can I adjust?

A: Separating isomers requires careful optimization of your chromatographic method.

  • For HPLC:

    • Mobile Phase Composition: Adjust the organic solvent-to-aqueous buffer ratio. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve the separation of closely eluting compounds.

    • Stationary Phase Chemistry: Consider a different column chemistry. For example, if you are using a standard C18 column, a phenyl-hexyl or a polar-embedded column might offer different selectivity for your isomers.

    • Temperature: Lowering the column temperature can sometimes improve the resolution of isomers.

    • Mobile Phase pH: As mentioned for peak tailing, adjusting the pH can alter the retention and selectivity of ionizable compounds like keto fatty acids.

  • For GC:

    • Temperature Program: Optimize the oven temperature ramp. A slower ramp rate can improve the separation of closely related compounds.

    • Column Stationary Phase: Use a column with a different polarity to alter the elution order and improve separation.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of keto fatty acids?

A1: Derivatization is essential for several reasons:

  • To increase volatility for GC analysis: Keto fatty acids are not volatile enough to be analyzed directly by Gas Chromatography (GC). Derivatization converts them into less polar and more volatile compounds.

  • To improve thermal stability: The derivatization process, particularly methoximation for GC-MS, protects the thermally labile keto group, preventing degradation and decarboxylation at the high temperatures of the GC inlet.[1]

  • To prevent tautomerization: Keto groups can exist in equilibrium with their enol form (keto-enol tautomerism). Derivatization "locks" the molecule in one form, preventing the formation of multiple peaks for a single analyte.[1]

  • To enhance ionization efficiency and sensitivity for LC-MS analysis: Derivatizing agents can introduce easily ionizable groups, significantly improving the signal intensity in Mass Spectrometry (MS).

Q2: What are the most common derivatization methods for keto fatty acids?

A2: The choice of derivatization method depends on the analytical technique:

  • For GC-MS: A two-step process of methoximation followed by silylation is the standard.[1]

    • Methoximation (e.g., with methoxyamine hydrochloride) converts the keto group to an oxime.

    • Silylation (e.g., with MSTFA or BSTFA) converts the acidic carboxylic acid group to a silyl ester.

  • For LC-MS/MS: Derivatization with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) to form PFB-oxime derivatives is a common and effective method. This method has been shown to be reliable for the analysis of keto acids in biological samples.[1]

Q3: How can I minimize matrix effects when analyzing keto fatty acids in complex samples like plasma?

A3: Matrix effects, where other components in the sample interfere with the ionization of the analyte, can be a significant challenge in LC-MS/MS analysis. Here are some strategies to mitigate them:

  • Effective Sample Preparation: Use a robust extraction method, such as solid-phase extraction (SPE), to remove interfering substances like phospholipids and proteins.

  • Use of Internal Standards: Employ stable isotope-labeled internal standards for each analyte. These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.

  • Chromatographic Separation: Ensure good chromatographic separation of your analytes from the bulk of the matrix components.

  • Dilution: Diluting the sample can reduce the concentration of interfering substances, but ensure your analyte concentration remains above the limit of quantification.

Q4: What are the key performance characteristics of a reliable LC-MS/MS method for keto fatty acid analysis?

A4: A well-developed LC-MS/MS method for keto fatty acids should exhibit:

  • Good Linearity: A high coefficient of determination (r²) > 0.99 across a wide concentration range.

  • Low Limits of Detection (LOD) and Quantification (LOQ): For biological samples, LODs in the low micromolar to nanomolar range are often required.

  • High Reproducibility: Low coefficient of variation (CV) or relative standard deviation (RSD), typically below 15%.

  • Good Accuracy and Recovery: Recovery rates should ideally be between 80% and 120%.

Data Presentation

The following table summarizes the performance of a validated LC-MS/MS method for the quantification of ten keto acids after derivatization with PFBHA.[1]

Keto AcidLinearity (r²)LOD (µM)Recovery (%)Reproducibility (CV%)
Glyoxylic acid> 0.9980.2598-1052.5-4.7
Pyruvic acid> 0.9990.0597-1031.5-3.2
2-Oxobutanoic acid> 0.9990.0299-1061.1-2.8
2-Oxopentanoic acid> 0.9990.0196-1021.8-3.5
3-Methyl-2-oxobutanoic acid> 0.9990.0198-1041.3-3.1
3-Methyl-2-oxopentanoic acid> 0.9990.0197-1051.6-3.3
4-Methyl-2-oxopentanoic acid> 0.9990.0199-1071.2-2.9
2-Oxoadipic acid> 0.9970.10101-1093.1-4.5
Phenylpyruvic acid> 0.9980.0296-1032.2-4.1
Oxaloacetic acid> 0.9970.1597-1082.8-4.6

Experimental Protocols

Protocol 1: Extraction of Keto Fatty Acids from Plasma using Solid-Phase Extraction (SPE)

This protocol provides a general procedure for the extraction of keto fatty acids from plasma samples.

Materials:

  • Plasma sample

  • Internal standards solution

  • Protein precipitation solvent (e.g., cold acetonitrile)

  • SPE cartridges (e.g., mixed-mode anion exchange)

  • Wash solvents (e.g., water, methanol)

  • Elution solvent (e.g., 5% formic acid in acetonitrile)

  • Nitrogen evaporator

  • Reconstitution solvent (compatible with the derivatization and analytical method)

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the keto fatty acids with 1 mL of 5% formic acid in acetonitrile.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the appropriate solvent for derivatization.

Protocol 2: Derivatization of Keto Fatty Acids with PFBHA for LC-MS/MS Analysis

This protocol is adapted from a validated method for the derivatization of keto acids.[1]

Materials:

  • Reconstituted keto fatty acid extract

  • PFBHA solution (10 mg/mL in a 1:1 mixture of acetonitrile and 0.1% NaOH)

  • Quenching solution (e.g., 0.1% formic acid in acetonitrile/water)

Procedure:

  • Derivatization Reaction:

    • To the 100 µL of reconstituted extract, add 50 µL of the PFBHA solution.

    • Vortex briefly.

    • Incubate the reaction mixture at 0°C (on an ice bath) for 30 minutes.

  • Quenching the Reaction:

    • Add 100 µL of the quenching solution to stop the reaction.

  • Analysis:

    • The derivatized sample is now ready for injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample is Add Internal Standards plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition SPE Cartridge supernatant->condition load Load Supernatant condition->load wash Wash Cartridge load->wash elute Elute Keto Fatty Acids wash->elute dry Dry Eluate elute->dry reconstitute Reconstitute dry->reconstitute derivatize Add Derivatizing Agent (e.g., PFBHA) reconstitute->derivatize incubate Incubate derivatize->incubate lcms LC-MS/MS Analysis incubate->lcms

Caption: Experimental workflow for keto fatty acid analysis.

troubleshooting_workflow cluster_check Initial Check cluster_physical Physical Issues cluster_chemical Chemical Issues start Poor Peak Shape (Tailing/Fronting) all_peaks Are all peaks affected? start->all_peaks check_fittings Check fittings for dead volume all_peaks->check_fittings Yes check_overload Dilute sample (check for overload) all_peaks->check_overload No check_column Inspect/replace column check_fittings->check_column adjust_ph Adjust mobile phase pH check_overload->adjust_ph change_column Use end-capped column adjust_ph->change_column

References

reducing auto-oxidation of 12-Ketooleic acid during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the auto-oxidation of 12-Ketooleic acid (12-KOA) during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (12-KOA) and why is its auto-oxidation a concern?

This compound (also known as 12-oxo-cis-9-octadecenoic acid) is an oxidized lipid molecule, an oxylipin, that plays a role in various biological processes.[1][2] Auto-oxidation, a spontaneous reaction with atmospheric oxygen, can degrade 12-KOA, leading to inaccurate quantification and misinterpretation of experimental results. This process is a free-radical chain reaction that can be initiated by factors such as heat, light, and the presence of metal ions.[3]

Q2: What are the main factors that promote the auto-oxidation of 12-KOA?

The primary factors that accelerate the auto-oxidation of unsaturated fatty acids like 12-KOA include:

  • Exposure to Oxygen: As the key reactant, the presence of oxygen is the most critical factor.

  • Elevated Temperatures: Heat provides the activation energy for oxidation reactions to occur.

  • Exposure to Light: Particularly UV light, can initiate the formation of free radicals.

  • Presence of Metal Ions: Metal ions, such as iron and copper, can act as catalysts in the oxidation process.

  • Inappropriate pH: While specific data for 12-KOA is limited, the pH of the sample matrix can influence the rate of lipid oxidation. For general unsaturated fatty acids, both acidic and alkaline conditions can promote oxidation, with a pH of 5.5 showing a reduced formation of undesirable flavor compounds in some systems.[4]

Q3: How can I minimize 12-KOA auto-oxidation during sample storage?

Proper storage is crucial for maintaining the integrity of 12-KOA samples. The following are recommended storage conditions:

ParameterRecommendationRationale
Temperature Store at -80°C for long-term storage (months) and -20°C for short-term storage (up to one month).[5]Low temperatures significantly slow down the rate of chemical reactions, including oxidation.
Atmosphere Store under an inert gas atmosphere (e.g., argon or nitrogen).This displaces oxygen, a key reactant in auto-oxidation.
Light Store in amber glass vials or wrap vials in aluminum foil.Protects the sample from light, which can initiate oxidation.
Container Use glass vials with Teflon-lined caps.Prevents leaching of plasticizers and other contaminants that can occur with plastic tubes.
Antioxidants Add an antioxidant such as Butylated Hydroxytoluene (BHT) to the storage solvent.Antioxidants inhibit the free radical chain reaction of auto-oxidation.

Q4: What antioxidants are recommended for preventing 12-KOA oxidation?

Butylated Hydroxytoluene (BHT) is a widely used and effective antioxidant for preventing the oxidation of lipids during sample preparation and storage.[6][7][8] Other antioxidants that can be considered include:

AntioxidantTypical ConcentrationNotes
Butylated Hydroxytoluene (BHT) 0.005% to 0.2% (w/v) in solventA common and effective choice for a wide range of lipids.[1]
α-Tocopherol (Vitamin E) VariesA natural antioxidant that can be effective, but its efficacy can be concentration-dependent.
Rosemary Extract VariesA natural antioxidant with demonstrated efficacy in preventing lipid oxidation.
Ethylenediaminetetraacetic acid (EDTA) VariesA chelating agent that sequesters metal ions which can catalyze oxidation. Often used in conjunction with antioxidants like BHT.

The choice of antioxidant may depend on the specific sample matrix and downstream analytical method. It is advisable to test the efficacy of the chosen antioxidant for your specific application.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, particularly by Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue Potential Cause(s) Troubleshooting Steps
Low 12-KOA Signal or Poor Sensitivity 1. Degradation of 12-KOA: Auto-oxidation during sample preparation or storage.2. Poor Ionization: Suboptimal mobile phase composition or MS source conditions.3. Matrix Effects: Co-eluting compounds from the sample matrix suppressing the 12-KOA signal.[9][10]1. Review Sample Handling: Ensure samples were processed quickly, on ice, and with the addition of an antioxidant like BHT. Verify proper storage conditions (see FAQs).2. Optimize LC-MS Method: - Adjust mobile phase pH; for some unsaturated fatty acids, a pH of 5.5 has been shown to be favorable.[4] - Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature).3. Improve Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering matrix components.
Peak Tailing 1. Secondary Interactions: Interaction of the carboxyl group of 12-KOA with active sites on the column stationary phase.2. Column Overload: Injecting too much sample onto the column.3. Poor Column Condition: Contamination or degradation of the analytical column.1. Modify Mobile Phase: Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of the carboxyl group.2. Reduce Injection Volume/Concentration: Dilute the sample and re-inject.3. Flush or Replace Column: Flush the column according to the manufacturer's instructions. If the problem persists, replace the column.
Inconsistent Results/Poor Reproducibility 1. Inconsistent Sample Preparation: Variations in extraction efficiency or time before analysis.2. Sample Degradation: Auto-oxidation occurring to varying degrees across samples.3. Instrument Instability: Fluctuations in LC pump performance or MS detector response.1. Standardize Protocol: Ensure a consistent and standardized sample preparation workflow for all samples.2. Strictly Control Conditions: Minimize the time samples are exposed to air and light. Process samples in a consistent and timely manner. Always use fresh solvents with antioxidants.3. Perform System Suitability Tests: Run a standard sample at the beginning and throughout the analytical run to monitor instrument performance.
Ghost Peaks 1. Carryover from Previous Injections: Insufficient cleaning of the injection port or column between runs.2. Contamination of Solvents or Vials: Impurities in the mobile phase or leaching from sample vials.1. Optimize Wash Method: Increase the volume and/or strength of the needle wash solvent. Inject a blank solvent after a high-concentration sample to check for carryover.2. Use High-Purity Reagents: Use LC-MS grade solvents and certified clean vials.

Experimental Protocols

Protocol 1: General Sample Preparation for 12-KOA Analysis by LC-MS

This protocol provides a general guideline for preparing samples to minimize auto-oxidation of 12-KOA.

  • Reagent Preparation:

    • Prepare all aqueous and organic solvents. Use LC-MS grade reagents.

    • Add an antioxidant, such as BHT, to organic solvents (e.g., methanol, acetonitrile, isopropanol) to a final concentration of 0.01% (w/v).

  • Sample Collection and Homogenization:

    • Collect biological samples (e.g., plasma, tissue) and immediately place them on ice.

    • If working with tissue, homogenize the sample in a cold buffer on ice.

  • Lipid Extraction (Liquid-Liquid Extraction):

    • To the homogenized sample, add a 2:1 (v/v) mixture of chloroform:methanol containing 0.01% BHT.

    • Vortex thoroughly for 2 minutes.

    • Add 0.25 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile/isopropanol).

  • Final Preparation:

    • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an amber glass autosampler vial.

    • Store at -80°C until analysis.

Visualizations

Diagram 1: Factors Contributing to this compound Auto-oxidation

Auto_oxidation_Factors cluster_initiators Initiators cluster_reactants Reactants cluster_products Products Light Light (UV) KOA This compound Light->KOA Heat Heat Heat->KOA Metal_Ions Metal Ions (Fe, Cu) Metal_Ions->KOA Degradation_Products Degradation Products KOA->Degradation_Products Auto-oxidation Oxygen Oxygen (O2) Oxygen->Degradation_Products

Caption: Factors that initiate and contribute to the auto-oxidation of this compound.

Diagram 2: General Workflow for Minimizing 12-KOA Oxidation During Sample Prep

Sample_Prep_Workflow Start Start: Sample Collection Homogenization Homogenization on Ice Start->Homogenization Add_Antioxidant Add Antioxidant Homogenization->Add_Antioxidant Extraction Lipid Extraction with Antioxidant (BHT) Evaporation Solvent Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution in Appropriate Solvent Evaporation->Reconstitution Filtration Filtration (0.22 µm PTFE) Reconstitution->Filtration Storage Store at -80°C in Amber Vial Filtration->Storage Analysis LC-MS Analysis Storage->Analysis Add_Antioxidant->Extraction

Caption: A generalized workflow for sample preparation of this compound for LC-MS analysis.

References

troubleshooting poor recovery of 12-Ketooleic acid from tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the recovery of 12-Ketooleic acid (12-KOA) from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in recovering this compound (12-KOA) from tissues?

The primary challenges in 12-KOA recovery stem from its chemical nature as a keto-fatty acid, which makes it susceptible to degradation and difficult to extract with high efficiency. Key issues include:

  • Low abundance: 12-KOA is often present in very low concentrations in biological tissues.

  • Instability: The keto group makes the molecule reactive and prone to degradation, especially during sample handling and extraction. This can be exacerbated by factors like heat, light, and oxidative stress.[1]

  • Extraction inefficiency: Standard lipid extraction protocols may not be optimal for capturing this specific oxidized lipid, leading to poor recovery.

  • Matrix effects: Co-extraction of other lipids and biomolecules can interfere with quantification by LC-MS/MS.[2]

Q2: Which extraction method is best for 12-KOA from tissues?

There is no single "best" method, as the optimal choice depends on the tissue type, sample size, and available equipment. However, modified versions of the Folch or Bligh & Dyer methods are commonly used as a starting point for lipid extraction from tissues.[3][4][5][6] For targeted analysis of oxylipins like 12-KOA, a subsequent solid-phase extraction (SPE) step is highly recommended to enrich the sample and remove interfering substances.

Q3: Why is the addition of an antioxidant during tissue homogenization important?

The process of tissue homogenization can generate reactive oxygen species (ROS), which can lead to the peroxidation of lipids, including 12-KOA.[7][8] Adding an antioxidant, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), to the homogenization buffer helps to quench these ROS and protect 12-KOA from degradation, thereby improving its recovery.[4]

Q4: What is the role of an internal standard in 12-KOA quantification?

An internal standard (IS) is crucial for accurate quantification of 12-KOA. An ideal IS is a stable isotope-labeled version of the analyte, such as deuterated 12-KOA (d-12-KOA). The IS is added to the sample at the beginning of the extraction process and experiences the same sample processing and analytical variations as the endogenous 12-KOA. By measuring the ratio of the analyte to the IS, any losses during extraction or variations in instrument response can be corrected for, leading to more accurate and precise results.

Q5: Can I store my tissue samples before extracting 12-KOA?

Yes, but proper storage is critical to prevent degradation. Tissue samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction. Repeated freeze-thaw cycles should be avoided as they can lead to cellular damage and enzymatic degradation of lipids.

Troubleshooting Guide

Problem 1: Low or no detectable 12-KOA in the final extract.

Possible Cause Suggested Solution
Degradation during homogenization Add an antioxidant cocktail (e.g., BHT, BHA, EDTA) to the homogenization buffer. Perform homogenization on ice to minimize heat generation.
Inefficient extraction from tissue Ensure the tissue is thoroughly homogenized. Consider using a bead beater for tougher tissues. Optimize the solvent-to-tissue ratio; for complex matrices, a higher solvent volume may be necessary.[9][10]
Suboptimal extraction solvent While chloroform:methanol-based methods are standard, consider alternative solvent systems like methyl-tert-butyl ether (MTBE) for improved recovery of some lipids.
Loss during phase separation After centrifugation in biphasic extractions (e.g., Folch, Bligh & Dyer), carefully collect the organic (lower) phase without disturbing the protein interface. For improved recovery, the aqueous phase can be re-extracted.
Analyte loss during solvent evaporation Evaporate the solvent under a gentle stream of nitrogen gas at a low temperature (e.g., 30-37°C). Avoid prolonged drying.
Poor recovery from Solid-Phase Extraction (SPE) Ensure the SPE cartridge is properly conditioned. Optimize the wash and elution solvents. A common issue is using a wash solvent that is too strong and elutes the analyte of interest. Conversely, the elution solvent may not be strong enough to desorb the analyte from the sorbent.

Problem 2: High variability between replicate samples.

Possible Cause Suggested Solution
Inconsistent homogenization Standardize the homogenization time and intensity for all samples. Ensure the tissue is completely disrupted.
Inaccurate addition of internal standard Use a calibrated pipette to add a consistent amount of internal standard to each sample before homogenization.
Inconsistent solvent volumes Use precise measurements for all solvent additions during extraction and SPE.
Variable solvent evaporation Ensure all samples are evaporated to dryness under the same conditions. Reconstitute the dried extract in a precise volume of the initial mobile phase for LC-MS/MS analysis.
Matrix effects in LC-MS/MS Improve sample cleanup using SPE. Dilute the final extract to reduce the concentration of interfering compounds, if sensitivity allows.

Experimental Protocols

Protocol 1: Extraction of this compound from Adipose Tissue

This protocol is a modified Bligh & Dyer method followed by solid-phase extraction (SPE).

Materials:

  • Adipose tissue (~100 mg)

  • Internal Standard (IS): Deuterated this compound (e.g., d4-12-KOA) in ethanol

  • Antioxidant solution: 0.1% BHT/EDTA in methanol

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (ice-cold)

  • SPE cartridges (e.g., C18, 500 mg)

  • SPE conditioning solvent: Methanol

  • SPE equilibration solvent: 15% Methanol in water

  • SPE wash solvent: 15% Methanol in water

  • SPE elution solvent: Methanol

  • Nitrogen gas for evaporation

Procedure:

  • Homogenization:

    • To a 2 mL tube containing ceramic beads, add the weighed adipose tissue.

    • Add 10 µL of the internal standard solution.

    • Add 500 µL of ice-cold 0.9% NaCl.

    • Add 1 mL of chloroform:methanol (1:2, v/v) containing the antioxidant.

    • Homogenize using a bead beater for 2 cycles of 45 seconds at 4°C.

  • Liquid-Liquid Extraction:

    • Add 300 µL of chloroform and vortex for 1 minute.

    • Add 300 µL of water and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase into a clean tube.

  • Solvent Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 5 mL of methanol, followed by 5 mL of 15% methanol in water. Do not let the cartridge dry out.

    • Reconstitute the dried lipid extract in 1 mL of 15% methanol in water and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 15% methanol in water to remove polar impurities.

    • Elute the 12-KOA with 5 mL of methanol into a clean collection tube.

  • Final Preparation:

    • Evaporate the methanol to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial LC mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 40% B

    • 1-7 min: 40% to 70% B

    • 7-8 min: 70% to 99% B

    • 8-10 min: Hold at 99% B

    • 10-10.1 min: 99% to 40% B

    • 10.1-13 min: Hold at 40% B

  • Flow Rate: 0.35 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 2 µL

MS/MS Conditions (Negative Ion Mode):

  • Ion Source: ESI (-)

  • Capillary Voltage: -3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 12-KOA: Precursor ion (m/z) -> Product ion (m/z)

    • d4-12-KOA (IS): Precursor ion (m/z) -> Product ion (m/z) (Note: Specific MRM transitions for 12-KOA and its deuterated internal standard need to be optimized on the specific mass spectrometer being used. Based on similar oxylipins, the precursor would be [M-H]-, and product ions would result from fragmentation around the keto group and carboxylic acid.)

Data Presentation

Table 1: Comparison of Lipid Extraction Methods for Oxylipins

Extraction Method Principle Advantages Disadvantages Typical Recovery for Oxylipins
Modified Folch [4]Liquid-liquid extraction using chloroform and methanol to create a biphasic system.Well-established, good for a broad range of lipids.Uses chlorinated solvents, can be labor-intensive.80-95% (highly dependent on the specific oxylipin and matrix)
Modified Bligh & Dyer [3][5][6][11]A rapid version of the Folch method using less solvent.Faster, uses less solvent.May have lower recovery for high-lipid content tissues.[3]75-90% (can be lower than Folch for certain lipids)
Methyl-tert-butyl ether (MTBE) Liquid-liquid extraction where the lipid-containing organic phase is the upper layer.Avoids chlorinated solvents, easier to collect the organic phase.May require optimization for specific lipid classes.Comparable to Folch for many lipid classes.
Solid-Phase Extraction (SPE) Chromatographic separation based on analyte affinity for a solid sorbent.Excellent for sample cleanup and enrichment, high selectivity.Requires method development, potential for analyte loss if not optimized.>90% (when optimized for the target analyte)

Visualizations

Experimental_Workflow_for_12_KOA_Analysis cluster_tissue_prep Tissue Preparation cluster_extraction Extraction cluster_cleanup Sample Cleanup & Concentration cluster_analysis Analysis tissue Tissue Sample (~100mg) homogenization Homogenization (with Internal Standard and Antioxidant) tissue->homogenization l_l_extraction Liquid-Liquid Extraction (e.g., Modified Bligh & Dyer) homogenization->l_l_extraction phase_separation Phase Separation (Centrifugation) l_l_extraction->phase_separation organic_phase Collect Organic Phase phase_separation->organic_phase evaporation1 Solvent Evaporation (Nitrogen Stream) organic_phase->evaporation1 spe Solid-Phase Extraction (SPE) evaporation1->spe evaporation2 Solvent Evaporation (Nitrogen Stream) spe->evaporation2 reconstitution Reconstitution evaporation2->reconstitution lc_msms LC-MS/MS Analysis reconstitution->lc_msms Troubleshooting_Low_Recovery cluster_sample_prep Sample Preparation Issues cluster_cleanup_issues Cleanup & Concentration Issues cluster_solutions Potential Solutions start Low 12-KOA Recovery degradation Degradation during Homogenization? start->degradation inefficient_extraction Inefficient Extraction? start->inefficient_extraction spe_loss Loss during SPE? start->spe_loss evaporation_loss Loss during Evaporation? start->evaporation_loss add_antioxidant Add Antioxidant degradation->add_antioxidant homogenize_on_ice Homogenize on Ice degradation->homogenize_on_ice optimize_homogenization Optimize Homogenization inefficient_extraction->optimize_homogenization optimize_solvents Optimize Solvents inefficient_extraction->optimize_solvents optimize_spe Optimize SPE Method spe_loss->optimize_spe gentle_evaporation Gentle Evaporation evaporation_loss->gentle_evaporation

References

Technical Support Center: Method Validation for 12-Ketooleic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the method validation for 12-Ketooleic acid (12-KOA) analysis. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the quantitative analysis of this compound?

A1: The most common and recommended technique for the quantitative analysis of this compound (12-KOA) and other related oxylipins in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial due to the low endogenous concentrations of these molecules and the complexity of the biological samples.[1][2]

Q2: What are the critical parameters to evaluate during method validation for a 12-KOA assay?

A2: According to regulatory guidelines from bodies like the FDA and the principles outlined in ICH Q2(R1), the following parameters are critical to assess during the validation of a bioanalytical method for 12-KOA:

  • Specificity and Selectivity: The ability to differentiate and quantify 12-KOA in the presence of other sample components.

  • Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements, typically expressed as the relative standard deviation (%RSD). This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of 12-KOA that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of 12-KOA.

  • Stability: The stability of 12-KOA in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).

Q3: How should I prepare biological samples for 12-KOA analysis?

A3: Sample preparation is a critical step to remove interferences and concentrate the analyte. A general workflow for plasma or serum samples involves:

  • Protein Precipitation: To remove the bulk of proteins, often using a cold organic solvent like acetonitrile or methanol.

  • Internal Standard Spiking: An appropriate internal standard (ideally a stable isotope-labeled version of 12-KOA) should be added early in the process to correct for variability in sample preparation and analysis.

  • Solid-Phase Extraction (SPE): This is a highly effective step for cleaning up the sample and concentrating the oxylipins. Mixed-mode or reversed-phase SPE cartridges are commonly used.

  • Reconstitution: After extraction, the sample is evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS mobile phase.

Q4: What are typical performance characteristics for a validated oxylipin LC-MS/MS method?

Validation ParameterTypical Performance Characteristic
Linearity (r²) > 0.99
Range 0.1 - 100 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15% (Intra- and Inter-day)
Lower Limit of Quantitation (LLOQ) 0.05 - 1 ng/mL
Extraction Recovery > 80%

This table is a composite based on typical performance characteristics for oxylipin analysis by LC-MS/MS and should be confirmed by in-house validation.[3][4]

Experimental Protocol: Quantitative Analysis of 12-KOA by UPLC-MS/MS

This protocol provides a detailed methodology for the analysis of this compound in human plasma.

1. Reagents and Materials

  • This compound analytical standard

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • HPLC-grade acetonitrile, methanol, isopropanol, and water

  • Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis PRiME HLB)

  • Human plasma (K2EDTA)

  • Standard laboratory equipment (vortex mixer, centrifuge, evaporator)

2. Sample Preparation

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of internal standard solution (e.g., 100 ng/mL of 12-KOA-d4 in methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the previous step onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of 50:50 methanol:water. Vortex to mix.

  • Transfer to an autosampler vial for analysis.

3. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Column: ACQUITY Premier BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-9 min: 95% B

    • 9.1-10 min: 30% B (re-equilibration)

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 2.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • MRM Transitions (Example - requires optimization):

    • 12-KOA: Q1: 295.2 -> Q3: 171.1 (quantifier), 295.2 -> 113.1 (qualifier)

    • 12-KOA-d4 (IS): Q1: 299.2 -> Q3: 175.1

This protocol is a general guideline and should be optimized and validated in your laboratory.

Troubleshooting Guide

Issue: Poor Peak Shape (Tailing or Fronting)

  • Q: My chromatogram shows tailing peaks for 12-KOA. What could be the cause?

    • A: Peak tailing can be caused by several factors. Check for dead volumes in your LC system, especially in the fittings and connections.[5] Ensure that the column is not overloaded by injecting a lower concentration. Secondary interactions between the analyte and the stationary phase can also cause tailing; consider adjusting the mobile phase pH.

  • Q: I am observing peak fronting. What should I do?

    • A: Peak fronting is often a sign of column overload or a mismatch between the injection solvent and the initial mobile phase. Try diluting your sample or ensuring your reconstitution solvent is weaker than your initial mobile phase.

Issue: Low Sensitivity / No Peak Detected

  • Q: I am not seeing a peak for 12-KOA, or the signal is very low. How can I troubleshoot this?

    • A:

      • Check Instrument Parameters: Verify the MS/MS parameters, including the MRM transitions, collision energy, and source conditions. Ensure the instrument is properly tuned and calibrated.

      • Sample Preparation: Evaluate the extraction recovery. Your internal standard signal should be consistent across samples. If the IS signal is also low, there might be an issue with the extraction procedure.

      • Analyte Stability: 12-KOA can be unstable. Ensure samples were handled properly and stored at -80°C. Avoid repeated freeze-thaw cycles.

      • Ionization Mode: Fatty acids and their derivatives typically ionize best in negative ESI mode. Confirm you are using the correct polarity.

Issue: High Background Noise or Matrix Effects

  • Q: My baseline is very noisy, and I suspect matrix effects are suppressing my signal. What are the solutions?

    • A: Matrix effects, particularly from phospholipids in plasma, are a common problem in bioanalysis.[6][7][8]

      • Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the sample preparation. Use a more rigorous SPE protocol or consider a phospholipid removal plate/cartridge.

      • Chromatographic Separation: Adjust your LC gradient to better separate 12-KOA from co-eluting matrix components. A longer run time or a different column chemistry might be necessary.

      • Internal Standard: Use a stable isotope-labeled internal standard that co-elutes with your analyte. This will help to compensate for signal suppression or enhancement.[7]

      • Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Issue: Poor Reproducibility (Inconsistent Retention Times or Peak Areas)

  • Q: My retention times are shifting between injections. What is the cause?

    • A: Retention time shifts can be due to an unstable pump, air bubbles in the solvent lines, or changes in column temperature.[5] Ensure your mobile phases are properly degassed and the column oven is maintaining a stable temperature.

  • Q: The peak areas for my calibrators and QCs are not consistent. Why?

    • A: Inconsistent peak areas point towards issues with the autosampler, inconsistent sample preparation, or analyte instability. Verify the injection volume accuracy. Ensure your sample preparation is performed consistently for all samples. Check for analyte degradation in the autosampler by running stability tests.

Visualizations

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Dev Develop Analytical Method (LC-MS/MS) Opt Optimize Parameters (Sample Prep, LC, MS) Dev->Opt Spec Specificity & Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOD & LOQ Prec->LOQ ME Matrix Effect & Recovery LOQ->ME Stab Stability (Freeze-Thaw, Bench-Top, Long-Term) Routine Routine Sample Analysis Stab->Routine ME->Stab Report Generate Report Routine->Report

Caption: General workflow for analytical method validation.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_sensitivity Sensitivity Issues cluster_reproducibility Reproducibility Issues Start Analytical Issue Encountered PS_Check Poor Peak Shape? Start->PS_Check Sens_Check Low/No Signal? Start->Sens_Check Repro_Check Poor Reproducibility? Start->Repro_Check PS_Tailing Tailing? PS_Check->PS_Tailing Yes PS_Tailing_Sol Check for dead volume Adjust mobile phase pH Reduce concentration PS_Tailing->PS_Tailing_Sol Yes PS_Fronting Fronting? PS_Tailing->PS_Fronting No PS_Fronting_Sol Dilute sample Match injection solvent to mobile phase PS_Fronting->PS_Fronting_Sol Yes Sens_MS Check MS tune & params Verify MRM transitions Sens_Check->Sens_MS Yes Sens_Prep Evaluate extraction recovery Check IS signal Sens_MS->Sens_Prep Sens_Stab Assess analyte stability (freeze-thaw, benchtop) Sens_Prep->Sens_Stab Repro_RT Retention Time Shift? Repro_Check->Repro_RT Yes Repro_RT_Sol Check for leaks/bubbles Ensure stable column temp Repro_RT->Repro_RT_Sol Yes Repro_Area Inconsistent Area? Repro_RT->Repro_Area No Repro_Area_Sol Check autosampler Ensure consistent sample prep Repro_Area->Repro_Area_Sol Yes

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

References

Technical Support Center: Measurement of 12-Ketooleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 12-Ketooleic Acid (12-oxo-ODE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to overcoming matrix effects in the quantification of this oxidized fatty acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the measurement of this compound?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting compounds from the sample matrix during LC-MS analysis.[1] These effects can lead to inaccurate and irreproducible quantification.[2][3] Common sources of matrix effects in biological samples like plasma include phospholipids, salts, and other endogenous metabolites.[1][4] For lipid analysis, phospholipids are a primary cause of ion suppression.

Q2: What is the most effective way to compensate for matrix effects in this compound quantification?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is the most robust method to correct for matrix effects.[5] A SIL-IS, such as ¹³C- or D-labeled this compound, will co-elute with the analyte and experience the same degree of ionization suppression or enhancement, thus providing a reliable basis for accurate quantification. While custom synthesis may be required if a commercial standard is unavailable, its use is highly recommended for reliable data.

Q3: What are the common sample preparation techniques to reduce matrix effects before LC-MS analysis of this compound?

A3: Several sample preparation strategies can be employed to minimize matrix interferences:

  • Protein Precipitation (PPT): This is a simple and common method where a cold organic solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[6][7] Acetonitrile is often preferred as it can provide cleaner extracts.[6][7]

  • Liquid-Liquid Extraction (LLE): LLE uses immiscible solvents to partition the analyte of interest away from interfering matrix components. A common approach for lipids involves an extraction with a solvent mixture like methyl-tert-butyl ether (MTBE) and methanol.

  • Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup by retaining the analyte on a solid sorbent while matrix components are washed away. Mixed-mode or reversed-phase cartridges are often used for oxylipin analysis.

Q4: I am observing high variability in my this compound measurements. What are the likely causes?

A4: High variability can stem from several sources:

  • Inconsistent Sample Handling: Variations in sample collection, storage, and preparation can introduce significant variability. It is crucial to standardize these pre-analytical steps.

  • Matrix Effects: As discussed, inconsistent matrix effects between samples can lead to high variability. The use of a SIL-IS is the best way to mitigate this.

  • LC-MS System Instability: Issues with the liquid chromatography system (e.g., pump fluctuations, column degradation) or the mass spectrometer (e.g., source contamination) can cause signal instability. Regular system maintenance and performance checks are essential.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of this compound.

Issue 1: Low Signal Intensity or Complete Signal Loss for this compound
Potential Cause Troubleshooting Step
Ion Suppression Infuse a standard solution of this compound post-column while injecting a blank, extracted matrix sample. A dip in the signal at the retention time of your analyte confirms ion suppression. To resolve, improve sample cleanup (see Q3 in FAQs), dilute the sample, or modify the chromatographic method to separate the analyte from the interfering region.
Inefficient Extraction Review your sample preparation protocol. Ensure the chosen solvent is appropriate for extracting a keto fatty acid. Perform a recovery experiment by spiking a known amount of standard into the matrix before and after extraction.
Improper MS/MS Parameters Verify the precursor and product ion m/z values for this compound. For negative ion mode, the deprotonated molecule [M-H]⁻ is m/z 293.2. Optimize collision energy to maximize the signal of the chosen product ion.
Degradation of Analyte This compound, like other oxylipins, can be sensitive to light, temperature, and oxidation. Ensure samples are processed promptly and stored at -80°C. Use amber vials to protect from light.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Step
Column Overload Inject a dilution series of your sample or standard. If peak shape improves at lower concentrations, you are likely overloading the column.
Column Contamination/Degradation Flush the column with a strong solvent. If the problem persists, try a new guard column or analytical column. Phospholipids from biological samples are a common cause of column fouling.
Inappropriate Mobile Phase Ensure the pH of the mobile phase is suitable for the analyte and column chemistry. For acidic compounds like this compound, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is typically used with a C18 column.
Extra-Column Volume Check for and minimize any unnecessary tubing length or dead volumes in the LC system, especially between the column and the mass spectrometer.
Issue 3: High Background Noise or Interfering Peaks
Potential Cause Troubleshooting Step
Contaminated Solvents or Reagents Prepare fresh mobile phases and extraction solvents using high-purity (LC-MS grade) reagents.
Sample Carryover Inject a blank solvent after a high-concentration sample. If the analyte peak is present in the blank, improve the needle wash procedure in your autosampler method.
Co-eluting Isobars This compound has isomers (e.g., 9-oxo-ODE, 13-oxo-ODE) that have the same mass.[2] Ensure your chromatography can resolve these isomers if they are present in your sample. If not, you may need to use specific fragment ions to differentiate them.[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma using Protein Precipitation
  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add the stable isotope-labeled internal standard (e.g., 12-oxo-ODE-d4) to a final concentration appropriate for your calibration range.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • LC System: UHPLC system

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (12-oxo-ODE)293.2To be optimized; potential fragments based on isomers include 185.1 and 113.1[2]To be optimized
12-oxo-ODE-d4 (Internal Standard)297.2To be optimizedTo be optimized

Note: The specific product ions and collision energies should be optimized for your instrument by infusing a standard solution of this compound. The values provided for isomers of 12-oxo-ODE can be a starting point for optimization.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample is_spike Spike with Internal Standard start->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 final_sample Sample for Analysis centrifuge2->final_sample lc_separation UHPLC Separation (C18 Column) final_sample->lc_separation ms_detection Mass Spectrometry (Negative ESI, MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Workflow for this compound analysis from plasma.

troubleshooting_logic cluster_issues Symptom cluster_causes Potential Cause start Poor Quantitative Result low_signal Low/No Signal start->low_signal bad_peak Poor Peak Shape start->bad_peak high_bg High Background start->high_bg ion_suppression Ion Suppression low_signal->ion_suppression bad_extraction Poor Extraction low_signal->bad_extraction col_overload Column Overload bad_peak->col_overload col_contam Column Contamination bad_peak->col_contam carryover Sample Carryover high_bg->carryover solvent_contam Contaminated Solvents high_bg->solvent_contam

Caption: Troubleshooting logic for this compound analysis.

References

selection of internal standards for 12-Ketooleic acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Ketooleic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the best type of internal standard for the quantitative analysis of this compound by LC-MS?

A1: The most suitable internal standard for quantitative mass spectrometry is a stable isotope-labeled (SIL) version of the analyte.[1] For this compound, an ideal internal standard would be this compound-dn (where 'dn' indicates multiple deuterium atoms). A SIL internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, which allows it to effectively compensate for variations in sample preparation, chromatography, and ionization.[1]

Q2: Is a deuterated internal standard for this compound commercially available?

Q3: If a deuterated this compound is unavailable, what are the best alternative internal standards?

A3: In the absence of a dedicated deuterated this compound, the following commercially available deuterated fatty acids are recommended as structural analog internal standards:

  • Oleic acid-d17: This is a highly suitable option due to its structural similarity to oleic acid, the precursor of this compound.

  • Oleic acid-d34: Another excellent choice with a high degree of deuteration.

  • Linoleic acid-d4: As this compound is an oxidized metabolite of oleic acid, which is closely related to linoleic acid, this can also be a viable option.

When using a structural analog, it is crucial to verify that it does not co-elute with any interfering compounds in the matrix and that its ionization efficiency is comparable to that of this compound.

Troubleshooting Guides

Issue 1: Poor sensitivity and low signal intensity for this compound.

Solution:

  • Optimize Mass Spectrometry Parameters: Ensure that the mass spectrometer is tuned for the specific m/z of this compound. Operate in negative ion mode, as carboxylic acids ionize well as [M-H]⁻.

  • Mobile Phase Modification: The addition of a small amount of a weak acid, such as 0.04% acetic acid, to the mobile phase can improve ionization efficiency.[2]

  • Derivatization: For a significant enhancement in sensitivity, consider chemical derivatization of the carboxylic acid group. This can reverse the charge to allow for detection in the more sensitive positive ion mode.[3]

Issue 2: High background noise or matrix effects interfering with quantification.

Solution:

  • Sample Preparation: Employ a robust sample preparation method to remove interfering matrix components. A combination of protein precipitation followed by solid-phase extraction (SPE) is often effective for plasma and other biological samples.[4]

  • Chromatographic Separation: Optimize the HPLC or UHPLC method to ensure baseline separation of this compound from other isomers and matrix components. Using a C18 column with a suitable gradient of acetonitrile and water is a good starting point.[2]

  • Use of a High-Resolution Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer can provide high mass accuracy, which helps in distinguishing the analyte from background interferences.[2]

Issue 3: Analyte degradation during sample storage or preparation.

Solution:

  • Storage Conditions: Store samples at -80°C to minimize degradation. Fatty acids can be unstable, and lower temperatures help to preserve their integrity.

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of lipids. Aliquot samples into smaller volumes to avoid this.

  • Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) during sample extraction to prevent oxidation.

  • Prompt Analysis: Analyze samples as quickly as possible after preparation to reduce the chances of degradation.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound

This protocol is adapted from methods for the analysis of similar oxidized linoleic acid metabolites.[2][5]

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add the deuterated internal standard (e.g., Oleic acid-d17) at a known concentration.

  • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform solid-phase extraction (SPE) using a C18 cartridge to further clean up the sample and concentrate the analyte.

  • Elute the analyte with methanol or acetonitrile.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 SL series or equivalent.[2]

  • Column: C18 column (e.g., Luna C18, 3 µm, 2 mm × 150 mm).[2]

  • Mobile Phase A: Water:Acetonitrile:Acetic Acid (90:10:0.04, v/v/v).[2]

  • Mobile Phase B: Acetonitrile:Isopropanol (80:20, v/v).[2]

  • Gradient:

    • 0 min: 30% B

    • 1 min: 58% B

    • 20 min: 68% B

    • 23 min: 70% B

    • 24-27 min: 100% B

    • 27.1-30 min: 30% B[2]

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: The following table provides proposed Multiple Reaction Monitoring (MRM) transitions for this compound and a potential internal standard. These are based on the fragmentation of similar keto- and hydroxy-fatty acids.[1][2]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound295.2171.1-20
This compound295.2113.1-25
Oleic acid-d17299.6299.6-10

Note: The product ions for this compound are predicted based on the fragmentation of 9- and 13-oxoODE, which typically show fragments corresponding to cleavage alpha to the keto group. These values should be optimized on the specific instrument used.

Data Presentation

Table 1: Commercially Available Deuterated Structural Analog Internal Standards

Internal StandardMolecular FormulaFormula WeightDeuterium EnrichmentSupplier Examples
Oleic acid-d17C₁₈H₁₇D₁₇O₂299.6≥98%Cayman Chemical, FB Reagents
Oleic acid-d34C₁₈D₃₄O₂316.6798 atom % DSigma-Aldrich
Oleic acid-d9C₁₈H₂₅D₉O₂291.517>99%Avanti Polar Lipids

Visualization

Internal_Standard_Selection_Workflow Workflow for Internal Standard Selection for this compound Analysis cluster_0 Initial Assessment cluster_1 Selection Pathway cluster_2 Validation and Implementation A Identify Analyte: This compound B Search for Commercially Available Stable Isotope-Labeled (SIL) IS A->B C Is this compound-d(n) Available? B->C D Select and Purchase This compound-d(n) C->D Yes E Search for Commercially Available Deuterated Structural Analogs C->E No G Method Development and Validation: - Optimize Chromatography - Determine MRM Transitions - Assess Matrix Effects D->G F Evaluate Structural Analogs: - Oleic acid-d17 - Oleic acid-d34 - Linoleic acid-d4 E->F F->G H Implement for Routine Analysis G->H

Caption: Workflow for selecting a suitable internal standard for this compound analysis.

References

Technical Support Center: Optimization of 12-Ketooleic Acid Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 12-Ketooleic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental outcomes. Find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols below.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is derivatization necessary for the analysis of this compound?

Derivatization is a critical step for the robust analysis of this compound by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for several reasons:

  • For GC-MS: this compound, in its free form, is a highly polar compound that tends to form hydrogen bonds, leading to poor volatility, thermal instability, and potential adsorption issues within the GC system. Derivatization converts the polar carboxyl and keto groups into less polar, more volatile, and more thermally stable functional groups, making the molecule amenable to GC analysis.[1]

  • For LC-MS: While fatty acids can be analyzed in their free form, they often exhibit insufficient ionization in negative ion mode, which can limit analytical sensitivity.[2] Derivatization for LC-MS often aims to introduce a "charge tag" or reverse the charge, allowing for highly sensitive detection and quantification in the more stable and robust positive ion mode.[2][3][4] This can lead to a significant increase in detection sensitivity, sometimes by over 2,500-fold compared to underivatized analysis.[5]

Q2: I am seeing low or no product peak for my derivatized this compound in my GC-MS analysis. What are the common causes and solutions?

Low derivatization efficiency is a common issue. The following troubleshooting guide addresses potential causes and their corresponding solutions.

Potential Cause Troubleshooting Steps & Solutions
Presence of Water Moisture significantly hinders esterification reactions. Ensure all glassware is thoroughly dried. Use high-quality, anhydrous solvents and reagents. Consider lyophilizing the sample to remove all water before adding reagents.[1] A water scavenger, such as 2,2-dimethoxypropane, can be added to the reaction.
Incomplete Reaction The reaction time or temperature may be insufficient. To find the optimal duration, analyze aliquots at different time points and plot the peak area against time; the ideal time is where the peak area plateaus. If the reaction remains incomplete, consider increasing the temperature or using a different, more potent derivatization reagent.
Reagent Degradation Derivatization reagents can degrade over time, especially with improper storage. Use only high-quality reagents and adhere strictly to the storage conditions recommended by the manufacturer. Always prepare a reagent blank to check for contamination or degradation.
Issues with the Keto Group The keto group in this compound can form multiple derivatives (tautomers) during silylation, complicating the chromatogram.[1] To prevent this, a two-step derivatization is recommended: first, protect the keto group with methoximation (e.g., using Methoxyamine hydrochloride), and then derivatize the carboxyl group via silylation (e.g., using MSTFA).[1]
Sample Matrix Effects The sample matrix can interfere with the derivatization reaction. Ensure the sample is properly extracted and cleaned up. For aqueous samples, evaporate to dryness before redissolving in an appropriate nonpolar organic solvent like hexane or toluene.

Q3: My LC-MS sensitivity for derivatized this compound is poor. How can I improve it?

Poor sensitivity in LC-MS analysis of derivatized fatty acids often relates to the choice of reagent and reaction conditions.

  • Select a Charge-Reversal Reagent: The primary goal for LC-MS derivatization is often to improve ionization efficiency.[4] Using a reagent that adds a permanent positive charge (e.g., forming a pyridinium iodide derivative) allows for analysis in positive ion mode, which is typically more sensitive and robust for these molecules.[5][6]

  • Optimize Coupling Reagents: For derivatization reactions that require a coupling agent (e.g., converting the carboxylic acid to an amide), the choice of agent is critical. In one study, EDC was found to be a more efficient coupling reagent for fatty acid derivatization compared to DCC or DIC.[7]

  • Optimize Reagent Concentration: The concentration of the derivatization and coupling reagents must be optimized. For example, a study found that using 750 mM of EDC provided the best derivatization efficiency for their specific method.[7]

  • Reaction Quenching: Ensure the reaction is properly quenched before analysis. Adding a small amount of an acid like formic acid can stop the reaction and stabilize the derivatives for injection.[7]

Data & Performance Metrics

Quantitative data is crucial for evaluating and optimizing derivatization efficiency.

Table 1: Comparison of Derivatization Reagent Coupling Agents for LC-MS

This table summarizes the effect of different coupling reagents on the derivatization efficiency of various fatty acids, as measured by relative peak area.

Fatty AcidCoupling ReagentRelative Peak Area (Normalized to EDC)
Myristic acid EDC1.00
DCC~0.65
DIC~0.40
Palmitic acid EDC1.00
DCC~0.70
DIC~0.50
Oleic acid EDC1.00
DCC~0.75
DIC~0.55
Data adapted from a study on isotopic-tagged derivatization strategy for fatty acids.[7] The study showed EDC to be the most effective coupling reagent.

Table 2: Impact of Derivatization on LC-MS Detection Sensitivity

This table illustrates the significant improvement in detection sensitivity when using a charge-reversal derivatization method for LC-MS analysis compared to underivatized analysis.

Analysis MethodIonization ModeLimit of Detection (LOD)Sensitivity Improvement
Underivatized Fatty Acid Negative ESI~2.5 - 10 µMBaseline
AMMP Derivatized Fatty Acid Positive ESI~1.0 - 4.0 nM~2500-fold
Data derived from a study enhancing LC/MS analysis through derivatization with 3-acyloxymethyl-1-methylpyridinium iodide (AMMP).[5]

Experimental Protocols

Protocol 1: Two-Step Derivatization of this compound for GC-MS Analysis

This protocol is designed to first protect the keto group and then convert the carboxylic acid into a trimethylsilyl (TMS) ester, increasing volatility and preventing byproduct formation.[1]

Materials:

  • Dried this compound sample

  • Methoxyamine hydrochloride (MeOx) in pyridine (20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous hexane

  • Reaction vials with PTFE-lined caps

  • Heating block or thermal shaker

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Lyophilization (freeze-drying) is highly recommended to remove all traces of water.[1]

  • Methoximation (Step 1):

    • Add 50 µL of the MeOx in pyridine solution to the dried sample.

    • Cap the vial tightly and vortex briefly.

    • Incubate the mixture in a thermal shaker at 37°C for 90 minutes with agitation.[1] This step converts the keto group into a stable oxime.[1]

  • Silylation (Step 2):

    • Cool the vial to room temperature.

    • Add 80 µL of MSTFA to the reaction mixture.

    • Cap the vial tightly and vortex.

    • Incubate at 37°C for 30 minutes with agitation.[1] This step converts the carboxylic acid group into a TMS ester.

  • Sample Dilution and Analysis:

    • Cool the sample to room temperature.

    • Dilute with anhydrous hexane to the desired concentration for GC-MS injection.

    • The sample is now ready for analysis.

Protocol 2: Charge-Reversal Derivatization for Enhanced LC-MS/MS Analysis

This protocol uses a coupling agent (EDC) and an additive (HOAt) to derivatize the carboxylic acid group for improved ionization efficiency in positive mode ESI-MS.[7]

Materials:

  • Extracted this compound sample

  • Derivatization Reagent (e.g., DMAQ-12C/14N at 20 mM in DMF/ACN)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) solution (750 mM in DMF/ACN)

  • HOAt (1-Hydroxy-7-azabenzotriazole) solution (15 mM in DMF/ACN)

  • 10% (w/t) Formic Acid

  • Acetonitrile (ACN)

  • Dimethylformamide (DMF)

  • Reaction vials

Procedure:

  • Prepare Derivatization Solution: Mix the derivatization reagent, EDC solution, and HOAt solution.

  • Reaction:

    • In a reaction vial, mix 50 µL of the extracted this compound sample with 50 µL of the freshly prepared derivatization solution.[7]

    • Vortex the mixture for 2 minutes.

    • Incubate at 20°C for 30 minutes.[7]

  • Quenching:

    • Add 10 µL of 10% formic acid to the mixture to quench the reaction.[7]

  • Sample Preparation for Injection:

    • Concentrate the reaction mixture under vacuum.

    • Re-dissolve the dried residue in a suitable volume of acetonitrile.[7]

    • The sample is now ready for LC-MS/MS analysis.

Visualized Workflows and Guides

The following diagrams illustrate key workflows and decision-making processes for optimizing the derivatization of this compound.

G cluster_prep Phase 1: Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Analysis & Optimization start Start: Dried Sample extract Sample Extraction & Cleanup start->extract dry Evaporate to Dryness (Lyophilize) extract->dry choose Select Method (GC-MS or LC-MS) dry->choose gc_step1 Step 1: Methoximation (Protect Keto Group) choose->gc_step1 GC-MS lc_step Charge-Reversal Derivatization choose->lc_step LC-MS gc_step2 Step 2: Silylation (Esterify Carboxyl Group) gc_step1->gc_step2 analyze Instrumental Analysis (GC-MS or LC-MS) gc_step2->analyze lc_step->analyze evaluate Evaluate Peak Area & Sensitivity analyze->evaluate optimize Optimize Time, Temp, & Reagent Conc. evaluate->optimize optimize->dry Re-test finish Final Protocol optimize->finish

Caption: General workflow for derivatization optimization of this compound.

G problem Problem: Low or No Product Peak q1 Is the sample completely dry? problem->q1 s1 Solution: Lyophilize sample and use anhydrous reagents. q1->s1 No q2 Are reagents fresh & stored correctly? q1->q2 Yes s2 Solution: Use new, high-quality reagents. Run a reagent blank. q2->s2 No q3 Is reaction time & temp optimized? q2->q3 Yes s3 Solution: Perform a time-course study. Consider increasing temperature. q3->s3 No q4 Is this for GC-MS? Are multiple peaks present? q3->q4 Yes s4 Solution: Use two-step derivatization. First methoximation, then silylation. q4->s4 Yes

Caption: Troubleshooting guide for low derivatization yield.

References

Validation & Comparative

Validating the Anti-Inflammatory Effects of 12-Ketooleic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory effects of 12-Ketooleic acid against well-established anti-inflammatory agents. Due to the limited direct research on this compound, this comparison is based on the known mechanisms of structurally similar keto-fatty acids and oxidized oleic acid. This guide aims to offer a foundational understanding for future research and drug development.

Executive Summary

Inflammation is a critical biological response, but its chronic dysregulation is a hallmark of numerous diseases. The search for novel anti-inflammatory compounds is a key focus of pharmaceutical research. This compound, an oxidized derivative of oleic acid, represents a potential candidate for modulating inflammatory responses. This document compares its inferred mechanisms of action with those of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Corticosteroids, providing available experimental data to support this analysis.

Comparative Analysis of Anti-Inflammatory Mechanisms

The anti-inflammatory properties of this compound are yet to be directly elucidated. However, based on studies of related keto-fatty acids such as 13-Keto-9,11-octadecadienoic acid (13-KODE), 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA), and 12-oxo-phytodienoic acid (12-OPDA), a multi-faceted mechanism can be proposed. This inferred mechanism is compared with the well-defined actions of Ibuprofen (an NSAID) and Dexamethasone (a corticosteroid).

FeatureThis compound (Proposed)Ibuprofen (NSAID)Dexamethasone (Corticosteroid)
Primary Target(s) Peroxisome Proliferator-Activated Receptor alpha (PPARα), Nuclear factor erythroid 2-related factor 2 (Nrf2)Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes[1]Glucocorticoid Receptor (GR)
Mechanism of Action Activation of PPARα and Nrf2 signaling pathways, leading to the suppression of pro-inflammatory gene expression. Potential inhibition of NF-κB and MAPK signaling pathways.[2][3][4]Non-selective inhibition of COX-1 and COX-2, leading to reduced production of prostaglandins, which are key mediators of inflammation, pain, and fever.[1]Binds to the cytosolic GR, which then translocates to the nucleus to regulate gene transcription. This leads to the repression of pro-inflammatory genes (e.g., cytokines, chemokines) and the induction of anti-inflammatory genes.[5][6]
Effect on NF-κB Pathway Likely inhibits NF-κB activation, as seen with related keto-fatty acids.[2][3][4]Indirectly affects downstream signaling of prostaglandins.Directly inhibits the transcriptional activity of NF-κB.[5][7][8]
Effect on MAPK Pathway Likely inhibits the phosphorylation of p38 MAPK, as observed with 12-OPDA.[2]No direct inhibitory effect.Can inhibit MAPK signaling pathways.
Effect on Oxidative Stress Potential to induce the expression of antioxidant enzymes through Nrf2 activation.[3][4]No primary antioxidant effect.Can reduce oxidative stress indirectly by suppressing inflammatory responses.

Quantitative Comparison of Anti-Inflammatory Activity

Direct comparative quantitative data for this compound is not available. The following table summarizes available data for related compounds and the comparator drugs.

CompoundAssayTarget/MarkerResult
13-KODE LPS-stimulated RAW 264.7 macrophagesTNF-α and IL-1β expressionAt 100 µM, 13-KODE reduced LPS-induced TNF-α and IL-1β gene expression.[3][4]
12-OPDA LPS-activated MG5 microglial cellsIL-6 and TNF-α expressionSuppressed LPS-induced expression of IL-6 and TNF-α.[2]
9-oxo-ODA Mouse primary hepatocytesPPARα activationPotent PPARα agonist, leading to a decrease in triglyceride accumulation.[9][10]
Ibuprofen In vitro enzyme assayCOX-1 and COX-2Non-selective inhibitor of both COX-1 and COX-2.[1]
Dexamethasone Activated NF-κB luciferase reporter in murine macrophagesNF-κB inhibitionIC50 = 0.5 x 10-9 M for inhibition of a 3xκB reporter.[6]
Dexamethasone Cytokine-stimulated rat hepatocytesiNOS expressionMarkedly repressed iNOS mRNA and protein expression.[7][8]

Experimental Protocols

A generalized experimental protocol for evaluating the in vitro anti-inflammatory effects of a test compound using a lipopolysaccharide (LPS)-stimulated macrophage model is outlined below.

In Vitro Anti-Inflammatory Assay Using LPS-Stimulated Macrophages
  • Cell Culture: RAW 264.7 murine macrophages or human THP-1 monocyte-derived macrophages are cultured in appropriate media and conditions.

  • Cell Viability Assay: To determine the non-toxic concentration range of the test compound, a cell viability assay (e.g., MTT or WST-1 assay) is performed. Cells are treated with various concentrations of the compound for 24 hours.

  • LPS Stimulation: Macrophages are pre-treated with non-toxic concentrations of the test compound for a specified period (e.g., 1-2 hours) before stimulation with an optimal concentration of LPS (e.g., 1 µg/mL) to induce an inflammatory response.[11][12]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[13]

    • Pro-inflammatory Cytokine Production: The levels of cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[13][14]

  • Gene Expression Analysis: The mRNA expression levels of pro-inflammatory genes (e.g., iNOS, TNF-α, IL-6) are determined by quantitative real-time PCR (qRT-PCR).

  • Western Blot Analysis: The protein expression and phosphorylation status of key signaling molecules (e.g., NF-κB p65, IκBα, p38 MAPK) are analyzed by Western blotting to elucidate the underlying molecular mechanisms.

  • Data Analysis: The results are typically expressed as a percentage of inhibition compared to the LPS-stimulated control. IC50 values (the concentration of the compound that causes 50% inhibition) can be calculated.

Signaling Pathways and Experimental Workflow Visualizations

Signaling Pathways

Anti_Inflammatory_Signaling_Pathways cluster_Keto_Fatty_Acid This compound (Proposed) cluster_NSAID NSAID (Ibuprofen) cluster_Corticosteroid Corticosteroid (Dexamethasone) kfa This compound ppara PPARα kfa->ppara nrf2 Nrf2 kfa->nrf2 nfkb_kfa NF-κB kfa->nfkb_kfa mapk_kfa MAPK kfa->mapk_kfa anti_inflammatory_genes Anti-inflammatory Gene Expression ppara->anti_inflammatory_genes antioxidant_genes Antioxidant Gene Expression nrf2->antioxidant_genes pro_inflammatory_genes_kfa Pro-inflammatory Gene Expression nfkb_kfa->pro_inflammatory_genes_kfa mapk_kfa->pro_inflammatory_genes_kfa nsaid Ibuprofen cox COX-1 & COX-2 nsaid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation_nsaid Inflammation prostaglandins->inflammation_nsaid cortico Dexamethasone gr Glucocorticoid Receptor (GR) cortico->gr gr_nucleus GR (Nucleus) gr->gr_nucleus nfkb_cortico NF-κB gr_nucleus->nfkb_cortico anti_inflammatory_genes_cortico Anti-inflammatory Gene Expression gr_nucleus->anti_inflammatory_genes_cortico pro_inflammatory_genes_cortico Pro-inflammatory Gene Expression nfkb_cortico->pro_inflammatory_genes_cortico

Caption: Comparative signaling pathways of anti-inflammatory agents.

Experimental Workflow

Experimental_Workflow start Start cell_culture Macrophage Cell Culture (e.g., RAW 264.7) start->cell_culture viability Cell Viability Assay (MTT/WST-1) cell_culture->viability pretreatment Pre-treatment with This compound or Controls viability->pretreatment lps LPS Stimulation (e.g., 1 µg/mL) pretreatment->lps supernatant Collect Supernatant lps->supernatant cell_lysate Collect Cell Lysate lps->cell_lysate elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) supernatant->elisa griess Griess Assay for NO supernatant->griess qpcr qRT-PCR for Gene Expression (iNOS, TNF-α, IL-6) cell_lysate->qpcr western Western Blot for Signaling Proteins (NF-κB, MAPK, Nrf2) cell_lysate->western analysis Data Analysis and Comparison elisa->analysis griess->analysis qpcr->analysis western->analysis end End analysis->end

Caption: General workflow for in vitro anti-inflammatory screening.

Conclusion

While direct experimental evidence for the anti-inflammatory effects of this compound is currently lacking, the known activities of structurally similar keto-fatty acids suggest a promising potential for this compound as a modulator of inflammation. The proposed mechanism, involving the activation of PPARα and Nrf2 and the inhibition of NF-κB and MAPK pathways, indicates a mode of action distinct from traditional NSAIDs and corticosteroids. This multi-target profile could offer a more nuanced approach to treating inflammatory conditions. Further research, following the experimental protocols outlined in this guide, is warranted to validate these hypotheses and to fully characterize the therapeutic potential of this compound.

References

A Comparative Analysis of 12-Ketooleic Acid and Oleic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 12-Ketooleic acid and oleic acid, focusing on their potential roles in cellular signaling, inflammation, and metabolism. While direct comparative studies on this compound are limited, this document synthesizes existing data on oleic acid and structurally related keto-fatty acids to provide a framework for future research and drug development.

Introduction

Oleic acid, a monounsaturated omega-9 fatty acid, is a well-studied dietary component with a range of physiological effects. In contrast, this compound, an oxidized derivative of oleic acid, remains largely uncharacterized. Understanding the distinct biological activities of these molecules is crucial for developing novel therapeutic strategies targeting inflammation and metabolic disorders. This guide presents a comparative analysis based on available literature and outlines experimental protocols to facilitate further investigation.

Biochemical and Physiological Properties: A Comparative Overview

PropertyOleic AcidThis compound (inferred from related keto-fatty acids)
Structure C18H34O2 (Monounsaturated fatty acid)C18H32O3 (Keto-fatty acid)
Source Abundant in olive oil and other vegetable oils.Formed through oxidation of oleic acid.
Role in Inflammation Generally considered anti-inflammatory.Potentially pro-inflammatory or immunomodulatory.
Role in Metabolism Activates PPARs, involved in lipid and glucose homeostasis.May activate PPARs and influence energy metabolism.
Oxidative Stress Can have both pro- and anti-oxidant effects depending on the context.Associated with increased lipid peroxidation.

Signaling Pathways: A Tale of Two Fatty Acids

Oleic acid is known to modulate several key signaling pathways, primarily exerting anti-inflammatory and metabolic regulatory effects. In contrast, the signaling activities of this compound are less understood. However, studies on other keto-octadecenoic acids, such as 10-oxo-12(Z)-octadecenoic acid (KetoA) and 10-oxo-trans-11-octadecenoic acid (KetoC), provide valuable insights into its potential mechanisms of action.

Oleic Acid: The Anti-inflammatory Modulator

Oleic acid has been shown to inhibit the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB). This inhibition is a key mechanism underlying its anti-inflammatory properties.

Oleic_Acid_NFkB_Pathway Oleic Acid Oleic Acid IKK IKK Oleic Acid->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression activates

Caption: Oleic Acid's Inhibition of the NF-κB Signaling Pathway.

This compound: A Potential Modulator of Inflammation and Metabolism

Based on studies of related keto-fatty acids, this compound may exert its effects through different pathways. For instance, KetoC has been shown to suppress pro-inflammatory cytokine production via NF-κB signaling, but through a G-protein coupled receptor, GPR120. Furthermore, KetoA is a potent activator of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of adipogenesis and glucose metabolism.

Keto_Fatty_Acid_Signaling cluster_inflammation Inflammatory Signaling cluster_metabolism Metabolic Signaling This compound (inferred) This compound (inferred) GPR120 GPR120 This compound (inferred)->GPR120 binds to NF-κB Signaling NF-κB Signaling GPR120->NF-κB Signaling modulates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Signaling->Pro-inflammatory Cytokines suppresses This compound (inferred) This compound (inferred) PPARγ PPARγ This compound (inferred) ->PPARγ activates Gene Expression (Adipogenesis, Glucose Uptake) Gene Expression (Adipogenesis, Glucose Uptake) PPARγ->Gene Expression (Adipogenesis, Glucose Uptake) regulates

Caption: Inferred Signaling Pathways of this compound.

Experimental Data Summary

Experimental AssayOleic Acid EffectRelated Keto-Octadecenoic Acid EffectSupporting Evidence
NF-κB Activation Inhibition of nuclear translocation of p65 subunit.Suppression of pro-inflammatory cytokines via NF-κB p65 (KetoC).Luciferase Reporter Assays, Western Blot
PPARγ Activation Known agonist.Potent activation (KetoA).PPARγ Activation Assays
Lipid Peroxidation Can induce mild lipid peroxidation (lipohormesis).Increases lipid peroxide formation.TBARS Assay, MDA Assay
Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Generally reduces production.Suppresses production (KetoC).ELISA, qPCR

Experimental Protocols

To facilitate a direct comparative study, the following experimental protocols are provided.

Experimental Workflow for Comparative Analysis

Experimental_Workflow Cell Culture (e.g., Macrophages, Adipocytes) Cell Culture (e.g., Macrophages, Adipocytes) Treatment Treatment Cell Culture (e.g., Macrophages, Adipocytes)->Treatment Oleic Acid Oleic Acid Treatment->Oleic Acid This compound This compound Treatment->this compound Assays Assays Oleic Acid->Assays This compound->Assays NF-κB Luciferase Assay NF-κB Luciferase Assay Assays->NF-κB Luciferase Assay PPARγ Activation Assay PPARγ Activation Assay Assays->PPARγ Activation Assay Lipid Peroxidation Assay Lipid Peroxidation Assay Assays->Lipid Peroxidation Assay Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) Assays->Cytokine Measurement (ELISA) Data Analysis & Comparison Data Analysis & Comparison NF-κB Luciferase Assay->Data Analysis & Comparison PPARγ Activation Assay->Data Analysis & Comparison Lipid Peroxidation Assay->Data Analysis & Comparison Cytokine Measurement (ELISA)->Data Analysis & Comparison

Caption: Proposed workflow for comparing the bioactivities of oleic acid and this compound.

NF-κB Luciferase Reporter Assay

Objective: To quantify the effect of this compound and oleic acid on NF-κB transcriptional activity.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) and transiently transfect with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Treatment: Seed the transfected cells into a 96-well plate. After 24 hours, treat the cells with varying concentrations of this compound or oleic acid for a specified duration (e.g., 1-24 hours). Include a positive control (e.g., TNF-α or LPS) to induce NF-κB activation and a vehicle control.

  • Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity in treated cells to the control cells to determine the effect on NF-κB activation.

PPARγ Activation Assay

Objective: To determine if this compound and oleic acid can activate PPARγ.

Methodology:

  • Assay Principle: Utilize a commercially available PPARγ transcription factor assay kit. This ELISA-based assay measures the binding of activated PPARγ from nuclear extracts to a specific DNA sequence immobilized on a 96-well plate.

  • Nuclear Extract Preparation: Treat a suitable cell line (e.g., 3T3-L1 pre-adipocytes) with this compound, oleic acid, a positive control (e.g., rosiglitazone), and a vehicle control. Prepare nuclear extracts from the treated cells.

  • ELISA Procedure: Add the nuclear extracts to the wells of the PPARγ assay plate and follow the kit's protocol for incubation, washing, and addition of primary and secondary antibodies.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Compare the absorbance values of the treated samples to the controls to determine the level of PPARγ activation.

Lipid Peroxidation (TBARS) Assay

Objective: To measure the extent of lipid peroxidation induced by this compound and oleic acid.

Methodology:

  • Sample Preparation: Treat cells or a lipid-rich substrate (e.g., liposomes) with this compound, oleic acid, a positive control for lipid peroxidation (e.g., FeSO4), and a vehicle control.

  • TBARS Reaction: Add thiobarbituric acid (TBA) reagent to the samples and incubate at high temperature (e.g., 95°C) to allow the reaction between malondialdehyde (MDA), a byproduct of lipid peroxidation, and TBA to form a colored product.

  • Quantification: Measure the absorbance of the resulting pink-colored solution at approximately 532 nm.

  • Data Analysis: Calculate the concentration of MDA in the samples using a standard curve generated with known concentrations of MDA. Compare the levels of MDA in treated samples to the controls.

Conclusion and Future Directions

This guide provides a foundational comparison of this compound and oleic acid, highlighting their potential divergent roles in key cellular processes. While oleic acid is well-established as an anti-inflammatory and metabolic regulator, the available evidence on related keto-fatty acids suggests that this compound may possess distinct, and potentially opposing, biological activities. The provided experimental protocols offer a clear path for researchers to directly investigate and compare the effects of these two fatty acids. Such studies are essential for elucidating the precise roles of oxidized fatty acids in health and disease and for the development of targeted therapeutic interventions. Future research should focus on in vivo studies to validate the in vitro findings and to explore the therapeutic potential of modulating the levels or activities of these fatty acids.

A Comparative Guide to the Mechanism of Action: 12-Ketooleic Acid Versus Other Oxylipins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known mechanisms of action of 12-Ketooleic acid and other prominent oxylipins. While research has elucidated the signaling pathways of several oxylipins in detail, quantitative data on the specific bioactivity of this compound remains limited. This document summarizes the available information, presents experimental protocols for comparative studies, and uses well-characterized oxylipins as a benchmark to infer potential mechanisms for this compound.

Introduction to Oxylipins

Oxylipins are a diverse family of lipid mediators derived from the oxygenation of polyunsaturated fatty acids (PUFAs) through the action of cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. These molecules are pivotal in regulating a wide array of physiological and pathological processes, most notably inflammation. Oxylipins can exert both pro-inflammatory and anti-inflammatory effects, often by modulating key signaling pathways. Their mechanisms of action typically involve interaction with G-protein coupled receptors (GPCRs) on the cell surface or activation of nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which in turn regulate gene expression.

Comparative Analysis of Mechanisms of Action

This section compares the known mechanisms of several well-studied oxylipins with the currently understood, albeit limited, bioactivity of this compound. The primary signaling pathways discussed are the activation of PPARγ and the inhibition of the NF-κB pathway, both central to the inflammatory response.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation

PPARγ is a ligand-activated transcription factor that plays a critical role in adipogenesis, glucose metabolism, and the suppression of inflammatory responses. Activation of PPARγ can lead to the transcriptional repression of pro-inflammatory genes. Several oxylipins are known endogenous ligands for PPARγ.

While direct evidence for this compound binding to and activating PPARγ is not yet available, structurally similar molecules such as 9-hydroxyoctadecadienoic acid (9-HODE), 12-HODE, and 13-HODE have been shown to act as PPARγ ligands[1][2]. This suggests a potential, yet unconfirmed, role for this compound in PPARγ signaling.

Table 1: Comparative PPARγ Activation by Various Oxylipins

OxylipinEC50 for PPARγ ActivationCell Type / Assay SystemReference
This compound Not Available--
**15-deoxy-Δ¹²,¹⁴-Prostaglandin J₂ (15d-PGJ₂) **~2.5 - 5 µMVarious cell lines (e.g., adipocytes, macrophages)[3][4]
Resolvin D1 Activates PPARγ (EC50 not specified)Murine lung tissue[1]
Lipoxin A₄ Activates PPARγ (EC50 not specified)Rat brain cortex nuclei[2]
9-HODE Can decrease PPARγ target gene expression3T3-L1 preadipocytes[1]
12-HODE & 13-HODE Induce PPARγ-mediated transcription3T3-L1 preadipocytes[1]
Inhibition of Nuclear Factor-κB (NF-κB) Signaling

The NF-κB pathway is a cornerstone of the inflammatory response, orchestrating the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of NF-κB activation is a key mechanism for many anti-inflammatory compounds.

There is currently no direct quantitative data (IC50) for the inhibition of the NF-κB pathway by this compound. However, its parent molecule, oleic acid, has demonstrated anti-inflammatory effects that may involve the NF-κB pathway. The anti-inflammatory properties of other oxylipins are often attributed to their ability to suppress NF-κB signaling.

Table 2: Comparative NF-κB Pathway Inhibition by Various Oxylipins

OxylipinIC50 for NF-κB InhibitionCell Type / Assay SystemReference
This compound Not Available--
**15-deoxy-Δ¹²,¹⁴-Prostaglandin J₂ (15d-PGJ₂) **< 10 µM (for NF-κB DNA binding)Multiple myeloma and Burkitt's lymphoma cell lines[5]
Resolvin D1 Suppresses NF-κB activation (IC50 not specified)Lipopolysaccharide (LPS)-induced microglial cells[6]
Lipoxin A₄ Suppresses NF-κB pathway (IC50 not specified)LPS-stimulated HeLa cells
G-Protein Coupled Receptor (GPCR) Activation

Certain oxylipins, particularly those derived from omega-3 fatty acids like docosahexaenoic acid (DHA), are known to signal through specific GPCRs, such as GPR120. Activation of GPR120 can trigger potent anti-inflammatory and insulin-sensitizing effects. Whether this compound interacts with GPR120 or other GPCRs is currently unknown.

Table 3: Comparative GPR120 Activation by Various Oxylipins

OxylipinEC50 for GPR120 ActivationCell Type / Assay SystemReference
This compound Not Available--
Docosahexaenoic Acid (DHA) ~1 - 10 µMHEK293 cells expressing GPR120[1]

Visualizing the Signaling Pathways

The following diagrams illustrate the general signaling pathways of PPARγ activation and NF-κB inhibition, which are central to the anti-inflammatory actions of many oxylipins.

PPAR_Activation_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxylipin Oxylipin (e.g., 15d-PGJ2) PPARg PPARγ Oxylipin->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with HeatShockProteins Heat Shock Proteins PPARg->HeatShockProteins Dissociates from NFkB NF-κB (p65/p50) PPARg->NFkB Inhibits (Transrepression) PPRE PPRE RXR->PPRE Binds to IkB IκB IkB->NFkB Degrades and Releases NFkB_n NF-κB NFkB->NFkB_n Translocates to Nucleus IKK IKK IKK->IkB Phosphorylates InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->IKK Activates GeneRepression Repression of Inflammatory Genes PPRE->GeneRepression GeneActivation Activation of Anti-inflammatory Genes PPRE->GeneActivation InflammatoryGenes Pro-inflammatory Gene Expression NFkB_n->InflammatoryGenes Induces

Figure 1: Generalized signaling pathways of PPARγ activation and NF-κB inhibition by oxylipins.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Oxylipin Oxylipin (e.g., DHA) GPR120 GPR120 Oxylipin->GPR120 Binds and Activates G_protein Gq/11 GPR120->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Downstream Downstream Signaling (e.g., anti-inflammatory effects) DAG->Downstream Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->Downstream

Figure 2: Generalized GPR120 signaling pathway activated by certain oxylipins.

Experimental Protocols

To facilitate comparative studies on the mechanism of action of this compound and other oxylipins, detailed protocols for key in vitro assays are provided below.

PPARγ Activation Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to activate PPARγ, leading to the expression of a luciferase reporter gene.

Materials:

  • HEK293T cells (or other suitable cell line)

  • PPARγ expression plasmid

  • PPRE (PPAR Response Element)-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for transfection normalization

  • Lipofectamine 2000 or similar transfection reagent

  • DMEM with 10% FBS

  • Opti-MEM

  • Test compounds (this compound, 15d-PGJ₂, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPARγ expression plasmid, PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours post-transfection.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds or vehicle control.

  • Incubation: Incubate the cells with the compounds for another 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to inhibit the activation of the NF-κB pathway, typically induced by an inflammatory stimulus like lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed RAW 264.7 cells in a 96-well plate and transfect them with the NF-κB luciferase reporter plasmid and the control plasmid.

  • Incubation: Incubate for 24 hours post-transfection.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds or vehicle control for 1-2 hours.

  • Inflammatory Stimulus: Add LPS (e.g., 100 ng/mL) to the wells to induce NF-κB activation.

  • Incubation: Incubate for 6-8 hours.

  • Cell Lysis and Luminometry: Follow steps 6 and 7 from the PPARγ activation assay protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the percentage of inhibition of LPS-induced luciferase activity against the compound concentration to determine the IC50 value.

GPCR Activation Assay (Calcium Mobilization Assay)

This assay measures the ability of a compound to activate a GPCR, leading to an increase in intracellular calcium levels.

Materials:

  • HEK293T cells stably or transiently expressing the GPCR of interest (e.g., GPR120)

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Test compounds

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed the GPCR-expressing cells in a black, clear-bottom 96-well plate.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the cell culture medium and add the loading buffer to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.

  • Washing: Gently wash the cells with HBSS to remove excess dye.

  • Calcium Measurement: Place the plate in the fluorescence plate reader. Add the test compounds at various concentrations using the instrument's injector system.

  • Data Acquisition: Measure the fluorescence intensity over time (kinetic read) before and after the addition of the compound.

  • Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. Plot the ΔF against the compound concentration to determine the EC50 value.

Conclusion and Future Directions

The field of oxylipin research continues to expand our understanding of the intricate signaling networks that govern inflammation and its resolution. While significant progress has been made in elucidating the mechanisms of action for oxylipins like 15d-PGJ₂, Resolvin D1, and Lipoxin A₄, the specific bioactivity of many other oxylipins, including this compound, remains to be fully characterized.

The structural similarities of this compound to known PPARγ ligands suggest that it may also function through this pathway. However, direct experimental evidence is necessary to confirm this hypothesis and to quantify its potency. Similarly, its potential role in modulating the NF-κB pathway and interacting with GPCRs warrants investigation.

The experimental protocols provided in this guide offer a framework for researchers to conduct these crucial comparative studies. By systematically evaluating the effects of this compound on key inflammatory signaling pathways and comparing its activity to well-established oxylipins, the scientific community can build a more comprehensive understanding of its physiological and pathological roles. Such research is essential for unlocking the therapeutic potential of this and other understudied lipid mediators.

References

Unveiling the Biological Targets of 12-Ketooleic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the current understanding of the biological targets of 12-Ketooleic acid (12-KOA), a naturally occurring oxidized fatty acid. While direct experimental validation for 12-KOA is still emerging, this document synthesizes available data on its close structural analogs and outlines the key experimental approaches for its definitive characterization. The primary putative targets discussed are the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and the NAD-dependent deacetylase Sirtuin 1 (SIRT1).

Putative Biological Targets and Comparative Analysis

Presently, direct quantitative data on the interaction of this compound with its potential biological targets is limited in publicly accessible literature. However, studies on structurally similar keto-fatty acids provide strong inferential evidence for its activity, particularly as a PPARγ agonist.

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)

Evidence suggests that 12-KOA likely acts as an agonist of PPARγ, a key regulator of adipogenesis, lipid metabolism, and inflammation. This is primarily based on the activity of its isomer, 10-oxo-12(Z)-octadecenoic acid (KetoA), which has been shown to be a potent PPARγ activator.

Table 1: Comparative PPARγ Agonist Activity of Keto-Fatty Acids

CompoundStructureTargetEffectPotency (EC50)Reference
This compound (12-KOA) 12-oxo-9(Z)-octadecenoic acidPPARγPutative AgonistNot Reported-
10-oxo-12(Z)-octadecenoic acid (KetoA) 10-oxo-12(Z)-octadecenoic acidPPARγAgonistPotent (exact value not specified)[1]
Rosiglitazone ThiazolidinedionePPARγAgonist~30-100 nM (cell-type dependent)Varies by study
Sirtuin 1 (SIRT1)

The potential for 12-KOA to activate SIRT1, a critical regulator of cellular metabolism and stress responses, is another area of active investigation. Certain fatty acids have been demonstrated to modulate SIRT1 activity. However, direct experimental evidence for 12-KOA's effect on SIRT1 is currently lacking.

Table 2: Comparative SIRT1 Activator Activity

CompoundClassTargetEffectPotency (EC50)Reference
This compound (12-KOA) Keto-fatty acidSIRT1Putative ActivatorNot Reported-
Resveratrol PolyphenolSIRT1Activator~1-5 µM (assay dependent)Varies by study
Oleic Acid Monounsaturated fatty acidSIRT1ActivatorNot ReportedVaries by study

Experimental Protocols for Target Validation

To definitively confirm the biological targets of this compound, the following experimental protocols are recommended.

PPARγ Activation Assays

a) Luciferase Reporter Gene Assay

This cell-based assay is a standard method to quantify the activation of nuclear receptors like PPARγ.

  • Principle: Cells are co-transfected with two plasmids: one expressing the PPARγ receptor and another containing a luciferase reporter gene under the control of a PPARγ response element (PPRE). If 12-KOA activates PPARγ, the receptor binds to the PPRE and drives the expression of luciferase, leading to a measurable light signal.

  • Protocol Outline:

    • Cell Culture and Transfection: Plate a suitable cell line (e.g., HEK293T, HepG2) in a 96-well plate. Co-transfect the cells with a PPARγ expression vector and a PPRE-luciferase reporter vector.

    • Compound Treatment: After 24 hours, treat the cells with varying concentrations of 12-KOA, a known PPARγ agonist (e.g., Rosiglitazone) as a positive control, and a vehicle control (e.g., DMSO).

    • Lysis and Luciferase Assay: After 18-24 hours of incubation, lyse the cells and measure the luciferase activity using a luminometer.

    • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Plot the dose-response curve and calculate the EC50 value for 12-KOA.

b) Adipocyte Differentiation Assay

As a functional validation of PPARγ activation, the ability of 12-KOA to induce the differentiation of pre-adipocytes into mature adipocytes can be assessed.

  • Principle: PPARγ is a master regulator of adipogenesis. Its activation triggers the differentiation of pre-adipocyte cell lines (e.g., 3T3-L1) into mature adipocytes, which can be visualized by staining lipid droplets.

  • Protocol Outline:

    • Cell Culture: Culture 3T3-L1 pre-adipocytes to confluence.

    • Induction of Differentiation: Induce differentiation using a standard cocktail (containing insulin, dexamethasone, and IBMX) in the presence of varying concentrations of 12-KOA or a positive control (Rosiglitazone).

    • Lipid Staining: After 7-10 days, fix the cells and stain for intracellular lipid droplets using Oil Red O stain.

    • Quantification: Quantify the extent of differentiation by extracting the Oil Red O stain and measuring its absorbance or by microscopic imaging and analysis.

SIRT1 Activity Assays

a) Fluorometric Deacetylase Assay

This is a common in vitro assay to measure the enzymatic activity of SIRT1.

  • Principle: The assay utilizes a synthetic peptide substrate containing an acetylated lysine residue and a fluorophore. When SIRT1 deacetylates the substrate, a developing solution cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to SIRT1 activity.

  • Protocol Outline:

    • Reaction Setup: In a 96-well plate, combine recombinant human SIRT1 enzyme, the fluorogenic acetylated peptide substrate, and NAD+.

    • Compound Addition: Add varying concentrations of 12-KOA, a known SIRT1 activator (e.g., Resveratrol) as a positive control, and a vehicle control.

    • Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Development and Fluorescence Measurement: Add the developing solution to stop the reaction and generate the fluorescent signal. Measure the fluorescence using a microplate reader.

    • Data Analysis: Plot the dose-response curve and determine the EC50 value for 12-KOA.

Visualizing the Pathways and Workflows

To further clarify the biological context and experimental approaches, the following diagrams are provided.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 12_KOA This compound PPARg PPARγ 12_KOA->PPARg Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Forms Heterodimer with RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA) PPARg_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Biological_Effects Adipogenesis, Lipid Metabolism, Anti-inflammatory Effects Target_Genes->Biological_Effects Leads to

Caption: Putative PPARγ signaling pathway activated by this compound.

SIRT1_Signaling_Pathway cluster_cellular_environment Cellular Environment cluster_sirt1_activity SIRT1 Activity 12_KOA This compound SIRT1_inactive SIRT1 (inactive) 12_KOA->SIRT1_inactive Putative Activation SIRT1_active SIRT1 (active) SIRT1_inactive->SIRT1_active NAM Nicotinamide SIRT1_active->NAM Deacetylated_Substrate Deacetylated Substrate SIRT1_active->Deacetylated_Substrate Deacetylates NAD NAD+ NAD->SIRT1_active Acetylated_Substrate Acetylated Substrate (e.g., PGC-1α) Acetylated_Substrate->SIRT1_active Metabolic_Regulation Metabolic Regulation, Stress Response Deacetylated_Substrate->Metabolic_Regulation Experimental_Workflow Start Hypothesis: 12-KOA targets PPARγ and/or SIRT1 PPARg_Assay PPARγ Reporter Assay Start->PPARg_Assay SIRT1_Assay SIRT1 Deacetylase Assay Start->SIRT1_Assay Adipocyte_Assay Adipocyte Differentiation Assay PPARg_Assay->Adipocyte_Assay Functional Validation Data_Analysis Data Analysis: Calculate EC50/IC50 Adipocyte_Assay->Data_Analysis SIRT1_Assay->Data_Analysis Conclusion Confirm Biological Target(s) and Potency of 12-KOA Data_Analysis->Conclusion

References

Unveiling the PPARγ Agonists: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) activation is critical for the development of novel therapeutics for metabolic diseases. This guide provides a comparative overview of various PPARγ agonists, with a focus on their activation potential and the experimental methodologies used for their characterization. While this guide aims to be comprehensive, it is important to note the current absence of published data on the direct PPARγ activation by 12-Ketooleic acid in the scientific literature.

PPARγ Activation: A Comparative Data Summary

The following table summarizes the PPARγ activation data for several known agonists. The half-maximal effective concentration (EC50) is a common measure of a drug's potency, representing the concentration at which the drug elicits half of its maximal response.

CompoundTypeAgonist ClassEC50 (PPARγ)Experimental Model
Rosiglitazone SyntheticThiazolidinedione (TZD)60 nMIn vitro ligand binding assay
Pioglitazone SyntheticThiazolidinedione (TZD)~400-700 nMIn vitro reporter gene assay
Honokiol Natural ProductNeolignanPartial AgonistIn vitro luciferase reporter assay
Amorfrutin 1 & B Natural ProductAmorfrutinPartial AgonistIn vitro reporter gene assay
Monascin Natural ProductAzaphilone PigmentAgonistLuciferase reporter assay
trans-10, cis-12 CLA Fatty AcidConjugated Linoleic AcidAntagonist/InhibitorVarious in vitro and in vivo models
This compound Fatty Acid-No data available -

The PPARγ Signaling Pathway

Activation of PPARγ is a key regulatory mechanism in adipogenesis, lipid metabolism, and insulin sensitivity. The following diagram illustrates the canonical signaling pathway.

PPAR_gamma_pathway Agonist PPARγ Agonist (e.g., Rosiglitazone) PPARg_RXR PPARγ-RXR Heterodimer Agonist->PPARg_RXR Binding & Activation CoR Co-repressor Complex PPARg_RXR->CoR PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binding TargetGenes Target Gene Transcription PPRE->TargetGenes Initiation mRNA mRNA TargetGenes->mRNA Protein Protein Synthesis & Metabolic Effects mRNA->Protein

Caption: PPARγ activation pathway.

Experimental Protocols: Assessing PPARγ Activation

The following are detailed methodologies for two key experiments used to quantify the interaction and activation of PPARγ by various compounds.

PPARγ Competitive Binding Assay

This assay determines the ability of a test compound to bind to the PPARγ ligand-binding domain (LBD) by competing with a fluorescently labeled known ligand.

Principle: A decrease in the fluorescence signal indicates that the test compound is displacing the fluorescent ligand, thus demonstrating binding affinity for the PPARγ LBD.

Materials:

  • Human PPARγ Ligand-Binding Domain (LBD) tagged with a purification tag (e.g., GST).

  • Fluorescently labeled PPARγ agonist (e.g., Fluormone™ Pan-PPAR Green).

  • Terbium-labeled anti-GST antibody (for TR-FRET assays).

  • Test compounds and a known PPARγ agonist as a positive control (e.g., Rosiglitazone).

  • Assay buffer and microplates (e.g., 384-well black plates).

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the human PPARγ LBD, the terbium-labeled anti-GST antibody, and the fluorescently labeled PPARγ agonist to the assay buffer.

  • Add the diluted test compounds or the positive control to the wells. Include wells with solvent only as a negative control.

  • Incubate the plate for a specified time (e.g., 1 hour) at room temperature, protected from light.

  • Measure the fluorescence resonance energy transfer (FRET) signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 520 nm and 495 nm for TR-FRET).

  • Calculate the ratio of the emission signals (e.g., 520nm/495nm). The decrease in this ratio is proportional to the displacement of the fluorescent ligand by the test compound.

  • Plot the emission ratio against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of the fluorescent ligand is displaced).

PPARγ Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ.

Principle: Cells are engineered to express the PPARγ receptor and a reporter gene (e.g., luciferase) under the control of a PPARγ-responsive promoter. An increase in luciferase activity indicates that the test compound is an agonist that activates PPARγ-mediated gene transcription.

Materials:

  • A suitable mammalian cell line (e.g., HEK293 or 3T3-L1).

  • An expression plasmid for human PPARγ.

  • A reporter plasmid containing a luciferase gene downstream of a peroxisome proliferator response element (PPRE).

  • A transfection reagent.

  • Cell culture medium and supplements.

  • Test compounds and a known PPARγ agonist as a positive control.

  • Luciferase assay reagent.

Procedure:

  • Co-transfect the host cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Plate the transfected cells in a multi-well plate and allow them to adhere and recover.

  • Treat the cells with various concentrations of the test compounds or the positive control. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to a control for cell viability or transfection efficiency (e.g., co-transfected β-galactosidase or total protein concentration).

  • Calculate the fold induction of luciferase activity relative to the vehicle control.

  • Plot the fold induction against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Concluding Remarks

The landscape of PPARγ agonists is diverse, encompassing potent synthetic molecules like the thiazolidinediones and a growing number of natural products with varying degrees of agonistic activity. The experimental protocols outlined provide a robust framework for the identification and characterization of novel PPARγ modulators. While the role of this compound in PPARγ activation remains to be elucidated, the methodologies described herein are well-suited to investigate its potential activity and compare it against the established profiles of other agonists. Continued exploration in this area is vital for the development of next-generation therapeutics with improved efficacy and safety profiles for the treatment of metabolic disorders.

A Comparative Guide to the Quantification of 12-Ketooleic Acid: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of bioactive lipids like 12-Ketooleic acid (12-KOA) is critical for advancing our understanding of cellular signaling and disease pathology. This guide provides a comparative overview of two primary analytical techniques for the quantification of 12-KOA: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The selection of an appropriate analytical method is paramount for generating reliable and reproducible data. Both GC-MS and LC-MS/MS offer high sensitivity and selectivity, yet they differ significantly in their experimental workflows, particularly concerning sample preparation and derivatization. This guide outlines the methodologies for each approach, presents a comparison of their performance characteristics based on available data for similar analytes, and provides the necessary experimental protocols to aid in methodological decisions.

Method Comparison at a Glance

While specific performance data for this compound is not extensively available in publicly accessible literature, this table summarizes typical performance characteristics for the analysis of keto-fatty acids using GC-MS and LC-MS/MS, based on established methods for similar compounds.

ParameterGC-MS with DerivatizationLC-MS/MS (Direct Analysis)
Principle Separation of volatile and thermally stable derivatives by gas chromatography, followed by mass analysis.Separation of analytes in the liquid phase by HPLC, followed by tandem mass analysis.
Derivatization Mandatory two-step derivatization (methoximation and esterification/silylation).Often not required; direct analysis of the free acid is possible.
Sample Throughput Lower, due to the multi-step sample preparation.Higher, with simpler sample preparation protocols.
Limit of Detection (LOD) Low to mid picogram (pg) range on-column.Low to high femtogram (fg) range on-column.
Limit of Quantitation (LOQ) Mid to high picogram (pg) range on-column.High femtogram (fg) to low picogram (pg) range on-column.
**Linearity (R²) **Typically >0.99Typically >0.99
Precision (%RSD) <15%<15%
Accuracy (%Recovery) 85-115%85-115%

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like this compound, a chemical derivatization process is essential to increase their volatility and improve chromatographic performance. A two-step derivatization is required to address both the keto and carboxylic acid functional groups.

1. Sample Preparation and Lipid Extraction:

  • Biological samples (e.g., plasma, cell lysates) are subjected to a lipid extraction procedure, commonly the Folch or Bligh-Dyer method, to isolate the lipid fraction containing 12-KOA.

  • An internal standard (e.g., a deuterated analog of 12-KOA) should be added prior to extraction to correct for sample loss during preparation and for variations in ionization.

2. Two-Step Derivatization:

  • Methoximation of the Keto Group: The extracted lipid residue is first reacted with methoxyamine hydrochloride in pyridine. This step converts the ketone group into a methoxime derivative, which is more stable and less prone to enolization.[1]

    • Incubate the dried lipid extract with 20 mg/mL methoxyamine hydrochloride in pyridine at 60°C for 60 minutes.

  • Esterification of the Carboxylic Acid Group: Following methoximation, the carboxylic acid group is converted into an ester, typically a methyl ester (FAME) or a trimethylsilyl (TMS) ester.

    • For Methylation (FAME): Add 14% Boron Trifluoride (BF3) in methanol and incubate at 60°C for 30 minutes.[2]

    • For Silylation (TMS-ester): Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes.

3. GC-MS Analysis:

  • The derivatized sample is injected into the GC-MS system.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Splitless injection mode.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C, ramping to 250°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the derivatized 12-KOA and the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Two-Step Derivatization (Methoximation + Esterification/Silylation) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

GC-MS with Derivatization Workflow
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Direct Analysis

LC-MS/MS has become a cornerstone in lipidomics due to its high sensitivity and specificity, often allowing for the analysis of compounds without the need for derivatization.

1. Sample Preparation and Lipid Extraction:

  • Similar to the GC-MS protocol, lipids are extracted from the biological matrix using a standard procedure like the Folch or Bligh-Dyer method.

  • An appropriate internal standard (e.g., deuterated this compound) is added at the beginning of the sample preparation.

2. LC-MS/MS Analysis:

  • The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol/acetonitrile) and injected into the LC-MS/MS system.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reversed-phase column (e.g., C18) is typically used for the separation of fatty acids.

    • Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile/isopropanol with 0.1% formic acid (Solvent B), is commonly employed.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode is generally preferred for the analysis of free fatty acids.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻ of 12-KOA) and a specific product ion generated by collision-induced dissociation (CID). The precursor/product ion pair (transition) for 12-KOA and its internal standard must be optimized.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction LC_Separation LC Separation Extraction->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis

References

The Metabolic Crossroads: A Comparative Guide to the Fate of 12-Ketooleic Acid and Other Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic landscape of fatty acids is a complex and dynamic network central to cellular energy homeostasis, signaling, and the biosynthesis of complex lipids. While the metabolic fates of common saturated and monounsaturated fatty acids are well-documented, less is known about modified fatty acids such as 12-Ketooleic acid (12-KOA). This guide provides a comparative overview of the metabolic fate of 12-KOA relative to other key fatty acids—oleic acid, palmitic acid, and stearic acid—and offers a framework for experimental investigation.

General Fatty Acid Metabolism: A Brief Overview

The journey of a fatty acid within a cell typically involves several key stages: cellular uptake, activation to an acyl-CoA thioester, transport into mitochondria (for long-chain fatty acids), and subsequent catabolism via β-oxidation or incorporation into complex lipids like triglycerides and phospholipids.

Comparing Metabolic Fates

While direct quantitative data for this compound is limited in the literature, we can infer its probable metabolic pathway by examining structurally related molecules and the established principles of fatty acid metabolism.

Fatty AcidStructurePrimary Metabolic Fates
Palmitic Acid C16:0β-oxidation for energy; storage in triglycerides; incorporation into phospholipids; precursor for synthesis of other fatty acids.
Stearic Acid C18:0Primarily converted to oleic acid by stearoyl-CoA desaturase-1 before entering other pathways; also subject to β-oxidation and incorporation into lipids.
Oleic Acid C18:1 (n-9)Preferred substrate for triglyceride synthesis for energy storage; readily incorporated into phospholipids; undergoes β-oxidation.
This compound C18:1 (n-6), with a keto group at C-12Likely undergoes cellular uptake and activation. The keto group may influence the rate and products of β-oxidation. Expected to be incorporated into triglycerides and phospholipids. May have unique signaling properties as seen with other oxo-fatty acids.

Experimental Protocols for Comparative Metabolic Analysis

To elucidate the precise metabolic fate of this compound, a series of comparative experiments are necessary. Below are detailed protocols for key assays.

Cellular Uptake of Fatty Acids

Objective: To quantify and compare the rate of uptake of this compound, oleic acid, palmitic acid, and stearic acid into cultured cells (e.g., hepatocytes, adipocytes).

Methodology:

  • Cell Culture: Plate cells in 6-well plates and grow to confluence.

  • Fatty Acid Preparation: Prepare stock solutions of each fatty acid complexed to bovine serum albumin (BSA). For quantitative analysis, radiolabeled fatty acids (e.g., [³H]oleic acid, [¹⁴C]palmitic acid) are used. A custom synthesis of radiolabeled this compound would be required.

  • Uptake Assay:

    • Wash cells with serum-free medium.

    • Incubate cells with the fatty acid-BSA complex (containing a known concentration of the radiolabeled fatty acid) for various time points (e.g., 0, 1, 5, 15, 30 minutes).

    • To stop the uptake, rapidly wash the cells three times with ice-cold PBS containing 0.5% BSA to remove extracellular fatty acids.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification:

    • Measure the radioactivity in a portion of the cell lysate using a scintillation counter.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Data Analysis: Express the fatty acid uptake as nmol of fatty acid per mg of cell protein and plot against time to determine the initial uptake rate.

Fatty Acid β-Oxidation

Objective: To compare the rate of mitochondrial β-oxidation of this compound with other fatty acids.

Methodology:

  • Cell Preparation: Use freshly isolated primary hepatocytes or a suitable cell line.

  • Substrate Preparation: Prepare [1-¹⁴C]-labeled fatty acids (palmitic acid, oleic acid, and custom-synthesized this compound) complexed to BSA.

  • Oxidation Assay:

    • Incubate suspended cells in a sealed flask with the radiolabeled fatty acid substrate. The flask should contain a center well with a piece of filter paper soaked in a CO₂ trapping agent (e.g., NaOH or phenylethylamine).

    • Incubate at 37°C with gentle shaking for 1-2 hours.

    • Stop the reaction by injecting perchloric acid into the cell suspension. This will lyse the cells and release the dissolved ¹⁴CO₂.

    • Continue shaking for another hour to ensure all ¹⁴CO₂ is trapped by the filter paper.

  • Quantification:

    • Remove the filter paper and measure the trapped ¹⁴CO₂ using a scintillation counter.

    • The amount of ¹⁴CO₂ is proportional to the rate of β-oxidation.

  • Data Analysis: Express the β-oxidation rate as nmol of acetyl-CoA produced per mg of protein per hour.

Incorporation into Cellular Lipids

Objective: To determine the distribution of this compound and other fatty acids into triglycerides and phospholipids.

Methodology:

  • Cell Culture and Labeling: Incubate cells with [¹⁴C]-labeled fatty acids as described for the uptake assay for a longer duration (e.g., 2, 6, 12 hours).

  • Lipid Extraction:

    • After incubation, wash the cells with PBS.

    • Extract total lipids from the cells using the Folch method (chloroform:methanol, 2:1 v/v).

  • Lipid Separation:

    • Separate the different lipid classes (triglycerides, phospholipids, free fatty acids) from the total lipid extract using thin-layer chromatography (TLC).

    • Use a solvent system appropriate for neutral lipids and phospholipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v for neutral lipids, and chloroform:methanol:acetic acid:water, 50:30:8:4 v/v/v/v for phospholipids).

  • Quantification:

    • Scrape the silica gel spots corresponding to each lipid class into scintillation vials.

    • Add scintillation fluid and measure the radioactivity.

  • Data Analysis: Express the incorporation as a percentage of the total radioactive lipid extracted.

Visualizing the Metabolic Pathways

The following diagrams illustrate the general pathways of fatty acid metabolism and the experimental workflow for their comparison.

Fatty_Acid_Metabolism cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondria Mitochondrion Fatty Acid Fatty Acid Fatty Acid_c Fatty Acid Fatty Acid->Fatty Acid_c Uptake Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid_c->Fatty Acyl-CoA Activation Triglycerides Triglycerides Fatty Acyl-CoA->Triglycerides Esterification Phospholipids Phospholipids Fatty Acyl-CoA->Phospholipids Esterification CPT1 CPT1 Fatty Acyl-CoA->CPT1 Fatty Acyl-CoA Synthetase Fatty Acyl-CoA Synthetase Fatty Acyl-CoA Synthetase->Fatty Acyl-CoA GPAT_AGPAT GPAT, AGPAT, etc. GPAT_AGPAT->Triglycerides GPAT_AGPAT->Phospholipids Fatty Acyl-CoA_m Fatty Acyl-CoA Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA_m->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle CPT2 CPT2 CPT1->CPT2 Carnitine Shuttle CPT2->Fatty Acyl-CoA_m

Caption: General metabolic pathways of a fatty acid.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Comparative Assays cluster_analysis Data Analysis and Comparison Cell_Culture Cell Culture (e.g., Hepatocytes) Uptake Cellular Uptake Assay (Time-course) Cell_Culture->Uptake Beta_Oxidation β-Oxidation Assay (Measure ¹⁴CO₂) Cell_Culture->Beta_Oxidation Lipid_Incorporation Incorporation into Lipids (TLC Separation) Cell_Culture->Lipid_Incorporation Fatty_Acids Prepare Fatty Acid-BSA Complexes (12-KOA, Oleic, Palmitic, Stearic) - Radiolabeled for tracing - Fatty_Acids->Uptake Fatty_Acids->Beta_Oxidation Fatty_Acids->Lipid_Incorporation Quantification Quantify Radioactivity (Scintillation Counting) Uptake->Quantification Beta_Oxidation->Quantification Lipid_Incorporation->Quantification Normalization Normalize to Protein Content Quantification->Normalization Comparison Compare Rates and Distribution of 12-KOA vs. Other FAs Normalization->Comparison

Caption: Workflow for comparing fatty acid metabolism.

Concluding Remarks

The presence of a keto group on the oleic acid backbone suggests that this compound may have a distinct metabolic profile compared to its non-keto counterpart and saturated fatty acids. It is plausible that the keto group could alter its recognition by metabolic enzymes, potentially affecting the rates of β-oxidation and its incorporation into complex lipids. Furthermore, given the signaling roles of other oxidized fatty acids, 12-KOA may possess unique bioactivities that warrant further investigation. The experimental framework provided here offers a robust approach for researchers to systematically unravel the metabolic fate of this compound and its potential implications in health and disease.

Unveiling the Bioactivity of 12-Ketooleic Acid Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of 12-ketooleic acid analogs, focusing on their structure-activity relationships (SAR), particularly in the context of peroxisome proliferator-activated receptor gamma (PPARγ) activation and cytotoxicity. The information is presented to facilitate the rational design of novel therapeutic agents.

Comparative Analysis of Biological Activity

The biological activity of this compound and its analogs is significantly influenced by their chemical structures. Modifications to the fatty acid backbone, including the position of the keto group and the presence of other functional groups, can dramatically alter their potency and selectivity as signaling molecules. A key target for many of these analogs is the nuclear receptor PPARγ, a master regulator of lipid metabolism and inflammation.

To provide a framework for comparison, the following table summarizes hypothetical data for a series of this compound analogs, illustrating how structural modifications could influence their PPARγ activation and cytotoxic effects. It is important to note that the following data is illustrative and intended to guide research efforts in the absence of a complete publicly available dataset.

Analog Structure Modification from this compound PPARγ Activation (EC50, µM) Cytotoxicity (IC50, µM) against HeLa cells
1 12-oxo-9(Z)-octadecenoic acidParent Compound15> 100
2 9-oxo-12(Z)-octadecenoic acidIsomeric keto position885
3 12-oxo-octadecanoic acidSaturated analog50> 100
4 12-hydroxy-9(Z)-octadecenoic acidKeto group reduced to hydroxyl> 100> 100
5 12-oxo-9(E)-octadecenoic acidtrans-isomer2595

This hypothetical data suggests that the position of the keto group (Analog 2 vs. 1) can significantly impact PPARγ activation. Saturation of the double bond (Analog 3) appears to decrease activity, while reduction of the keto group to a hydroxyl (Analog 4) may abolish it. The stereochemistry of the double bond (Analog 5) could also play a role in modulating activity.

Experimental Protocols

To enable researchers to validate and expand upon these findings, detailed methodologies for key experiments are provided below.

PPARγ Activation Assay (Luciferase Reporter Assay)

This assay is widely used to screen compounds for their ability to activate PPARγ.

Principle: The assay utilizes a reporter gene system where the firefly luciferase gene is under the control of a promoter containing PPARγ response elements (PPREs). Cells are co-transfected with this reporter construct and an expression vector for PPARγ. If a test compound activates PPARγ, the receptor binds to the PPREs and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the level of PPARγ activation.

Protocol:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well.

    • After 24 hours, cells are co-transfected with a PPRE-luciferase reporter plasmid and a PPARγ expression plasmid using a suitable transfection reagent. A plasmid expressing Renilla luciferase is often co-transfected as an internal control for transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, the medium is replaced with fresh medium containing the test compounds (this compound analogs) at various concentrations. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • Luciferase Assay:

    • After 24 hours of incubation with the compounds, the cells are lysed.

    • The luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The firefly luciferase signal is normalized to the Renilla luciferase signal.

  • Data Analysis:

    • The fold induction of luciferase activity is calculated relative to the vehicle control.

    • EC50 values are determined by plotting the fold induction against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • HeLa cells (or other cancer cell lines) are seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to attach overnight.

  • Compound Treatment:

    • The medium is replaced with fresh medium containing various concentrations of the this compound analogs. A known cytotoxic drug (e.g., doxorubicin) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • MTT Incubation:

    • After 48 or 72 hours of incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization:

    • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

  • Absorbance Measurement:

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

PPAR_Activation_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Analog This compound Analog PPARg PPARγ Analog->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE (Promoter Region) RXR->PPRE Binds TargetGene Target Gene Expression PPRE->TargetGene BiologicalResponse Biological Response (e.g., Adipogenesis, Anti-inflammatory) TargetGene->BiologicalResponse Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogs PPAR_Assay PPARγ Luciferase Reporter Assay Synthesis->PPAR_Assay Cytotoxicity_Assay MTT Cytotoxicity Assay Synthesis->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis PPAR_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Comprehensive Transcriptomic Analysis of 12-Ketooleic Acid Remains an Unexplored Frontier

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of publicly available scientific literature reveals a significant gap in the research concerning the transcriptomic effects of 12-Ketooleic acid (12-KOA) on any cell type. Currently, there are no published studies that conduct a comparative transcriptomic analysis, such as RNA-sequencing, on cells treated with this specific fatty acid. Therefore, a direct comparison guide with supporting experimental data on 12-KOA cannot be compiled at this time.

The scientific community has, however, extensively studied other structurally related lipids, most notably the trans-10, cis-12 isomer of Conjugated Linoleic Acid (t10,c12-CLA). Research into t10,c12-CLA offers a potential, albeit indirect, glimpse into the types of cellular pathways and gene expression changes that keto-fatty acids can induce.

Insights from a Related Compound: trans-10, cis-12 Conjugated Linoleic Acid (t10,c12-CLA)

Studies on t10,c12-CLA have demonstrated significant and specific alterations in gene expression across various cell and animal models. These findings suggest that fatty acid isomers can have potent and unique biological activities.

Key Transcriptomic Effects of t10,c12-CLA:

  • Lipid Metabolism: In human adipocytes, t10,c12-CLA has been shown to decrease de novo lipid synthesis. This effect is partly achieved by down-regulating the mRNA levels of key transcription factors like Liver X Receptor (LXR)α and Sterol Regulatory Element Binding Protein (SREBP)-1c, which in turn represses genes involved in fatty acid synthesis, such as Stearoyl-CoA Desaturase (SCD)-1.[1] Similarly, in dairy cows, this isomer reduces milk fat synthesis by decreasing the expression of genes involved in fatty acid uptake, synthesis, and transport.[2] In human intestinal-like Caco-2 cells, t10,c12-CLA alters the expression of genes related to triacylglycerol metabolism and cholesterol transfer.[3]

  • Oxidative Stress and Apoptosis: In A375 melanoma cells, t10,c12-CLA has been observed to induce pro-apoptotic effects. This is associated with an alteration of the cellular redox status and modulation of the NF-E2-related factor 2 (Nrf2) pathway, which is a critical regulator of antioxidant responses.[4]

  • Nuclear Receptor Modulation: The effects of t10,c12-CLA are often mediated through the activation of peroxisome proliferator-activated receptors (PPARs), specifically PPARδ and PPARγ, which are crucial regulators of lipid and glucose metabolism.[3]

Hypothetical Signaling and Experimental Workflow

While no specific data exists for this compound, a hypothetical experimental workflow to determine its transcriptomic effects would follow a standard procedure. This process would be essential to elucidate the signaling pathways it may modulate.

G cluster_wet_lab Cellular Experimentation cluster_sequencing Sequencing cluster_bioinformatics Bioinformatic Analysis cell_culture 1. Cell Culture (e.g., Macrophages, Adipocytes) treatment 2. Treatment (Vehicle vs. 12-KOA) cell_culture->treatment rna_extraction 3. RNA Extraction treatment->rna_extraction library_prep 4. Library Preparation (e.g., Poly-A Selection) rna_extraction->library_prep seq 5. Next-Generation Sequencing (NGS) library_prep->seq qc 6. Quality Control (e.g., FastQC) seq->qc alignment 7. Genome Alignment (e.g., STAR) qc->alignment quant 8. Gene Quantification alignment->quant deg 9. Differential Expression Analysis (e.g., DESeq2) quant->deg pathway 10. Pathway Enrichment (e.g., GSEA, KEGG) deg->pathway

Caption: Standard RNA-sequencing experimental workflow.

Based on the activities of related oxylipins, 12-KOA could potentially interact with key cellular signaling pathways that regulate inflammation and metabolism. One such candidate is the Nrf2 antioxidant response pathway.

G KOA This compound (Hypothetical) KEAP1 KEAP1 KOA->KEAP1 Inhibition? Nrf2 Nrf2 KEAP1->Nrf2 Repression ARE Antioxidant Response Element (ARE) Nrf2->ARE Activation Genes Target Gene Expression (e.g., HMOX1, NQO1) ARE->Genes Induction

Caption: Hypothetical activation of the Nrf2 pathway by 12-KOA.

Future Research Directions

The absence of data on this compound highlights a clear opportunity for future research. A comparative transcriptomic study would be invaluable for several reasons:

  • Elucidating Biological Function: To understand the specific role of 12-KOA in cellular processes.

  • Identifying Drug Targets: To uncover novel therapeutic targets related to inflammation, metabolic disease, or oncology.

  • Comparative Potency: To compare its effects against other known bioactive lipids like arachidonic acid metabolites[5][6] or CLA isomers to understand the structure-activity relationship of oxidized fatty acids.

To advance this field, a standardized experimental approach is necessary.

Proposed Experimental Protocol

The following outlines a robust, standard protocol for investigating the transcriptomic effects of 12-KOA.

1. Cell Culture and Treatment:

  • Cell Line: Select a relevant cell line (e.g., RAW 264.7 murine macrophages for inflammation studies, or 3T3-L1 adipocytes for metabolic studies).

  • Culture Conditions: Culture cells to ~80% confluency in appropriate media (e.g., DMEM with 10% FBS).

  • Treatment Groups:

    • Vehicle Control (e.g., 0.1% ethanol or DMSO).

    • This compound (e.g., 10 µM, 25 µM, 50 µM).

    • Comparative Control (e.g., Oleic Acid, 50 µM).

  • Time Course: Perform treatments for various time points (e.g., 6, 12, and 24 hours) to capture both early- and late-response genes.

2. RNA Extraction and Quality Control:

  • Extraction: Isolate total RNA using a TRIzol-based method followed by column purification (e.g., RNeasy Mini Kit, Qiagen).

  • Quality Control: Assess RNA integrity and quantity using a Bioanalyzer (Agilent) or similar instrument. Samples with an RNA Integrity Number (RIN) > 8 are ideal for sequencing.

3. Library Preparation and Sequencing:

  • Library Preparation: Prepare sequencing libraries from 1 µg of total RNA using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina) with poly(A) mRNA selection.

  • Sequencing: Sequence the libraries on an Illumina NovaSeq or HiSeq platform to generate at least 20 million paired-end reads per sample.

4. Bioinformatic Analysis:

  • Quality Trimming: Remove adapters and low-quality bases from raw sequencing reads using tools like Trimmomatic.

  • Alignment: Align trimmed reads to the appropriate reference genome (e.g., mm10 for mouse, hg38 for human) using a splice-aware aligner like STAR.

  • Quantification: Count reads mapping to annotated genes using featureCounts or HTSeq.

  • Differential Expression: Use DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between treatment and control groups, typically using a threshold of |log2(FoldChange)| > 1 and a false discovery rate (FDR) < 0.05.

  • Pathway Analysis: Perform gene set enrichment analysis (GSEA) or over-representation analysis (ORA) on the list of DEGs to identify enriched KEGG pathways or Gene Ontology (GO) terms.

Until such studies are performed and published, the transcriptomic impact of this compound remains speculative. The scientific community would greatly benefit from research dedicated to characterizing the unique biological signature of this and other understudied oxylipins.

References

Safety Operating Guide

Personal protective equipment for handling 12-Ketooleic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 12-Ketooleic acid in a laboratory setting. The following information is critical for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.[2]Protects against splashes and aerosols that can cause eye irritation.
Skin/Body Laboratory coat. Chemical-resistant apron or coveralls for larger quantities.Prevents contact with skin and contamination of personal clothing.
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2]Essential to prevent skin irritation. Glove integrity should be checked before each use.
Respiratory Not typically required under normal handling conditions with adequate ventilation.[1] Use a NIOSH-approved respirator if aerosols are generated or ventilation is poor.Protects against inhalation of mists or vapors, which may cause respiratory tract irritation.[1]
Feet Closed-toe shoes.Protects feet from spills.

Safe Handling and Operational Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Step 1: Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when heating or creating aerosols.[3]

  • Ensure an emergency eyewash station and safety shower are readily accessible in the immediate work area.[3]

Step 2: Pre-Handling Preparation

  • Inspect all PPE for integrity before use.

  • Ensure all containers are properly labeled.

  • Have spill control materials (e.g., inert absorbent) readily available.

Step 3: Handling the Compound

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not inhale any vapors or mists that may be generated.

  • Keep containers tightly closed when not in use to prevent exposure to air, which can cause the compound to darken.[3]

  • Avoid exposure to high temperatures, open flames, and strong oxidizing agents.[3][4]

Step 4: Post-Handling Procedures

  • Wash hands thoroughly with soap and water after handling.

  • Remove and properly store or dispose of contaminated PPE.[5]

  • Clean the work area thoroughly.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Inspect PPE Inspect PPE Select PPE->Inspect PPE Transfer Chemical Transfer Chemical Inspect PPE->Transfer Chemical Review SDS (Analog) Review SDS (Analog) Review SDS (Analog)->Assess Hazards Prepare Work Area Prepare Work Area Prepare Work Area->Inspect PPE Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Remove & Store PPE Remove & Store PPE Dispose of Waste->Remove & Store PPE End End Remove & Store PPE->End Wash Hands Wash Hands Wash Hands->Remove & Store PPE Start Start Start->Review SDS (Analog)

Figure 1: A workflow diagram illustrating the key stages of safely handling this compound.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Table 2: Emergency Procedures

IncidentProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[4]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Small Spill Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Place the absorbed material into a suitable, labeled container for disposal. Clean the spill area thoroughly.
Large Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using dikes or absorbents. Prevent the spill from entering drains or waterways.[3] Collect the material for disposal.

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination.

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including unused product, absorbent materials from spills, and contaminated PPE, should be considered chemical waste.

  • Segregate this waste from other laboratory waste streams.

Step 2: Waste Collection and Storage

  • Collect waste in a clearly labeled, leak-proof, and chemically compatible container.[6]

  • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

Step 3: Disposal

  • Dispose of the chemical waste in accordance with all local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company for guidance and pickup.

  • Do not dispose of this compound down the drain or in the regular trash.[3]

G cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal Unused Product Unused Product Segregate Waste Segregate Waste Unused Product->Segregate Waste Contaminated Materials Contaminated Materials Contaminated Materials->Segregate Waste Label Container Label Container Segregate Waste->Label Container Store Securely Store Securely Label Container->Store Securely Contact EHS Contact EHS Store Securely->Contact EHS Arrange Pickup Arrange Pickup Contact EHS->Arrange Pickup Manifest & Transport Manifest & Transport Arrange Pickup->Manifest & Transport Licensed Facility Licensed Facility Manifest & Transport->Licensed Facility

Figure 2: A logical flow diagram outlining the proper disposal plan for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Ketooleic acid
Reactant of Route 2
12-Ketooleic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.